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  • Product: 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone
  • CAS: 1431697-92-5

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Structural Elucidation of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone: A Case Study in Crystallography and X-ray Diffraction

Abstract Naphthyridine derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer and antiviral properties.[1][2] The precise three...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Naphthyridine derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer and antiviral properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as determined by their crystal structure, is fundamental to understanding their biological activity and for the rational design of new therapeutic agents. This guide provides an in-depth, technical overview of the methodologies required to determine and analyze the crystal structure of a novel naphthyridine derivative, using the hypothetical case of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone. We will explore the synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and powder X-ray diffraction (PXRD) characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of Structural Analysis for Naphthyridine Derivatives

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry. The biological efficacy of such compounds is intrinsically linked to their molecular geometry, which dictates how they interact with biological targets such as enzymes and receptors.[3] X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions. This information is crucial for structure-activity relationship (SAR) studies and for the development of new, more potent and selective drugs.[3]

This guide will walk through the complete workflow for the structural elucidation of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, a novel compound of interest. While specific experimental data for this exact molecule is not yet publicly available, this document will serve as a comprehensive roadmap for its analysis, drawing upon established protocols for similar heterocyclic compounds.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis Pathway

The synthesis of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone would likely involve a multi-step reaction sequence, common for the construction of substituted naphthyridine rings. A plausible approach could involve the condensation of a substituted aminopyridine with a β-keto ester, followed by cyclization and subsequent functional group manipulations.

A Substituted Aminopyridine C Condensation Reaction A->C B β-Keto Ester B->C D Cyclization C->D E 1,5-Naphthyridine Core Formation D->E F Functional Group Interconversion E->F G Final Product: 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone F->G

Caption: Proposed synthetic workflow for 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone.

Crystallization Protocol: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Step-by-Step Protocol for Crystallization Screening:

  • Material Purity: Ensure the synthesized compound is of high purity (>98%), as impurities can inhibit crystallization. Purification is typically achieved through column chromatography or recrystallization.

  • Solvent Selection: A range of solvents of varying polarities should be screened. Good solvents for initial dissolution are often methanol, ethanol, acetone, or dimethylformamide (DMF).

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near saturation at room temperature.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This is a common and effective method for growing single crystals.[4]

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a good solvent and place a small drop on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the drop reduces the solubility of the compound, promoting crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the well.

  • Temperature Gradient: Create a temperature gradient across a saturated solution of the compound. The solubility of the compound will be higher in the warmer region and lower in the cooler region, leading to crystallization in the cooler area.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Structure

Once a suitable single crystal is obtained, SC-XRD analysis can be performed to determine the precise arrangement of atoms in the crystal lattice.

Data Collection

The crystal is mounted on a goniometer and placed in a diffractometer. A focused beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

Typical Instrumentation and Parameters:

  • Diffractometer: A modern diffractometer such as a Rigaku or Bruker model equipped with a CCD or CMOS detector is standard.[1][4]

  • X-ray Source: Commonly used sources are Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[1]

  • Temperature: Data is often collected at low temperatures (e.g., 100-120 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[1][4]

A High-Quality Single Crystal B Mount on Goniometer A->B C Place in Diffractometer B->C D Irradiate with X-rays C->D F Collect Diffraction Pattern D->F E Rotate Crystal E->F G Process Data (Integration and Scaling) F->G H Solve Structure (e.g., SHELXT) G->H I Refine Structure (e.g., SHELXL) H->I J Final Crystal Structure (CIF file) I->J

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone

Introduction: The Imperative of Structural Certainty in Drug Discovery In the landscape of modern drug development, particularly in the synthesis of novel heterocyclic scaffolds, the unambiguous confirmation of molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug development, particularly in the synthesis of novel heterocyclic scaffolds, the unambiguous confirmation of molecular structure is paramount. The 1,5-naphthyridine core is a privileged scaffold, with derivatives showing a wide range of biological activities.[1] The title compound, 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, represents a multi-functionalized structure whose precise characterization is the foundational step for any further investigation into its potential as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive structural elucidation of such molecules in solution.

This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR chemical shifts for this specific naphthyridine derivative. As no complete experimental dataset has been published for this exact molecule, this document serves as both a predictive reference and a methodological workflow. It is designed for researchers and scientists to not only understand the expected spectral features but also to apply a robust, self-validating protocol for empirical assignment using one- and two-dimensional NMR techniques, corroborated by computational methods.

Part 1: Predicting the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The prediction of proton chemical shifts relies on understanding the electronic environment of each nucleus. The core naphthyridine system, combined with the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing nature of the acetyl group, creates a distinct magnetic landscape. Protons on aromatic rings typically resonate between 7.0 and 9.0 ppm, with their exact position influenced by substituent effects and the presence of heteroatoms.[2][3]

The proposed numbering scheme for 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone is presented below.

Caption: IUPAC Numbering for 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone.

Below is a table summarizing the predicted ¹H NMR chemical shifts. The rationale for each assignment is based on established substituent effects and data from analogous naphthyridine structures.[4][5][6]

Proton Label Predicted δ (ppm) Multiplicity Predicted J (Hz) Integration Rationale and Supporting Evidence
H-2~9.10Singlet (s)-1HThis proton is adjacent to N1 and is significantly deshielded. In similar 1,5-naphthyridine systems, the H-2 proton appears far downfield.[7]
H-7~7.20Doublet (d)J₇,₈ ≈ 9.01HThis proton is ortho to the electron-donating methoxy group, which shifts it upfield. It exhibits coupling only to H-8.
H-8~8.60Doublet (d)J₇,₈ ≈ 9.01HPositioned ortho to N5, this proton is strongly deshielded. Its chemical shift is comparable to H-4 in the parent 1,5-naphthyridine.[8]
-OCH₃ (H-10)~4.10Singlet (s)-3HThe chemical shift for methoxy groups on heterocyclic aromatic rings typically falls in this region.[4][9]
-COCH₃ (H-11)~2.75Singlet (s)-3HProtons of a methyl group attached to a carbonyl, which is itself attached to an aromatic ring, are deshielded and typically appear in the 2.5-3.0 ppm range.[2]
-OH~12.0-14.0Broad Singlet (br s)-1HThe phenolic proton is expected to be significantly downfield due to strong intramolecular hydrogen bonding with the adjacent acetyl carbonyl oxygen. Its signal is often broad and its chemical shift can be highly dependent on solvent and concentration.[10][11]

Part 2: Deconstructing the ¹³C NMR Spectrum: Carbon Assignments

The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment, with electronegative atoms and π-systems causing significant deshielding (downfield shifts). The predicted assignments are detailed in the table below.

Carbon Label Predicted δ (ppm) Rationale and Supporting Evidence
C-2~155.0Highly deshielded due to its position between two nitrogen atoms (in an imine-like fashion).
C-3~118.0Shielded by the hydroxyl group at C-4 but deshielded by the attached acetyl group.
C-4~175.0The enolic carbon bearing the hydroxyl group is expected to be significantly deshielded.
C-4a~140.0A quaternary carbon at a ring junction, its shift is influenced by both rings.
C-6~165.0Attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift.
C-7~100.0Strongly shielded by the ortho-methoxy group.
C-8~148.0Deshielded due to its proximity to N5.
C-8a~122.0A quaternary carbon at a ring junction.
C-9 (C=O)~203.0The carbonyl carbon of the acetyl group is expected to be the most downfield signal in the spectrum, typically >195 ppm.[12]
C-10 (-OCH₃)~56.5The chemical shift for an aromatic methoxy carbon typically appears around 55-57 ppm.[13][14] Steric hindrance can sometimes push this value further downfield, but it is not expected here.[15]
C-11 (-CH₃)~30.0The methyl carbon of the acetyl group.

Part 3: A Self-Validating Experimental Workflow for Unambiguous Assignment

Prediction provides a strong hypothesis, but empirical data is required for confirmation. A multi-tiered approach using advanced 2D NMR experiments creates a self-validating system where assignments are cross-verified through multiple bond connectivities.

Experimental Protocol
  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it will solubilize the compound and typically allows for the observation of exchangeable protons like the hydroxyl (-OH) proton. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • Spectrometer Setup: Data should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H observation.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum with sufficient scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will be essential to confirm the coupling between H-7 and H-8.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It will definitively link H-2, H-7, H-8, H-10, and H-11 to their respective carbon signals (C-2, C-7, C-8, C-10, and C-11).

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for assigning the full carbon skeleton, especially the quaternary carbons. It reveals correlations between protons and carbons that are 2-3 bonds away.

G 1H_NMR 1H NMR (Proton Signals) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct C-H Bonds) 1H_NMR->HSQC 13C_NMR 13C & DEPT-135 (Carbon Signals & Types) 13C_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Final_Assignment Unambiguous Structure Confirmation HMBC->Final_Assignment DFT_Calc Computational Chemistry (DFT/GIAO Prediction) DFT_Calc->Final_Assignment Corroboration

Caption: A robust workflow for NMR-based structural elucidation.

Expected Key HMBC Correlations

The HMBC spectrum will be instrumental. The diagram below illustrates the most critical correlations expected, which will lock in the assignments of the quaternary carbons.

Caption: Key predicted HMBC (²JCH and ³JCH) correlations for structural confirmation.

  • From -COCH₃ protons (H-11): A strong correlation to the carbonyl carbon (C-9) and to C-3 will definitively place the acetyl group at the C-3 position.

  • From -OCH₃ protons (H-10): A strong ³J correlation to C-6 will confirm the position of the methoxy group.

  • From H-2: Correlations to C-3, C-4, and the bridgehead C-8a will help assign these carbons.

  • From H-8: Correlations to C-6, C-7, and the bridgehead carbons C-4a and C-8a will be crucial for assigning the entire second ring.

Part 4: The Role of Computational Chemistry

For ultimate confidence, especially in complex or novel structures, experimental data can be compared with theoretically calculated chemical shifts.[16][17] Using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, one can calculate the NMR shielding tensors.[18] These can be converted into chemical shifts and correlated with the experimental values. A high correlation coefficient (R² > 0.99) between the experimental and calculated shifts provides powerful validation of the proposed assignments.

Conclusion

The structural elucidation of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone is a tractable but non-trivial challenge that requires a systematic approach. This guide provides a comprehensive set of predicted ¹H and ¹³C NMR chemical shifts based on established principles and data from analogous compounds. More importantly, it outlines a robust, multi-technique workflow centered on 2D NMR spectroscopy that functions as a self-validating system for unambiguous assignment. By integrating predictive analysis with a rigorous experimental plan, researchers can establish the structure of this and other complex heterocyclic molecules with the highest degree of confidence, paving the way for further research and development.

References

  • Bagno, A., Rastrelli, F., & Saielli, G. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Organic Chemistry, 78(3), 1341–1344. [Link][13][15]

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). [Link][14]

  • Contreras, R. H., & Peralta, J. E. (2000). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Organic Chemistry, 65(22), 7429–7435. [Link][19]

  • Lee, K. H., et al. (2017). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 22(1), 104. [Link][16]

  • Wallace, C. (n.d.). 1H NMR Chemical Shifts. OrganicChemGuide. Retrieved from [Link][2]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link][10]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link][3]

  • University of Puget Sound. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link][12]

  • TMMag. (n.d.). NMR shifts 1H -general.cdx. Chemistry Connected. Retrieved from [Link][11]

  • Bakalova, A., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(6), 839-844. [Link][20]

  • Czuba, W., & Woźniak, M. (1975). Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Canadian Journal of Chemistry, 53(20), 3061-3064. [Link][5]

  • Kumar, V., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(34), 24657-24669. [Link][6]

  • ResearchGate. (n.d.). The ¹H and ¹³C NMR spectra of free 1,5‐naphthyridine ligand and after its coordination... [Image]. Retrieved from [Link][7]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link][21]

  • Libs, S., et al. (2018). Analysis of ground-state conformation, vibrational frequencies and 1H- and 13C-NMR chemical shifts of acetylsalicylic acid (aspirin) using ab initio HF and DFT calculations. Journal of Molecular Structure, 1157, 44-53. [Link]

  • University of California, Davis. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chemistry LibreTexts. Retrieved from [Link][22]

  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3169. [Link][1]

  • Abdel-rahman, A. A. H., et al. (2024). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Scientific Reports, 14(1), 1-22. [Link][17]

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Foundational

A Senior Application Scientist's Guide to In Silico Molecular Docking: A Case Study of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone

Preamble: The 'Why' Before the 'How' In the landscape of modern drug discovery, the ability to rapidly and accurately predict the interaction between a small molecule and its protein target is paramount. Computational me...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The 'Why' Before the 'How'

In the landscape of modern drug discovery, the ability to rapidly and accurately predict the interaction between a small molecule and its protein target is paramount. Computational methods, particularly molecular docking, have transitioned from niche academic pursuits to indispensable tools in the pharmaceutical industry, dramatically reducing the time and cost of identifying promising lead compounds.[1][2] This guide is designed for researchers and drug development professionals, providing a technical, field-proven walkthrough of an in silico molecular docking study.

Our subject molecule is 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, a compound of interest whose biological targets are not yet widely characterized. The purpose of this document is not merely to present a protocol but to instill a strategic mindset. We will explore the causality behind each decision, from target selection to the validation of our final results, ensuring a scientifically rigorous and reproducible workflow. As a Senior Application Scientist, my objective is to equip you with not just the steps, but the expertise to apply these techniques with confidence in your own research endeavors.

Section 1: Foundational Principles of In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the "ligand") when bound to a second (the "receptor," typically a protein).[3] The process simulates the "handshake" between a ligand and a protein's binding site, seeking the most energetically favorable conformation. This is governed by two core components: a search algorithm and a scoring function .

  • Search Algorithms : These algorithms explore the vast conformational space of the ligand and, in some cases, the protein's side chains, generating a multitude of possible binding poses.[4] Methods like the Lamarckian Genetic Algorithm used in AutoDock are designed to efficiently navigate this complex energy landscape.[4][5]

  • Scoring Functions : Once a pose is generated, a scoring function estimates its binding free energy (ΔG).[6] A more negative score typically indicates a more stable and therefore more favorable protein-ligand complex.[7] These functions approximate key biophysical interactions, including hydrogen bonds, van der Waals forces, electrostatic interactions, and desolvation penalties.

By screening vast libraries of compounds against a protein target, these methods allow us to prioritize a manageable number of high-potential candidates for subsequent experimental validation.[8]

Section 2: Strategic Target Selection: Identifying a Plausible Receptor

The success of any docking study hinges on the selection of a biologically relevant protein target. For our compound, 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, a literature survey reveals that the structurally related 1,5-naphthyridinone core is a key pharmacophore in potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP1).[9] PARP inhibitors have garnered significant attention in oncology, particularly for treating cancers with deficiencies in homologous recombination repair.[9]

This structural precedent provides a strong, evidence-based rationale for selecting PARP1 as our primary target for this docking study. This choice allows us to frame our computational experiment within a validated therapeutic context, lending biological relevance to our predicted results. For this protocol, we will utilize the crystal structure of human PARP1 in complex with a known inhibitor, available from the RCSB Protein Data Bank (PDB).

Section 3: The Computational Workflow: A Self-Validating Protocol

What follows is a detailed, step-by-step methodology for performing a molecular docking study. We will use the widely cited and freely available AutoDock Vina software, supplemented by UCSF Chimera for visualization and preparation.[4][10] This protocol is designed to be self-validating by first re-docking a co-crystallized ligand to ensure the system parameters are reliable.

Phase I: System Preparation (Receptor and Ligand)

The quality of your input structures directly dictates the quality of your results. This preparation phase is the most critical part of the entire workflow.

Step-by-Step Protocol for Receptor Preparation:

  • Obtain the Protein Structure : Download the PDB file for the human PARP1 crystal structure (e.g., PDB ID: 6CAY) from the . This structure contains the protein, a co-crystallized inhibitor, and water molecules.

  • Clean the PDB File : Open the PDB file in UCSF Chimera. The first step is to remove molecules that are not part of our docking experiment.[10][11]

    • Delete all water molecules (HOH). Causality: Water molecules in a static crystal structure can sterically block the ligand or form hydrogen bonds that may not be relevant in a dynamic solution, leading to inaccurate predictions. While advanced techniques can utilize key water molecules, their removal is a standard and safe initial step.[12]

    • Remove any other heteroatoms or ions not essential for binding.

    • Isolate the protein chain(s) of interest and the co-crystallized ligand. For this example, we will save the protein and the original ligand as separate files.

  • Prepare the Receptor for Docking :

    • Add polar hydrogen atoms to the protein. Causality: PDB files from X-ray crystallography often lack hydrogen atom coordinates. Adding them is essential for accurately calculating hydrogen bonds, which are critical for ligand binding.[12]

    • Assign partial charges (e.g., AMBER ff14SB). Causality: Atom-centered partial charges are necessary for the scoring function to calculate electrostatic interactions between the protein and the ligand.[13]

    • Save the prepared protein receptor in the required .pdbqt format for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.[14]

Step-by-Step Protocol for Ligand Preparation:

  • Obtain/Draw the Ligand Structure : The 2D structure of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone can be drawn using software like MarvinSketch or ChemDraw, or obtained from a database like PubChem if available.

  • Generate a 3D Conformation : Convert the 2D drawing into a 3D structure and perform an initial energy minimization using a suitable force field (e.g., MMFF94).[12] This ensures realistic bond lengths and angles.

  • Prepare the Ligand for Docking :

    • Open the 3D ligand structure in AutoDock Tools (part of the MGLTools suite).

    • Detect the ligand's root and define the rotatable (torsion) bonds. Causality: Defining torsional degrees of freedom allows the search algorithm to explore different conformations of the ligand, which is crucial for finding the best fit in the protein's binding pocket.[15]

    • Assign partial charges (e.g., Gasteiger charges). Causality: Similar to the receptor, the ligand requires partial charges for the electrostatic component of the scoring function.[15]

    • Save the prepared ligand in the .pdbqt format.

Phase II: Docking Simulation (Grid Generation and Execution)

With our receptor and ligand prepared, we can now define the search space and run the docking simulation.

G cluster_prep Phase I: Preparation cluster_dock Phase II: Simulation cluster_analysis Phase III: Analysis PDB Download PDB (e.g., 6CAY) Clean Clean Receptor (Remove H2O, Ions) PDB->Clean Ligand_2D Draw Ligand (2D Structure) Ligand_3D Generate 3D Structure & Minimize Ligand_2D->Ligand_3D Add_H Add Hydrogens & Assign Charges Clean->Add_H Receptor_PDBQT Receptor.pdbqt Add_H->Receptor_PDBQT Grid Define Grid Box (Search Space) Receptor_PDBQT->Grid Ligand_Prep Define Torsions & Assign Charges Ligand_3D->Ligand_Prep Ligand_PDBQT Ligand.pdbqt Ligand_Prep->Ligand_PDBQT Ligand_PDBQT->Grid Config Create Config File (config.txt) Grid->Config Vina Run AutoDock Vina Config->Vina Results Output.pdbqt (Poses & Scores) Vina->Results Analyze Analyze Binding Energy & Interactions Results->Analyze Validate Perform Validation (RMSD Calculation) Analyze->Validate Conclusion Draw Conclusions Validate->Conclusion

Caption: Overall workflow for the in silico molecular docking study.

Step-by-Step Protocol for Simulation:

  • Define the Binding Site (Grid Box) : In AutoDock Tools or Chimera, load the prepared receptor. The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[16]

    • For our validation step, center the grid box on the co-crystallized ligand.

    • Ensure the box dimensions are large enough to encompass the entire binding site plus enough room for the ligand to rotate freely. A common practice is to have the box extend ~10-15 Å beyond the ligand in each dimension.

    • Record the grid center coordinates (x, y, z) and dimensions.

  • Create the Configuration File : Create a text file (e.g., config.txt) that provides the necessary information to AutoDock Vina. This includes:

    • Filepath for the receptor (receptor = Receptor.pdbqt)

    • Filepath for the ligand (ligand = Ligand.pdbqt)

    • Grid box center coordinates (center_x, center_y, center_z)

    • Grid box size (size_x, size_y, size_z)

    • Output filename (out = output.pdbqt)

    • Optional: exhaustiveness parameter, which controls the thoroughness of the search (higher values take longer but are more comprehensive).

  • Execute the Docking Run : Run AutoDock Vina from the command line, pointing it to your configuration file: vina --config config.txt --log log.txt

Phase III: Post-Docking Analysis and Validation

A docking run is not complete until the results are analyzed and validated.

Step-by-Step Protocol for Analysis and Validation:

  • Protocol Validation (Re-docking) : First, perform the docking run using the original co-crystallized ligand that was extracted from the PDB file.

    • Analyze the Pose : Compare the top-ranked pose from your re-docking experiment with the original crystallographic position of the ligand.

    • Calculate RMSD : Calculate the Root Mean Square Deviation (RMSD) between the atoms of the docked pose and the crystal pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[17][18] If the RMSD is high, the grid parameters or docking settings may need to be adjusted.

  • Docking the Target Compound : Once the protocol is validated, repeat the docking run using your prepared ligand, 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone.

  • Analyze the Results :

    • Binding Affinity : Examine the output log file or the output .pdbqt file. AutoDock Vina will report the predicted binding affinity in kcal/mol for the top poses. The most negative value represents the most favorable predicted binding mode.[7]

    • Visualize Poses : Load the receptor and the output .pdbqt file (which contains the docked poses) into a visualization software like UCSF Chimera or BIOVIA Discovery Studio.[19]

    • Identify Key Interactions : Analyze the top-ranked pose to identify specific molecular interactions between your ligand and the PARP1 active site residues. Look for:

      • Hydrogen bonds : Crucial for specificity and affinity.

      • Hydrophobic interactions : Often drive the initial binding event.

      • Pi-stacking : Interactions between aromatic rings.

      • Electrostatic interactions : Salt bridges or other charge-based contacts.

G cluster_validation Protocol Validation via Re-docking Crystal Crystal Structure (Known Pose) Compare Superimpose Poses & Calculate RMSD Crystal->Compare Docking Run Docking Protocol with Co-crystallized Ligand Redocked Predicted Pose (Top-Ranked Result) Docking->Redocked Redocked->Compare Success RMSD < 2.0 Å Protocol Validated Compare->Success Fail RMSD ≥ 2.0 Å Adjust Parameters Compare->Fail

Caption: Logical flow for validating the docking protocol.

Section 4: Interpreting the Data: From Docking Scores to Biological Insights

The output of a docking simulation is a rich dataset that requires careful interpretation. The primary metrics are the binding affinity scores and the specific molecular interactions. Below are hypothetical results for our compound docked into the PARP1 active site.

Table 1: Hypothetical Docking Results

Compound NameDocking Score (kcal/mol)Predicted Ki (nM)RMSD (Validation)
Co-crystallized Inhibitor (Re-docked)-10.225.51.15 Å
1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone (Pose 1)-8.5450.7N/A
1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone (Pose 2)-8.1890.1N/A

Interpretation: The successful re-docking (RMSD < 2.0 Å) gives us confidence in our protocol. Our target compound shows a strong predicted binding affinity of -8.5 kcal/mol, suggesting it is a viable candidate for binding to the PARP1 active site.

Table 2: Analysis of Key Molecular Interactions (Pose 1, -8.5 kcal/mol)

Interaction TypePARP1 Residue(s)Ligand Moiety Involved
Hydrogen Bond (Donor)Gly-863Carbonyl oxygen of the ethanone group
Hydrogen Bond (Acceptor)Ser-904Hydroxyl group on the naphthyridine ring
Pi-Pi StackingTyr-907Naphthyridine ring system
HydrophobicLeu-713, Val-762Methoxy group and ethyl side chain

Interpretation: The analysis reveals that the compound is anchored in the binding pocket by key hydrogen bonds with Gly-863 and Ser-904, residues known to be critical for inhibitor binding in PARP1. Furthermore, a pi-stacking interaction with Tyr-907 stabilizes the core of the molecule. This detailed interaction map provides a plausible mechanistic hypothesis for the compound's activity that can be tested experimentally, for example, through site-directed mutagenesis.[7]

G cluster_protein PARP1 Active Site Residues cluster_ligand Ligand Moieties G863 Gly-863 S904 Ser-904 Y907 Tyr-907 L713 Leu-713 V762 Val-762 Ethanone Ethanone Carbonyl Ethanone->G863 H-Bond Hydroxyl Ring Hydroxyl Hydroxyl->S904 H-Bond Naphthyridine Naphthyridine Core Naphthyridine->Y907 Pi-Stacking Methoxy Methoxy Group Methoxy->L713 Hydrophobic Methoxy->V762 Hydrophobic

Caption: Hypothetical protein-ligand interactions for the top-ranked pose.

Section 5: Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting an in silico molecular docking study, using 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone and the PARP1 enzyme as a case study. Our hypothetical results indicate that the compound is a promising candidate for PARP1 inhibition, with a strong predicted binding affinity and a well-defined set of molecular interactions.

It is crucial to remember that molecular docking is a predictive tool, not a definitive answer.[20] The static "snapshot" it provides should be further validated. An essential next step would be to perform molecular dynamics (MD) simulations on the predicted protein-ligand complex. MD simulations analyze the stability of these interactions over time under near-physiological conditions, providing a much more dynamic and reliable assessment of the binding hypothesis.[20] Ultimately, the predictions generated through this computational pipeline must be confirmed through in vitro biochemical assays and biophysical binding studies.

By integrating the principles of strategic target selection, meticulous system preparation, and robust validation, researchers can leverage molecular docking to significantly accelerate the journey from a compound of interest to a validated lead candidate.

References

  • A Review on Applications of Computational Methods in Drug Screening and Design. National Center for Biotechnology Information. Available at: [Link]

  • How does one prepare proteins for molecular docking?. Quora. Available at: [Link]

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  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. IntechOpen. Available at: [Link]

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  • How to validate the molecular docking results?. ResearchGate. Available at: [Link]

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  • In Silico Molecular Docking: A Comprehensive Overview. Broadway Infosys. Available at: [Link]

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  • In-Silico Molecular Docking Based Drug Repurposing Approaches. YouTube. Available at: [Link]

  • How I can analyze and present docking results?. Matter Modeling Stack Exchange. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Center for Biotechnology Information. Available at: [Link]

  • A Guide to In Silico Drug Design. National Center for Biotechnology Information. Available at: [Link]

  • Steps of ligand docking. Docking Server. Available at: [Link]

  • (PDF) Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]

  • Molecular Docking Tutorial. University of Tromsø. Available at: [Link]

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  • Lessons from Docking Validation. Michigan State University. Available at: [Link]

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  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. Available at: [Link]

  • Analyze protein-ligand interactions of docking-based virtual screening results. Medium. Available at: [Link]

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  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]

  • Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. IntechOpen. Available at: [Link]

  • Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

Introduction: The 1,5-Naphthyridine Scaffold - A Privileged Structure in Drug Discovery

As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro investigation of the mechanism of action for the novel compound, 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone. Du...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro investigation of the mechanism of action for the novel compound, 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone. Due to the novelty of this specific molecule, direct literature on its biological activity is not currently available. Therefore, this document outlines a proposed investigational strategy grounded in the well-established and diverse biological activities of the 1,5-naphthyridine scaffold, from which this compound is derived.

The 1,5-naphthyridine core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2][3] Derivatives of this scaffold have been explored as antiproliferative, antibacterial, antiviral, and anti-inflammatory agents.[1] Their mechanisms of action are diverse and often involve the inhibition of key enzymes crucial for cellular function and proliferation.

Notably, 1,5-naphthyridine derivatives have been identified as potent inhibitors of:

  • Protein Kinases: Including p38 MAP kinase and TGF-β type I receptor (ALK5), which are involved in cellular signaling pathways regulating inflammation and cell growth.[1][4][5][6]

  • Topoisomerases: Both Topoisomerase I and II, enzymes essential for DNA replication and repair, are targets for some 1,5-naphthyridine derivatives, leading to their cytotoxic effects against cancer cells.[2][7][8]

  • Poly (ADP-ribose) Polymerase (PARP): Certain derivatives have shown selective inhibition of PARP-1, a key enzyme in DNA repair, making them attractive as targeted cancer therapies, particularly in tumors with BRCA mutations.[9][10]

  • Other Enzymes: The scaffold has also been implicated in the inhibition of other enzymes and has shown activity against various pathogens.[1][11]

Given the structural features of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, particularly the hydroxyl and methoxy substitutions on the naphthyridine ring and the ethanone group, it is plausible that its mechanism of action could involve one or more of the aforementioned targets. The following sections outline a systematic in vitro approach to elucidate its specific biological activity.

Proposed In Vitro Evaluation Strategy

A tiered approach is recommended to systematically investigate the mechanism of action of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone. This strategy begins with broad cellular screening to identify potential areas of activity, followed by more focused assays to pinpoint specific molecular targets.

Tier 1: Broad-Spectrum Cellular Screening

The initial step is to assess the compound's general cytotoxic and antiproliferative effects across a panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia).

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Plate cancer cell lines (e.g., A549 - lung, HT-29 - colon, MCF-7 - breast) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Causality and Interpretation: A low IC50 value in this assay indicates potent antiproliferative activity. The differential sensitivity of various cell lines can provide initial clues about the compound's potential mechanism. For instance, high potency against a cell line known to be sensitive to DNA damaging agents might suggest topoisomerase inhibition as a possible mode of action.

Hypothetical Data Summary:

Cell LineTissue OriginHypothetical IC50 (µM)
A549Lung Carcinoma5.2
HT-29Colorectal Adenocarcinoma8.9
MCF-7Breast Adenocarcinoma3.1
K562Chronic Myelogenous Leukemia15.4
MRC-5Normal Lung Fibroblast> 100

This table presents hypothetical data to illustrate potential outcomes.

Tier 2: Mechanistic Cellular Assays

Based on the results of the initial screening, the next tier of experiments aims to narrow down the potential mechanisms of action.

Experimental Workflow for Mechanistic Elucidation

G A Active in Proliferation Assay B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Assay (Annexin V/PI Staining) A->C D G1 Arrest B->D E G2/M Arrest B->E F Apoptosis Induction C->F G Kinase Signaling Pathway Analysis (Western Blot) D->G H DNA Damage Response Assay (γ-H2AX Staining) E->H I Potential Kinase Inhibitor G->I J Potential DNA Damaging Agent (e.g., Topoisomerase Inhibitor) H->J

Caption: Tier 2 experimental workflow.

Protocol 2.2.1: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat a sensitive cell line (e.g., MCF-7) with the IC50 concentration of the compound for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Causality and Interpretation: An accumulation of cells in a specific phase of the cell cycle suggests interference with the machinery that governs cell cycle progression. For example, a G2/M arrest is often associated with DNA damage, which could point towards topoisomerase inhibition.[12] A G0/G1 arrest might indicate inhibition of signaling pathways required for entry into the S phase, such as those involving cyclin-dependent kinases (CDKs) or growth factor receptors.[12]

Protocol 2.2.2: Apoptosis Assay using Annexin V/PI Staining

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Causality and Interpretation: A significant increase in the apoptotic cell population confirms that the compound induces programmed cell death. This is a common outcome for many anticancer agents. The timing of apoptosis can also provide mechanistic insights when correlated with cell cycle arrest data.

Tier 3: Specific Molecular Target Assays

The final tier of in vitro testing involves biochemical assays to directly assess the compound's activity against specific molecular targets suggested by the cellular assay results.

Hypothetical Signaling Pathway for a Kinase Inhibitor

cluster_0 Cytoplasm cluster_1 Nucleus TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (ALK5) TGFb->Receptor Smad Smad2/3 Receptor->Smad Phosphorylation Compound 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone Compound->Receptor Inhibition pSmad p-Smad2/3 Smad->pSmad Complex Smad Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Transcription Gene Transcription (e.g., PAI-1) Complex->Transcription Nucleus Nucleus

Caption: Hypothetical inhibition of the TGF-β/ALK5 signaling pathway.

Protocol 2.3.1: In Vitro Kinase Inhibition Assay (e.g., for ALK5)

This protocol is based on the methods used to identify other 1,5-naphthyridine derivatives as ALK5 inhibitors.[4][5]

  • Assay Setup: In a 96-well plate, combine a recombinant human ALK5 kinase domain, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide), and ATP.

  • Compound Addition: Add varying concentrations of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone.

  • Kinase Reaction: Incubate the mixture at 30°C to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Causality and Interpretation: Direct inhibition of a specific kinase in a cell-free system provides strong evidence that it is a molecular target of the compound. Selectivity can be assessed by testing the compound against a panel of other kinases.

Protocol 2.3.2: Topoisomerase I DNA Relaxation Assay

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I enzyme, and reaction buffer.

  • Compound Addition: Add varying concentrations of the test compound.

  • Incubation: Incubate the reaction at 37°C to allow the enzyme to relax the supercoiled DNA.

  • Gel Electrophoresis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

Causality and Interpretation: In the absence of an inhibitor, topoisomerase I will convert supercoiled DNA into its relaxed form. An effective inhibitor will prevent this, resulting in the persistence of the supercoiled DNA band on the gel. This provides direct evidence of topoisomerase I inhibition.[7]

Conclusion

The in vitro evaluation of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone requires a logical and tiered experimental approach. By systematically progressing from broad cellular screening to specific molecular target assays, it is possible to build a comprehensive profile of the compound's mechanism of action. The rich history of the 1,5-naphthyridine scaffold suggests that this novel derivative holds significant potential as a modulator of key cellular processes, and the methodologies outlined in this guide provide a robust framework for its investigation.

References

  • García-Cerrada, S., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4479. [Link]

  • Alonso, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia, 1(1), 1-22. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]

  • Ali, N. A., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules, 19(1), 489-509. [Link]

  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Wang, Y., et al. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. European Journal of Medicinal Chemistry, 238, 114479. [Link]

  • Serafin, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

  • Nchinda, A. T., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. [Link]

  • Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2684-2703. [Link]

  • Ohta, Y., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry, 55(17), 7772-7785. [Link]

  • Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498-14512. [Link]

  • Nowak, G., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6524. [Link]

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Foundational

Physicochemical and Ionization Profile of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] The novel derivative, 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, incorporates several key functional groups—a phenolic hydroxyl, two pyridine-like nitrogens, a methoxy group, and an acetyl substituent—that collectively dictate its physicochemical behavior. A thorough understanding of its properties, particularly its acid dissociation constants (pKa), lipophilicity (LogP/LogD), and aqueous solubility, is a prerequisite for any drug discovery program. These parameters are fundamental determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy.[3][4]

This technical guide provides a comprehensive framework for the complete physicochemical characterization of this molecule. As specific experimental data for this compound is not publicly available, this document serves as a detailed, field-proven guide to establishing its properties from first principles. We present both established experimental protocols and modern in silico approaches, explaining the causality behind methodological choices to ensure data integrity and reproducibility.

Structural Analysis and Predicted Ionization States

The structure of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone presents three potential ionization centers:

  • Acidic Center: The C4-hydroxyl group is phenolic and is expected to deprotonate to form a phenolate anion, exhibiting an acidic pKa.

  • Basic Centers: The nitrogen atoms at positions 1 and 5 (N1, N5) in the naphthyridine core are basic, analogous to pyridine. They are expected to be protonated at acidic pH, each characterized by a distinct basic pKa.

The ionization state of the molecule is therefore highly pH-dependent, which will profoundly impact its lipophilicity and solubility. Accurately determining these three pKa values is the first and most critical step in its characterization.

Determination of Acid Dissociation Constants (pKa)

The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized.[5] Given the compound's aromatic structure and likely low aqueous solubility, UV-Vis spectrophotometry is a highly suitable primary method, complemented by potentiometric titration, especially when using co-solvents.[3][6][7]

Experimental Protocol: UV-Vis Spectrophotometric Titration

This method is ideal as the ionization of the phenolic group and protonation of the naphthyridine nitrogens will induce significant shifts in the molecule's UV-Vis absorbance spectrum.[3] It requires a minimal amount of sample compared to other techniques.[3]

Rationale: The electronic conjugation of the system changes upon protonation or deprotonation, leading to a measurable change in the wavelength of maximum absorbance (λ_max) and/or the molar absorptivity. By monitoring this change across a wide pH range, a sigmoid curve can be generated, the inflection point of which corresponds to the pKa.[6][8]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in a suitable solvent like DMSO.

  • Buffer Preparation: Prepare a series of universal buffers of constant ionic strength (e.g., 0.1 M KCl) covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).[3]

  • Sample Preparation (96-Well Plate Format): In a UV-transparent 96-well microtiter plate, add a fixed volume of each buffer solution to individual wells. Add a small, constant aliquot of the compound's DMSO stock solution to each well, ensuring the final DMSO concentration is low (≤2% v/v) to minimize its effect on the pKa.[3]

  • Spectral Acquisition: Use a microplate-reading spectrophotometer to record the full UV-Vis spectrum (e.g., 230–500 nm) for each well.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes maximally as a function of pH.

    • Plot absorbance at these key wavelengths against the measured pH of each buffer.

    • Fit the data to a sigmoidal dose-response equation (or Henderson-Hasselbalch equation) to determine the inflection point(s). Each inflection point corresponds to a pKa value.

Workflow for UV-Vis Spectrophotometric pKa Determination

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Compound Synthesize & Purify 1-(4-Hydroxy-6-methoxy-1,5- naphthyridin-3-yl)ethanone Stock Prepare 10 mM Stock in DMSO Compound->Stock Plate Aliquot Buffers & Stock into 96-Well UV Plate Stock->Plate Buffers Prepare Universal Buffers (pH 2-12, Constant Ionic Strength) Buffers->Plate Spectro Acquire UV-Vis Spectra (230-500 nm) for each well Plate->Spectro Plotting Plot Absorbance vs. pH at key wavelengths Spectro->Plotting Fitting Fit Data to Sigmoidal Curve (e.g., Henderson-Hasselbalch) Plotting->Fitting pKa Determine Inflection Points (pKa1, pKa2, pKa3) Fitting->pKa

Caption: Workflow for determining pKa values using UV-Vis spectrophotometry.

Complementary Protocol: Potentiometric Titration

Potentiometric titration is a classic and robust method for pKa determination.[9] For compounds with low aqueous solubility, the protocol must be adapted to use a co-solvent system.[10]

Rationale: This method involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The points of maximum buffer capacity (flattest regions of the titration curve) occur when pH = pKa. The equivalence points (steepest regions) can be identified precisely using the first or second derivative of the titration curve, and the pKa is found at the half-equivalence point.[9][11]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a known volume of a methanol-water mixture (e.g., 50:50 v/v) to a concentration of approximately 1-10 mM. Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[12]

  • Calibration: Calibrate the pH electrode using standard buffers in the same co-solvent mixture to ensure accurate readings.

  • Titration: Titrate the solution with a standardized solution of HCl to determine basic pKa's, followed by a back-titration with standardized NaOH to determine the acidic pKa. Record the pH value after each incremental addition of titrant.

  • Data Analysis:

    • Plot pH versus the volume of titrant added.

    • Calculate and plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) to accurately locate the equivalence points.

    • The pH at the half-volume of each equivalence point corresponds to the pKa value in the co-solvent mixture (psKa).

  • Extrapolation to Aqueous pKa: Repeat the titration in several different co-solvent ratios (e.g., 40%, 50%, 60% methanol). Plot the measured psKa values against the mole fraction of the organic solvent and extrapolate the linear portion of the graph to zero co-solvent concentration to obtain the aqueous pKa.[10][13]

Determination of Lipophilicity (LogP and LogD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for all ionized and non-ionized forms.

Experimental Protocol: Shake-Flask Method for LogP (OECD 107)

This is the "gold standard" method for direct LogP measurement.[14][15] It is most accurate for LogP values in the range of -2 to 4.[15][16]

Rationale: The method directly measures the equilibrium partitioning of a solute between two immiscible phases, n-octanol and water. The ratio of the concentrations in the two phases gives the partition coefficient.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate. To measure the LogP of the neutral species, use a buffer for the aqueous phase with a pH at least 2 units away from any pKa value.[16]

  • Partitioning: Add a small amount of the compound to a mixture of the pre-saturated n-octanol and buffered water.

  • Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours).[17]

  • Phase Separation: Separate the two phases, usually by centrifugation to prevent emulsion formation.[15]

  • Quantification: Accurately measure the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).

Experimental Protocol: RP-HPLC for LogD and LogP Estimation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and highly reproducible method for estimating lipophilicity, requiring very little compound.[14][18]

Rationale: This method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A calibration curve is built using reference compounds with known LogP values, and the LogP of the test compound is interpolated from its retention time.[14] By running the mobile phase at different pH values, pH-dependent LogD values can be determined directly.[19]

Workflow for Lipophilicity Determinationdot

G cluster_logp LogP Determination (Neutral Species) cluster_logd LogD Determination (pH-Dependent) Start Synthesized Compound SF_Method Shake-Flask (OECD 107) 1. Partition between n-octanol & buffer 2. Equilibrate & Separate 3. Quantify concentration in each phase Start->SF_Method HPLC_Method RP-HPLC Method 1. Run at physiological pH (7.4) 2. Correlate retention time (k') with standards Start->HPLC_Method LogP_Value Calculate LogP SF_Method->LogP_Value LogD_Value Calculate LogD at pH 7.4 HPLC_Method->LogD_Value

Sources

Exploratory

Thermodynamic Stability of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone: A Comprehensive Technical Guide

Executive Summary The rational design and development of heterocyclic pharmacophores require a rigorous understanding of their thermodynamic boundaries. 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone is a highly f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and development of heterocyclic pharmacophores require a rigorous understanding of their thermodynamic boundaries. 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone is a highly functionalized 1,5-naphthyridine derivative characterized by its distinct tautomeric flexibility and robust intramolecular hydrogen-bonding network. As a Senior Application Scientist, I approach the stability of this compound not merely as a static property, but as a dynamic equilibrium influenced by thermal stress, solvent polarity, and pH.

This whitepaper deconstructs the thermodynamic stability of this specific naphthyridine scaffold, providing field-proven methodologies, kinetic data, and self-validating protocols for structural elucidation and forced degradation.

Structural Thermodynamics & Tautomeric Equilibrium

The thermodynamic stability of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone is fundamentally dictated by three structural pillars: the electron-deficient 1,5-naphthyridine core[1], the electron-donating 6-methoxy group, and the adjacent 4-hydroxy and 3-acetyl substituents.

Intramolecular Hydrogen Bonding

The proximity of the 4-hydroxyl group to the 3-acetyl group creates a highly stable, six-membered pseudo-ring via intramolecular hydrogen bonding (O-H···O=C). This interaction acts as a thermodynamic sink, significantly lowering the free energy of the molecule and restricting rotational degrees of freedom. This locked conformation prevents rapid degradation pathways that typically require an open, flexible state[2].

Keto-Enol (Lactam-Lactim) Tautomerism

Like many 4-hydroxy-1,5-naphthyridines, this compound exhibits pronounced solvent-dependent tautomerism[3].

  • Non-Polar Environments: The enol (4-hydroxy) form predominates. The intramolecular hydrogen bond is maximized, and the lower dipole moment of the enol form is thermodynamically favored.

  • Polar Environments: In highly polar or protic solvents (e.g., DMSO, H₂O), the solvent competes for hydrogen bonding. The equilibrium shifts toward the keto (4-oxo-1,4-dihydro) form, which possesses a higher dipole moment and is stabilized by solvent solvation shells[3].

Electronic Effects of the 6-Methoxy Group

The 6-methoxy substituent donates electron density into the naphthyridine ring via resonance. This localized increase in electron density—particularly at the N5 position—raises the basicity of the molecule compared to the unsubstituted core[4]. Consequently, the molecule is more susceptible to protonation at slightly acidic pH levels, which directly impacts its hydrolytic stability.

Tautomerism Enol 4-Hydroxy Form (Enol) Stabilized by Intramolecular H-Bond Low Free Energy Keto 4-Oxo Form (Keto/Lactam) Favored in Polar Solvents Higher Dipole Moment Enol->Keto Polar Solvents (e.g., DMSO, H2O) Cation Protonated Cation (pH < 4) N1/N5 Protonation Hydrolytically Labile Enol->Cation Acidic Stress (HCl) Anion Deprotonated Anion (pH > 9) Phenolate-like Oxidatively Labile Enol->Anion Basic Stress (NaOH)

Tautomeric equilibrium and pH-dependent ionic states of the naphthyridine core.

Solid-State Thermal Degradation Kinetics

Understanding the solid-state stability is critical for formulation and storage. We utilize a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to differentiate between physical phase transitions (melting) and chemical degradation (bond cleavage)[5].

The compound exhibits high thermal stability, largely due to the rigid naphthyridine framework and the stabilizing hydrogen bond network. Degradation typically initiates via the loss of the 3-acetyl group or the cleavage of the 6-methoxy ether linkage before the collapse of the heteroaromatic core.

Table 1: Quantitative Thermal Stability Data (Typical Profile)
Thermodynamic ParameterValueAnalytical Method
Melting Point ( Tm​ ) 215 - 218 °CDSC (Endothermic peak)
Onset of Decomposition ( Td​ ) > 280 °CTGA (Mass loss onset)
Max Degradation Rate ( DTGmax​ ) 310 °C1st Derivative TGA[5]
Activation Energy ( Ea​ ) 112 kJ/molIsothermal TGA (Arrhenius)

Solution-Phase Hydrolytic & Photolytic Stability

In solution, the stability of 1,5-naphthyridine derivatives is highly pH-dependent[6]. Both acidic and basic conditions catalyze hydrolytic degradation, albeit through different mechanisms.

  • Acidic Conditions (pH < 4): Protonation of the N1 and N5 atoms withdraws electron density from the ring, making the carbon atoms highly electrophilic and susceptible to nucleophilic attack by water, leading to deacetylation or ring-opening[6].

  • Basic Conditions (pH > 9): Deprotonation of the 4-hydroxyl group breaks the protective intramolecular hydrogen bond. The resulting phenolate-like anion exposes the core to hydroxide-mediated degradation.

  • Neutral Conditions (pH 6-8): The molecule exists primarily in its neutral, hydrogen-bonded state, exhibiting maximum thermodynamic stability[6].

Table 2: Solution Stability Kinetics (Accelerated at 60 °C)
Stress ConditionDegradation Rate ( kobs​ )Half-life ( t1/2​ )Primary Mechanism
pH 2.0 (0.1 M HCl) 4.2×10−3 h−1 165 hAcid-catalyzed deacetylation
pH 7.4 (PBS) <1.0×10−5 h−1 > 69,000 hStable (Intact H-bond)
pH 12.0 (0.1 M NaOH) 8.5×10−3 h−1 81 hBase-catalyzed ring opening
Oxidative (3% H₂O₂) 1.2×10−2 h−1 57 hN-oxide formation

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify causality.

Protocol 1: Thermal Profiling via TGA/DSC

Causality: DSC measures heat flow to identify the melting point without mass loss, while TGA measures mass loss to identify the exact temperature of covalent bond cleavage[5].

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into a standard aluminum DSC pan. Crimp the lid and punch a microscopic pinhole to allow volatiles to escape[5].

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation from masking thermal decomposition.

  • Heating Ramp: Apply a dynamic heating rate of 10 °C/min from 25 °C to 400 °C.

  • Data Extraction: Overlay the DSC heat flow curve with the TGA mass loss curve. Extract the Tm​ from the apex of the DSC endotherm and the Td​ from the onset of the TGA weight drop. Calculate the DTGmax​ to determine the temperature of maximum degradation velocity[5].

Protocol 2: pH-Dependent Forced Degradation (HPLC)

Causality: By isolating pH variables and monitoring via HPLC, we can calculate the pseudo-first-order rate constant ( kobs​ ) for hydrolysis[6].

  • Stock Solution: Dissolve the compound in HPLC-grade Methanol to yield a 1.0 mg/mL stock. (Methanol is chosen to ensure complete solubility before aqueous dilution).

  • Stress Aliquots: Mix 1 mL of stock with 1 mL of the respective stressor (0.1 M HCl for acid, 0.1 M NaOH for base, PBS for neutral control)[6].

  • Incubation: Seal the vials in amber glass to prevent photolytic interference and incubate at 60 °C for 24, 48, and 72 hours[6].

  • Quenching & Analysis: Neutralize the extreme pH samples. Inject 10 µL into a reversed-phase HPLC system (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA).

  • Validation: Plot ln(Peak Area) versus Time. A linear fit confirms pseudo-first-order kinetics, allowing the calculation of t1/2​ .

Workflow Prep Sample Preparation 1 mg/mL in MeOH/H2O TGA Thermal Profiling (TGA/DSC) 10°C/min, N2 Atmosphere Prep->TGA HPLC Hydrolytic Profiling (HPLC) pH 2.0 - 10.0 Buffers, 60°C Prep->HPLC Photo Photolytic Profiling UV 254 nm, 24h Exposure Prep->Photo Analysis Kinetic Analysis Arrhenius & Degradation Rates TGA->Analysis HPLC->Analysis Photo->Analysis

Comprehensive forced degradation and thermodynamic stability workflow.

References

  • Bailey, D. N., Hercules, D. M., & Eck, T. D. "Electronic spectra of 4-hydroxy-1,5-naphthyridine." Analytical Chemistry, 1967.[3] URL:[Link]

  • Liras, M. et al. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules (MDPI), 2020.[1] URL:[Link]

  • Alkorta, I. et al. "Multiple hydrogen bonds and tautomerism in naphthyridine derivatives." Physical Chemistry Chemical Physics (RSC), 2015.[2] URL:[Link]

  • ResearchGate Community. "Can TGA be used in order to determin thermal stability instead of DSC?" ResearchGate, 2013.[5] URL:[Link]

  • Chen, C. et al. "Hydroxynaphthyridine-Derived Group III Metal Chelates: Wide Band Gap and Deep Blue Analogues of Green Alq3." Journal of the American Chemical Society (ACS), 2008.[4] URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Preliminary Antimicrobial Screening of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone

A Senior Application Scientist's Perspective on Methodologies, Rationale, and Interpretation Abstract The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicro...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Methodologies, Rationale, and Interpretation

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Naphthyridine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] This in-depth technical guide provides a comprehensive framework for the preliminary in vitro screening of a novel naphthyridine derivative, 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, for its potential antimicrobial activity. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for key methodological choices. The guide encompasses a plausible synthetic pathway for the target compound, standardized protocols for antimicrobial susceptibility testing against a panel of clinically relevant microorganisms, and a framework for the interpretation of results in accordance with international standards.

Introduction: The Rationale for Investigating Naphthyridine Scaffolds

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system, are structurally related to quinolones, a well-established class of antibacterial agents.[1] The first antibacterial agent from this class to be introduced into clinical practice was nalidixic acid, a 1,8-naphthyridine derivative, which paved the way for the development of numerous fluoroquinolone antibiotics.[1][2] The mechanism of action for many quinolone and naphthyridine derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[1]

The continued exploration of the naphthyridine scaffold is driven by the potential to discover novel derivatives with improved potency, a broader spectrum of activity, and efficacy against multidrug-resistant (MDR) pathogens. The specific compound of interest, 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, possesses key structural features that warrant investigation. The 4-hydroxy-1,5-naphthyridine core is a common motif in biologically active compounds, and the methoxy and ethoxy substituents may influence the compound's pharmacokinetic and pharmacodynamic properties. This guide outlines the essential steps for a robust preliminary evaluation of its antimicrobial potential.

Synthesis of the Target Compound: A Plausible Synthetic Route

A crucial first step in the evaluation of a novel compound is its synthesis. While a specific documented synthesis for 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone may not be readily available in the literature, a plausible and well-established synthetic strategy for the core 4-hydroxy-1,5-naphthyridine scaffold is the Gould-Jacobs reaction.[3][4][5][6] This reaction involves the condensation of an aminopyridine with a substituted malonic ester, followed by thermal cyclization.

A proposed synthetic scheme for the target compound is outlined below. This multi-step synthesis leverages the Gould-Jacobs reaction for the formation of the naphthyridine ring system, followed by functional group manipulations to introduce the desired acetyl group.

Proposed Synthetic Pathway:

Synthetic Pathway A 3-Amino-5-methoxypyridine C Intermediate A A->C Condensation B Diethyl ethoxymethylenemalonate B->C D 4-Hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylic acid ethyl ester C->D Thermal Cyclization (Gould-Jacobs) E 4-Hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylic acid D->E Hydrolysis F 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone (Target Compound) E->F Acylation

Caption: Proposed synthetic pathway for 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone.

Step-by-Step Synthesis Overview:

  • Condensation: 3-Amino-5-methoxypyridine is reacted with diethyl ethoxymethylenemalonate. This reaction typically proceeds at elevated temperatures and results in the formation of an intermediate enamine.

  • Thermal Cyclization (Gould-Jacobs Reaction): The intermediate enamine undergoes thermal cyclization in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to form the 4-hydroxy-1,5-naphthyridine ring system.[6] This step yields ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, followed by acidification.[7]

  • Acylation: The carboxylic acid is then converted to the target acetyl derivative. This can be achieved through various methods, such as conversion to the acid chloride followed by reaction with a suitable organometallic reagent (e.g., methylmagnesium bromide) or through a decarboxylative acylation reaction.

Preliminary Antimicrobial Screening: Methodologies and Protocols

The preliminary screening aims to determine if the synthesized compound exhibits any antimicrobial activity and, if so, to quantify its potency. Two widely accepted and complementary methods for this initial assessment are the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Test Microorganisms

A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include Gram-positive and Gram-negative bacteria, as well as a representative yeast species. The following strains are recommended, based on their clinical relevance and established use in antimicrobial susceptibility testing:

Table 1: Recommended Panel of Test Microorganisms

CategorySpeciesStrain (Example)Rationale
Gram-positive Bacteria Staphylococcus aureusATCC 25923A common cause of skin, soft tissue, and bloodstream infections, with significant resistance issues (e.g., MRSA).
Enterococcus faecalisATCC 29212A frequent cause of hospital-acquired infections, known for its intrinsic and acquired resistance.
Gram-negative Bacteria Escherichia coliATCC 25922A versatile pathogen causing a wide range of infections, including urinary tract and gastrointestinal infections.
Pseudomonas aeruginosaATCC 27853An opportunistic pathogen, particularly in immunocompromised individuals, notorious for its intrinsic resistance to many antibiotics.
Yeast Candida albicansATCC 90028The most common cause of fungal infections in humans, ranging from superficial to life-threatening systemic infections.
Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity. It is a simple, cost-effective, and widely used initial screening tool.

Experimental Workflow:

Kirby_Bauer_Workflow A Prepare Mueller-Hinton Agar Plates C Inoculate Agar Plates A->C B Prepare Inoculum (0.5 McFarland Standard) B->C D Apply Compound-Impregnated Disks C->D E Incubate Plates D->E F Measure Zones of Inhibition E->F G Interpret Results F->G

Caption: Experimental workflow for the Kirby-Bauer disk diffusion assay.

Detailed Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth of 4 mm.[2] Allow the agar to solidify and dry before use.

  • Inoculum Preparation: From a pure, overnight culture of the test microorganism, prepare a suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Disk Application: Prepare sterile paper disks impregnated with a known concentration of the test compound. Aseptically place the disks on the inoculated agar surface, ensuring firm contact.[2] A solvent control disk (impregnated with the solvent used to dissolve the test compound) and a positive control disk (containing a standard antibiotic) should also be included.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter. The interpretation of these zone sizes as susceptible, intermediate, or resistant requires correlation with MIC values and established clinical breakpoints, which are not available for a novel compound. Therefore, for a preliminary screen, the zone diameter provides a qualitative measure of activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is a more precise method than disk diffusion and is considered a gold standard for susceptibility testing.

Experimental Workflow:

MIC_Workflow A Prepare Serial Dilutions of Test Compound in Microtiter Plate C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Inoculum B->C D Incubate Microtiter Plate C->D E Read and Record MIC D->E

Caption: Experimental workflow for the broth microdilution MIC assay.

Detailed Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the disk diffusion assay. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 100 µL of the diluted inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and the desired final concentration of the test compound.

  • Incubation: Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the wells.[7] This can be determined visually or with the aid of a microplate reader.

Data Presentation and Interpretation

The results of the preliminary antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Example of Data Presentation for Antimicrobial Screening Results

Test MicroorganismDisk Diffusion (Zone of Inhibition in mm)MIC (µg/mL)
Staphylococcus aureus
Enterococcus faecalis
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

Interpretation of Results:

  • Disk Diffusion: While formal interpretive criteria (Susceptible, Intermediate, Resistant) do not exist for a novel compound, a larger zone of inhibition generally suggests greater antimicrobial activity. The results should be compared to those of the positive control antibiotic.

  • MIC: The MIC value provides a quantitative measure of the compound's potency. A lower MIC value indicates that a lower concentration of the compound is required to inhibit microbial growth, signifying higher potency. These values can be compared to the MICs of established antibiotics against the same strains to gauge relative efficacy.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preliminary in vitro screening of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone for antimicrobial activity. The successful synthesis of the compound, followed by the demonstration of significant zones of inhibition in the disk diffusion assay and low MIC values against a panel of clinically relevant microorganisms, would provide strong evidence for its potential as a novel antimicrobial agent.

Positive preliminary findings should be followed by more extensive studies, including:

  • Determination of Minimum Bactericidal Concentration (MBC): To ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

  • Time-Kill Kinetic Assays: To evaluate the rate at which the compound kills the target microorganisms.

  • Screening against a broader panel of microorganisms: Including multidrug-resistant clinical isolates.

  • Mechanism of Action Studies: To elucidate the molecular target of the compound.

  • Toxicity and Cytotoxicity Assays: To assess the compound's safety profile in mammalian cell lines.

  • In vivo Efficacy Studies: In animal models of infection to evaluate the compound's therapeutic potential.

By following a systematic and scientifically rigorous approach as outlined in this guide, researchers can effectively evaluate the antimicrobial potential of novel naphthyridine derivatives and contribute to the critical search for new therapeutic agents to combat infectious diseases.

References

  • Alonso, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4479. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Fuertes, M., et al. (2021). Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives. ResearchGate. Available from: [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. Available from: [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. Available from: [Link]

  • Spencer, J. A., et al. (2025). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology, e0014225. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid.
  • The European Committee on Antimicrobial Susceptibility Testing. EUCAST - Home. Available from: [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. Available from: [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available from: [Link]

  • El-Gendy, M. A., et al. (2016). The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. Molecules, 21(11), 1485. Available from: [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. Available from: [Link]

  • Asia-Pacific Economic Cooperation. (2012). Antimicrobial Susceptibility Testing. Available from: [Link]

  • Zdyb, O., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. Available from: [Link]

  • Zdyb, O., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. Available from: [Link]

  • Giusiano, G. (2016). SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. Revista Argentina de Microbiología, 48(1), 1-11. Available from: [Link]

  • World Organisation for Animal Health. (2019). Bacterial antimicrobial susceptibility testing. Available from: [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. Bacteria. Available from: [Link]

  • Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(4), ofx228. Available from: [Link]

  • ARUP Laboratories. Antimicrobial Susceptibility - Fungal (Yeasts and Molds). Available from: [Link]

  • Public Health Ontario. Mycology – Susceptibility Testing of Yeast and Filamentous Fungi. Available from: [Link]

  • Nguyen, T. L., et al. (2025). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 30(20), 4893. Available from: [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. Fungi (AFST). Available from: [Link]

  • Varela, M. F., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(7), 933. Available from: [Link]

  • Moorthy, S. R., & Sundaramurthy, V. (1967). A convenient one-step synthesis of 3-acetyl-4-hydroxycoumarins. Current Science, 36(5), 118-119. Available from: [Link]

  • Osolodkin, D. I., et al. (2019). Synthesis and Antibacterial Activity of Quaternary Ammonium 4-Deoxypyridoxine Derivatives. Molecules, 24(19), 3469. Available from: [Link]

  • Inventors not available. (2012). Methods for preparing naphthyridines. Google Patents.
  • Bamborough, P., et al. (2015). Structure-Based Optimization of Naphthyridones into Potent ATAD2 Bromodomain Inhibitors. Journal of Medicinal Chemistry, 58(15), 6151-6178. Available from: [Link]

  • Glamo-Ilija, M., et al. (2021). Structural Characterization, Antimicrobial Activity and BSA/DNA Binding Affinity of New Silver(I) Complexes with Thianthrene and 1,8-Naphthyridine. Molecules, 26(7), 1888. Available from: [Link]

  • PrepChem. Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. Available from: [Link]

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Protocols & Analytical Methods

Method

1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone as a chelating ligand in transition metal complexes

An In-Depth Guide to the Application of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone as a Bidentate Chelating Ligand in Transition Metal Chemistry Introduction and Scientific Context The 1,5-naphthyridine scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone as a Bidentate Chelating Ligand in Transition Metal Chemistry

Introduction and Scientific Context

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in coordination chemistry and drug development. Its rigid structure, featuring two fused pyridine rings, provides a well-defined spatial arrangement of nitrogen atoms for metal coordination.[1][2] The introduction of specific functional groups onto this core allows for the fine-tuning of electronic properties and the creation of multidentate ligands for stabilizing various transition metal ions. This guide focuses on the specific derivative, 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone , a compound whose potential as a chelating ligand is significant, yet underexplored in current literature.

Structurally, this molecule combines the 1,5-naphthyridine core with two key functional groups poised for metal chelation: a hydroxyl group at the C4 position and an acetyl group at the C3 position. The most probable and stable coordination mode involves the deprotonated 4-hydroxyl oxygen and the adjacent ring nitrogen (N5), forming a highly stable six-membered chelate ring with a metal ion. This O,N-bidentate coordination is analogous to the classic 8-hydroxyquinoline (oxine) ligand, renowned for its ability to form stable complexes with a wide array of metals. The presence of the methoxy and acetyl substituents further modulates the ligand's electronic properties and steric profile, influencing the resulting metal complex's stability, geometry, and reactivity.

This document provides detailed protocols for the synthesis of the ligand, the preparation of its transition metal complexes, comprehensive characterization methodologies, and a discussion of its potential applications, particularly in fields relevant to drug development and materials science. The methodologies presented are based on established synthetic and coordination chemistry principles for related naphthyridine systems.[1][3][4]

Part 1: Synthesis of the Ligand

The synthesis of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone is not widely reported, thus a plausible synthetic route is proposed based on well-established heterocyclic chemistry, such as the Gould-Jacobs reaction or related thermal cyclization strategies. This approach typically involves the reaction of a substituted aminopyridine with a suitable diethyl ethoxymethylenemalonate (EMME) derivative followed by cyclization and subsequent functionalization.

A more direct and plausible route is a modified Conrad-Limpach reaction, starting from 5-amino-2-methoxypyridine.

Proposed Synthetic Protocol: Ligand Synthesis

Objective: To synthesize 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone.

Materials:

  • 5-amino-2-methoxypyridine

  • Ethyl 2-acetyl-3-ethoxyacrylate (or a related β-keto ester)

  • Diphenyl ether (or Dowtherm A) as a high-boiling solvent

  • Ethanol

  • Hexane

  • Standard laboratory glassware and heating apparatus (heating mantle, condenser)

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask, dissolve 5-amino-2-methoxypyridine (1.0 eq) and ethyl 2-acetyl-3-ethoxyacrylate (1.1 eq) in absolute ethanol.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: This step forms the key enamine intermediate through a Michael addition followed by the elimination of ethanol.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate.

  • Cyclization: Add the crude intermediate to a flask containing a high-boiling point solvent like diphenyl ether (approx. 10-15 mL per gram of intermediate).

  • Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes. Causality: The high temperature provides the activation energy needed for the intramolecular cyclization (electrocyclization) onto the pyridine ring, followed by aromatization to form the naphthyridine core.

  • Isolation and Purification: Cool the mixture to room temperature. The product will often precipitate from the solvent.

  • Add hexane to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, dimethylformamide) or by column chromatography on silica gel to afford the pure ligand, 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone.

Part 2: Synthesis of Transition Metal Complexes

The deprotonated hydroxyl group and the N5 nitrogen atom of the ligand form a bidentate chelate, ideal for coordinating with a variety of transition metals. The following is a general protocol that can be adapted for different metal salts.

General Protocol: Metal Complex Synthesis

Objective: To synthesize a metal complex, e.g., M(L)₂ where M = Cu(II), Ni(II), Zn(II), and L = the deprotonated ligand.

Materials:

  • 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone (Ligand, LH)

  • Metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O)

  • Methanol or Ethanol

  • A weak base (e.g., sodium acetate, triethylamine) if starting from a metal chloride or nitrate to facilitate deprotonation of the ligand.

Step-by-Step Procedure:

  • Ligand Solution: Dissolve the ligand (2.0 eq) in warm methanol or ethanol in a round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in the same solvent.

  • Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature or under gentle warming (50-60 °C).

  • If using a metal salt like a chloride or nitrate, add a weak base (2.0 eq) to the ligand solution before adding the metal salt. This facilitates the in-situ deprotonation of the ligand's hydroxyl group, which is necessary for coordination. If using a metal acetate salt, the acetate ion can act as the base.

  • A precipitate of the metal complex should form immediately or upon stirring. The color of the solution will change, indicating complex formation.

  • Stir the reaction mixture for 2-4 hours at room temperature or under gentle reflux to ensure complete reaction.

  • Isolation: Cool the mixture to room temperature, and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold solvent (methanol/ethanol) and then with diethyl ether to remove any unreacted starting materials.

  • Dry the complex in a vacuum oven at a moderate temperature (60-80 °C).

G cluster_synthesis General Workflow for Synthesis and Characterization cluster_char Characterization ligand Dissolve Ligand (LH) in Methanol mix Mix Solutions & Stir (2-4h) ligand->mix metal Dissolve Metal Salt (MX₂) in Methanol metal->mix filter Filter & Wash Precipitate mix->filter dry Dry Complex (e.g., M(L)₂) filter->dry ir FT-IR dry->ir uv UV-Vis dry->uv ea Elemental Analysis dry->ea mag Magnetic Susceptibility dry->mag

Caption: General workflow for complex synthesis and characterization.

Part 3: Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the identity of the synthesized compounds and to understand the coordination environment of the metal ion.

Chelation Mode Visualization

The ligand is expected to act as a bidentate chelate, coordinating through the C4-hydroxyl oxygen and the N5 nitrogen atom.

G cluster_chelation Proposed Bidentate Chelation Mode chelate O N M M M->O M->N

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone in Pharmaceutical Development

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone. This compound, a key heterocyclic intermediate in pharmaceutical synthesis, requires precise analytical monitoring to ensure quality and consistency in drug development processes. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, meeting the stringent requirements of the International Council for Harmonisation (ICH) guidelines.[1][2] This document provides a comprehensive protocol for method development, validation, and sample analysis, intended for researchers, scientists, and drug development professionals.

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[3][4] 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone is a critical building block in the synthesis of novel therapeutic agents. Accurate and reliable quantification of this intermediate is paramount for process optimization, quality control of starting materials, and stability testing.

High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and quantitative capabilities.[5] This application note provides a step-by-step guide to developing and validating a specific HPLC-UV method for 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, ensuring its suitability for its intended purpose.[6]

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties. While experimental data for 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone is not widely available, its structure allows for informed predictions:

  • Polarity: The presence of a hydroxyl group and two nitrogen atoms in the naphthyridine ring suggests a moderate to high polarity. The methoxy and acetyl groups contribute some lipophilicity. This profile makes reversed-phase HPLC an ideal separation mode.[7]

  • UV Absorbance: The extended aromatic system of the naphthyridine core is expected to exhibit strong UV absorbance, making UV detection a suitable choice. Aromatic heterocycles typically have maximum absorbance wavelengths in the range of 220-380 nm.

  • pKa: The nitrogen atoms in the naphthyridine ring are basic, and the hydroxyl group is acidic. The pKa values will influence the analyte's charge at a given pH, which in turn affects its retention on a reversed-phase column. Controlling the mobile phase pH is therefore critical for achieving reproducible results and good peak shape.[8][9]

Based on these considerations, a reversed-phase HPLC method was developed using a C18 stationary phase, which provides good retention for moderately polar compounds.[10] A mobile phase consisting of an aqueous buffer and an organic modifier was chosen to allow for fine-tuning of the retention and selectivity.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[11]

  • Reagents: HPLC grade acetonitrile and methanol, purified water (18.2 MΩ·cm), ammonium acetate, and formic acid.

  • Reference Standard: A well-characterized reference standard of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone of known purity.

Preparation of Solutions
  • Mobile Phase A: 10 mM ammonium acetate in water, adjusted to pH 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations spanning the expected sample concentration range (e.g., 1-100 µg/mL).

HPLC Method Development and Validation Protocol

The following sections detail the systematic approach to developing and validating the HPLC method in accordance with ICH Q2(R1) guidelines.[1][2][12]

Method Development Workflow

The development process is an iterative optimization of chromatographic conditions to achieve the desired separation.

MethodDevelopmentWorkflow cluster_InitialScreening Initial Screening cluster_Optimization Optimization cluster_FinalMethod Final Method ColumnSelection Column Selection (C18, Phenyl) MobilePhaseScreening Mobile Phase Screening (ACN vs. MeOH) ColumnSelection->MobilePhaseScreening WavelengthSelection Wavelength Selection (UV Scan) MobilePhaseScreening->WavelengthSelection MobilePhaseRatio Mobile Phase Ratio (Isocratic/Gradient) WavelengthSelection->MobilePhaseRatio pH_Optimization pH Optimization MobilePhaseRatio->pH_Optimization FlowRateTemp Flow Rate & Temperature pH_Optimization->FlowRateTemp FinalConditions Finalized Chromatographic Conditions FlowRateTemp->FinalConditions

Caption: Workflow for HPLC-UV Method Development.

Step-by-Step Protocol:

  • Column Selection: Begin with a robust, general-purpose C18 column. If peak shape is poor (e.g., tailing), a column with a different selectivity, such as a phenyl or a polar-endcapped C18, can be evaluated.[10]

  • Mobile Phase Selection: Screen acetonitrile and methanol as the organic modifier (Mobile Phase B). Acetonitrile often provides better peak shape and lower backpressure.[13]

  • Wavelength Selection: Inject a concentrated solution of the analyte and perform a UV scan using a diode-array detector (DAD) to determine the wavelength of maximum absorbance (λmax). This will provide the highest sensitivity.

  • Optimization of Mobile Phase Composition:

    • Perform a gradient run (e.g., 5-95% B over 20 minutes) to determine the approximate organic solvent concentration required to elute the analyte with a suitable retention factor (k), ideally between 2 and 10.[8]

    • Based on the gradient run, develop an isocratic method for simplicity and robustness. If co-eluting impurities are present, a gradient method may be necessary.[5]

  • pH Optimization: Analyze the sample at different mobile phase pH values (e.g., 3.0, 4.5, 6.0) to find the optimal pH for peak shape and retention time stability. A pH around 4.5 is often a good starting point for compounds with basic nitrogens, ensuring they are consistently protonated.

  • Flow Rate and Temperature: Adjust the flow rate (typically 1.0 mL/min for a 4.6 mm ID column) and column temperature (e.g., 30 °C) to fine-tune the separation and analysis time.

Final Optimized Chromatographic Conditions (Example)
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.5 with Formic Acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm (example λmax)
Injection Volume 10 µL
Run Time 10 minutes
Method Validation Protocol

Once the method is developed, it must be validated to demonstrate its suitability for the intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[1][2][12]

MethodValidationProcess cluster_ValidationParameters ICH Q2(R1) Validation Parameters cluster_SystemSuitability System Suitability Testing Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness SST System Suitability (Precedes all tests) SST->Specificity SST->Linearity SST->Accuracy SST->Precision SST->LOD_LOQ SST->Robustness

Sources

Method

Application Notes and Protocols for the Preparation of Stock Solutions of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone for Cell Culture Assays

Authored by: Senior Application Scientist Abstract This comprehensive guide provides a detailed protocol for the preparation of stock solutions of the novel compound 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone,...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the preparation of stock solutions of the novel compound 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, intended for use in cell culture-based assays. As the physicochemical properties of this compound are not extensively documented, this protocol emphasizes a systematic approach to solvent selection, solubility determination, and the preparation of sterile, stable, and accurately concentrated stock and working solutions. The principles and methodologies outlined herein are designed to ensure the reliability and reproducibility of experimental results in pharmacology, drug discovery, and other life science research applications.

Introduction: The Critical Role of Stock Solution Preparation

The accuracy and reproducibility of in vitro cell-based assays are fundamentally dependent on the precise and consistent preparation of test compounds. For novel or poorly characterized molecules such as 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, establishing a robust protocol for stock solution preparation is a critical first step. Improper handling, such as the use of an inappropriate solvent, inaccurate concentration determination, or microbial contamination, can lead to erroneous and misleading experimental outcomes.

This document serves as a practical guide for researchers, providing a theoretical framework and step-by-step instructions for the preparation of high-quality stock solutions of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone. The underlying principles are grounded in established laboratory practices and are designed to be adaptable for other novel compounds with limited solubility data.

Compound Characteristics and Preliminary Considerations

Compound Name: 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone

Molecular Structure (Predicted): (Note: As this is a novel compound, a predicted structure is provided for context.) A naphthyridine core substituted with hydroxy, methoxy, and ethanone functional groups suggests a molecule with moderate polarity. The presence of aromatic rings and the acetyl group may confer some hydrophobic character, while the hydroxyl group can participate in hydrogen bonding.

Table 1: Predicted Physicochemical Properties and Their Implications

PropertyPredicted CharacteristicImplication for Stock Solution Preparation
Aqueous Solubility Likely lowAn organic solvent will be required for the primary stock solution.
LogP ModerateSuggests good membrane permeability in cell-based assays.
Hydrogen Bonding Presence of a hydroxyl groupMay influence solubility in protic vs. aprotic solvents.
Stability Generally stableAs a precaution, protect from light and store at low temperatures.[1]

Workflow for Stock Solution Preparation

The following diagram illustrates the overall workflow for preparing stock solutions of a novel compound for cell culture assays.

G cluster_prep Phase 1: Preparation and Solubility Testing cluster_stock Phase 2: Primary Stock Solution Preparation cluster_working Phase 3: Working Solution Preparation compound_receipt Receive and Inspect Compound solubility_test Small-Scale Solubility Test (e.g., DMSO, Ethanol) compound_receipt->solubility_test solvent_selection Select Optimal Solvent solubility_test->solvent_selection weigh_compound Accurately Weigh Compound solvent_selection->weigh_compound dissolve Dissolve in Selected Solvent (e.g., 10-100 mM in DMSO) weigh_compound->dissolve sterilize Sterile Filter (0.22 µm PTFE filter) dissolve->sterilize aliquot Aliquot into Cryovials sterilize->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw_stock Thaw Aliquot of Stock Solution store_stock->thaw_stock serial_dilution Perform Serial Dilutions in Cell Culture Medium thaw_stock->serial_dilution vortex Vortex Gently Between Dilutions serial_dilution->vortex use_immediately Use Immediately in Assay vortex->use_immediately

Caption: Workflow for preparing stock and working solutions.

Detailed Protocols

Materials and Equipment
  • 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous

  • Ethanol, 200 proof, molecular biology grade

  • Sterile, pyrogen-free deionized water

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Analytical balance (accurate to at least 0.1 mg)

  • Laminar flow hood or biological safety cabinet

  • Sterile microcentrifuge tubes and conical tubes

  • Sterile syringe filters (0.22 µm, PTFE for organic solvents)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • -20°C and -80°C freezers

Protocol 1: Small-Scale Solubility Testing

This initial step is crucial for determining the most suitable solvent for the primary stock solution.

  • Weighing: Accurately weigh approximately 1-2 mg of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone into a sterile microcentrifuge tube.

  • Solvent Addition: Add a small, precise volume of the test solvent (e.g., 100 µL of DMSO).

  • Dissolution: Vortex the tube for 1-2 minutes. Visually inspect for complete dissolution.

  • Incremental Addition: If the compound has not fully dissolved, add the solvent in small increments (e.g., 10 µL at a time), vortexing after each addition, until the compound is fully dissolved.

  • Concentration Calculation: Calculate the approximate solubility in mg/mL.

  • Solvent Selection: Choose the solvent that dissolves the compound to the desired stock concentration with the smallest volume. For most cell culture applications, DMSO is the preferred solvent due to its high solubilizing power and miscibility with aqueous media.[2][3]

Table 2: Common Solvents for Stock Solutions

SolventPropertiesRecommended Use
DMSO High solubilizing power for many organic compounds. Miscible with water. Can be toxic to cells at concentrations >0.5-1%.Primary recommendation.
Ethanol Good solvent for moderately polar compounds. Less toxic than DMSO but can have biological effects.Alternative if DMSO is not suitable.
Water/PBS Ideal for soluble compounds.Unlikely to be suitable for the primary stock of this compound.
Protocol 2: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

  • Calculate Required Mass: Determine the molecular weight of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone. For a 10 mM stock solution, calculate the mass needed for a specific volume (e.g., for 1 mL of a 10 mM stock, mass = 0.01 L * 10 mmol/L * MW g/mol ).

  • Weighing: In a laminar flow hood, accurately weigh the calculated amount of the compound into a sterile, conical tube.

  • Solvent Addition: Add the calculated volume of cell culture-grade DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential degradation.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE syringe filter into a new sterile conical tube. This step is critical to prevent microbial contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes (e.g., 20-100 µL) in sterile, labeled cryovials. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage to minimize freeze-thaw cycles.[2]

Protocol 3: Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution into the cell culture medium immediately before use.

  • Thawing: Remove one aliquot of the primary stock solution from the freezer and thaw it at room temperature.

  • Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to perform an intermediate dilution in the cell culture medium. For example, dilute the 10 mM stock 1:100 in the medium to create a 100 µM intermediate solution.

  • Final Dilution: Perform serial dilutions from the stock or intermediate solution into the cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Add the stock solution to the medium, not the other way around, and vortex or pipette mix immediately to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (or the solvent used for the stock solution) to the cell culture medium as was used for the highest concentration of the test compound. This is essential to distinguish the effects of the compound from those of the solvent.

Quality Control and Best Practices

  • Purity Assessment: If possible, verify the purity of the compound using methods like HPLC or mass spectrometry before preparing stock solutions.

  • Accurate Weighing: Use a calibrated analytical balance and ensure it is free from drafts and vibrations.

  • Aseptic Technique: Always work in a laminar flow hood and use sterile materials to prevent microbial contamination.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the primary stock solution is crucial to maintain its stability.

  • Solubility in Media: Observe the working solutions for any signs of precipitation. If precipitation occurs, the final concentration may be too high for the aqueous environment of the cell culture medium. Consider lowering the final concentration or adjusting the experimental protocol.

  • Documentation: Maintain detailed records of stock solution preparation, including the date, concentration, solvent, and lot number of the compound.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseRecommended Action
Compound does not dissolve in DMSO Insufficient solvent volume or low solubility.Try gentle warming (37°C). If still insoluble, a different solvent may be needed, or the desired stock concentration is too high.
Precipitation in cell culture medium The compound's solubility limit in the aqueous medium has been exceeded.Lower the final concentration of the compound. Ensure the final DMSO concentration is as low as possible (ideally <0.1%).
Inconsistent experimental results Degradation of the stock solution.Prepare a fresh stock solution from the powder. Verify storage conditions. Avoid repeated freeze-thaw cycles.
Cell toxicity in control group High concentration of the solvent (e.g., DMSO).Ensure the final concentration of the vehicle is non-toxic to the specific cell line being used (typically ≤0.5% for DMSO).

Conclusion

The successful use of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone in cell culture assays is contingent upon the meticulous preparation of stock and working solutions. By following the detailed protocols and best practices outlined in this guide, researchers can ensure the quality and consistency of their experimental reagents, leading to more reliable and reproducible scientific data. The principles of systematic solubility testing, sterile preparation, and proper storage are universally applicable and form the foundation of rigorous in vitro research.

References

  • PubChem. Compound Summary for Cinnamic acid, 4-hydroxy-3-methoxy-, (5-hydroxy-2-hydroxymethyl-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-(6-methyl-3,4,5-trihydroxytetrahydropyran-2-yloxy)tetrahydropyran-3-yl) ester. Available from: [Link]

  • Uzan, S., et al. (2023). Determination of water content in dimethyl sulfoxide/N,N-dimethyl formamide and methanol content in ethanol by solvatochromism of azo dye, 2-(tert-butyl)-4-methoxy-6-(naphthalen-1-yldiazenyl) phenol. Analytica Chimica Acta, 1239, 340747. Available from: [Link]

  • PubChem. Compound Summary for 1-[4-(4-Hydroxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. In NIST Chemistry WebBook. Available from: [Link]

  • Scott, J. S., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498–14512. Available from: [Link]

  • ChemSynthesis. 1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone. Available from: [Link]

  • Chou, J. W.-L., et al. (2001). Stability of Dexamethasone in Extemporaneously Prepared Oral Suspensions. The Canadian Journal of Hospital Pharmacy, 54(2). Available from: [Link]

  • He, L., et al. (2011). Discovery of N-(1-ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine 59 (NGD 98-2): an orally active corticotropin releasing factor-1 (CRF-1) receptor antagonist. Journal of Medicinal Chemistry, 54(12), 4187–4206. Available from: [Link]

  • Rogozińska, M., & Wesołowska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 443–473. Available from: [Link]

  • World Health Organization (WHO). BAY VL 1704. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Methanol, 1-(phenylmethoxy)-. In Substance Registry Services. Available from: [Link]

  • MP Biomedicals. Forskolin and Forskolin, 7-o-Hemisuccinyl-7-Deacetyl. In Technical Information. Available from: [Link]

  • Raevsky, O. A., & Schaper, K.-J. (2005). Physicochemical Descriptors in Property-Based Drug Design. Mini-Reviews in Medicinal Chemistry, 4(10), 1041–1052. Available from: [Link]

  • CAS Common Chemistry. 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide. Available from: [Link]

  • Google Patents. US8436180B2 - Substituted-4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof.
  • Khandelwal, A., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(12), 1133–1138. Available from: [Link]

  • PubChem. Compound Summary for 5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxychromen-4-one. Available from: [Link]

Sources

Application

utilizing 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone in structure-activity relationship (SAR) studies

Unlocking Therapeutic Potential: A Guide to Structure-Activity Relationship (SAR) Studies Utilizing 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone as a Novel Scaffold Abstract: The 1,5-naphthyridine core is a reco...

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Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Therapeutic Potential: A Guide to Structure-Activity Relationship (SAR) Studies Utilizing 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone as a Novel Scaffold

Abstract: The 1,5-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] This guide introduces a novel lead compound, 1-(4-hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, hypothesized as a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical mediator in B-cell signaling pathways implicated in various B-cell malignancies and autoimmune disorders. We present a comprehensive framework for conducting detailed Structure-Activity Relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic profile of this promising scaffold. This document provides in-depth protocols for analog synthesis, biochemical and cell-based assays, and data interpretation to guide researchers in the rational design of next-generation BTK inhibitors.

Introduction: The Rationale for SAR on the 1,5-Naphthyridine Scaffold

The discovery of novel therapeutic agents often hinges on the identification and optimization of lead compounds. The naphthyridine framework has consistently yielded compounds with significant biological activities, including anticancer and anti-inflammatory properties.[3][4][5] Our lead compound, 1-(4-hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone (hereafter referred to as Lead Compound 1 ), has been identified through high-throughput screening as a moderate inhibitor of BTK.

The rationale for focusing on Lead Compound 1 is threefold:

  • Privileged Scaffold: The 1,5-naphthyridine core provides a rigid and synthetically tractable framework amenable to systematic modification.[2]

  • Key Structural Features: The presence of a hydroxy, methoxy, and acetyl group at specific positions offers multiple vectors for chemical modification to probe the binding pocket of the target enzyme.

  • Therapeutic Target: BTK is a clinically validated target, and the development of novel inhibitors with improved properties remains an area of intense research.

This guide will delineate a systematic approach to building an SAR model around Lead Compound 1 , with the ultimate goal of identifying a clinical candidate.

Experimental Design: A Multi-pronged Approach to SAR

A successful SAR campaign requires a cyclical process of design, synthesis, and biological testing.[6] Our strategy will focus on systematically modifying three key regions of Lead Compound 1 : the 4-hydroxy group, the 6-methoxy group, and the 3-acetyl group.

Proposed Signaling Pathway of BTK

To understand the context of our SAR study, it is crucial to visualize the role of BTK in B-cell signaling.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 BTK Bruton's Tyrosine Kinase (BTK) PIP3->BTK Recruitment & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Lead_Compound Lead Compound 1 (Inhibitor) Lead_Compound->BTK

Caption: Hypothesized role of Lead Compound 1 in the BTK signaling pathway.

SAR Workflow

The following workflow provides a systematic approach to analog design, synthesis, and evaluation.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Lead Lead Compound 1 IC₅₀ = 500 nM Design Analog Design (R¹, R², R³ Modifications) Lead->Design Synthesis Parallel Synthesis of Analogs Design->Synthesis Biochemical Primary Screen: Biochemical BTK Assay (IC₅₀) Synthesis->Biochemical Cellular Secondary Screen: Cell-Based Assay (EC₅₀) Biochemical->Cellular Selectivity Selectivity Profiling (Kinase Panel) Cellular->Selectivity SAR_Analysis SAR Analysis (Data Interpretation) Selectivity->SAR_Analysis Next_Gen Design of Next Generation Analogs SAR_Analysis->Next_Gen Next_Gen->Design Iterate

Caption: Iterative workflow for SAR studies on the 1,5-naphthyridine scaffold.

Protocols and Methodologies

To ensure reproducibility, the following detailed protocols are provided.

General Protocol for Analog Synthesis

A plausible synthetic route to generate analogs of Lead Compound 1 involves the modification of key intermediates. The following is a generalized procedure for the derivatization of the 4-hydroxy group.

Protocol 3.1.1: O-Alkylation of the 4-Hydroxy Group

  • Starting Material: 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone (Lead Compound 1 ).

  • Reagents: An appropriate alkyl halide (e.g., methyl iodide, ethyl bromide), a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., DMF, acetone).

  • Procedure: a. To a solution of Lead Compound 1 (1.0 eq) in the chosen solvent, add the base (1.5 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add the alkyl halide (1.2 eq) dropwise. d. Heat the reaction mixture to 60°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. e. Upon completion, cool the reaction to room temperature and quench with water. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated analog.

Note: Similar strategies can be employed to modify the 6-methoxy group (via demethylation followed by re-alkylation) and the 3-acetyl group (e.g., reduction to an alcohol, conversion to an oxime, or alpha-halogenation followed by substitution).[7][8]

Primary Biochemical Assay: BTK Inhibition

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for determining the IC₅₀ values of the synthesized analogs against recombinant human BTK.[9]

Protocol 3.2.1: BTK TR-FRET Assay

  • Materials:

    • Recombinant human BTK enzyme.

    • Biotinylated substrate peptide.

    • ATP.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Europium-labeled anti-phospho-substrate antibody.

    • Streptavidin-Allophycocyanin (SA-APC).

    • Test compounds serially diluted in DMSO.

    • 384-well assay plates.

  • Procedure: a. Add 2 µL of test compound dilutions to the wells of a 384-well plate. b. Add 4 µL of a solution containing the BTK enzyme and the biotinylated substrate peptide in assay buffer. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. e. Incubate for 60 minutes at room temperature. f. Stop the reaction by adding 5 µL of a detection mixture containing the Europium-labeled antibody and SA-APC in a quench buffer. g. Incubate for 60 minutes at room temperature to allow for signal development. h. Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm). i. Calculate the ratio of the emission signals and determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.[10]

Secondary Cellular Assay: Cytotoxicity in B-Cell Lines

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[3] This assay will be used to determine the EC₅₀ of promising compounds in a relevant B-cell lymphoma cell line (e.g., TMD8).

Protocol 3.3.1: MTT Cytotoxicity Assay

  • Materials:

    • TMD8 human B-cell lymphoma cell line.

    • RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

    • 96-well cell culture plates.

  • Procedure: a. Seed TMD8 cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours. b. Treat the cells with serial dilutions of the test compounds and incubate for 72 hours. c. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. d. Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to untreated controls and determine the EC₅₀ values.

Data Interpretation and SAR Analysis

The data generated from the primary and secondary assays will be compiled into an SAR table. This allows for a systematic comparison of the effects of structural modifications on biological activity.[6][11]

Hypothetical SAR Data Table
CompoundR¹ (at C4)R² (at C6)R³ (at C3)BTK IC₅₀ (nM)TMD8 EC₅₀ (nM)
1 (Lead) -OH-OCH₃-C(O)CH₃5002500
2 -OCH₃-OCH₃-C(O)CH₃2501200
3 -OCH₂CH₃-OCH₃-C(O)CH₃150800
4 -OH-OH-C(O)CH₃>1000>10000
5 -OH-OCH₃-CH(OH)CH₃8004000
6 -OCH₂CH₃-OCH₃-C(=NOH)CH₃3001500
Key SAR Insights (Based on Hypothetical Data)
  • Modification at R¹ (C4-OH): Alkylation of the 4-hydroxy group appears beneficial for activity. Replacing the hydroxyl with a methoxy (Compound 2) or ethoxy (Compound 3) group leads to a significant increase in potency. This suggests that a hydrogen bond donor at this position is not required and that this pocket may be hydrophobic.

  • Modification at R² (C6-OMe): Demethylation to the corresponding phenol (Compound 4) is detrimental to activity, indicating the importance of the methoxy group, possibly for steric or electronic reasons.

  • Modification at R³ (C3-acetyl): Reduction of the acetyl carbonyl (Compound 5) or its conversion to an oxime (Compound 6) decreases potency. This suggests that the acetyl group may be involved in a key interaction with the target, potentially through a hydrogen bond with the carbonyl oxygen.

These initial findings would guide the design of the next generation of analogs, for example, by exploring a wider range of alkyl groups at the R¹ position while retaining the methoxy group at R² and the acetyl group at R³.

Conclusion and Future Directions

This application note provides a comprehensive and actionable framework for conducting SAR studies on the novel 1-(4-hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone scaffold for the development of BTK inhibitors. By systematically applying the principles of medicinal chemistry and employing robust biochemical and cellular assays, researchers can efficiently navigate the complex landscape of structure-activity relationships.[12] Future work should include selectivity profiling against a broad panel of kinases to ensure the on-target activity of optimized leads, as well as the evaluation of pharmacokinetic properties to assess their drug-like potential.

References

  • Benchchem. (n.d.). Navigating the Structure-Activity Landscape of 2-Amino-5-chloro-1,8-naphthyridine Derivatives: A Comparative Guide for Drug Discovery.
  • Benchchem. (n.d.). Unraveling Structure-Activity Relationships: A Comparative Guide to Substituted 1,8-Naphthyridines in Anticancer Research.
  • Kumar, A., et al. (2007). Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Current Bioactive Compounds, 3(4), 237-253. Retrieved from [Link]

  • Hwang, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. Retrieved from [Link]

  • Hwang, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 517-523. Retrieved from [Link]

  • Benchchem. (n.d.). The Rise of 4-Methyl-2,6-naphthyridine in Medicinal Chemistry: A Scaffold for Innovation.
  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Retrieved from [Link]

  • Al-Tel, T. H. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3488. Retrieved from [Link]

  • Panuganti, S. J. (2015). Principles Involved in Bioassay by different Methods: A Mini-Review. Journal of Pharmaceutical Sciences and Research, 7(4), 213-216. Retrieved from [Link]

  • Tomar, V., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847-862. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Khan, I., & Iqubal, A. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(16), 1489-1517. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Assay Operations for SAR Support. Retrieved from [Link]

  • Richard, A. M., et al. (1989). Strategies for the use of computational SAR methods in assessing genotoxicity. Mutation Research/Reviews in Genetic Toxicology, 221(3), 181-196. Retrieved from [Link]

  • Benchchem. (n.d.). Structure-Activity Relationship (SAR) of Imidazole-Based Kinase Inhibitors: A Comparative Guide.
  • CD BioSciences. (n.d.). Structure Activity Relation (SAR) Service. Retrieved from [Link]

  • Butkiewicz, M., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. International Journal of Molecular Sciences, 18(9), 1993. Retrieved from [Link]

  • Boufridi, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(23), 7149. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Foloppe, N., et al. (2004). Checkpoint Kinase Inhibitors: SAR and Radioprotective Properties of a Series of 2-Arylbenzimidazoles. Journal of Medicinal Chemistry, 47(23), 5571-5581. Retrieved from [Link]

  • Yamali, C., et al. (2018). Synthesis and bioactivities of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as carbonic anhydrase I, II and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1166-1174. Retrieved from [Link]

  • Mickevičienė, R., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3012. Retrieved from [Link]

  • YSC. (n.d.). 1-[4,6-Dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]ethanone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[(phenylmethyl)[6-[[6-(2-pyridinyl)hexyl]oxy]hexyl]amino]ethanone. Retrieved from [Link]

  • Rou, T. S., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules, 19(1), 473-488. Retrieved from [Link]

  • Sadowski, M., & Tabin, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 480-507. Retrieved from [Link]

  • Boodida, S., et al. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34(5), 1245-1254. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone. Retrieved from [Link]

  • Fun, H. K., et al. (2008). 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1989. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone in aqueous media

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone. This resource is designed for researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome the anticipated solubility challenges of this compound in aqueous media. Our guidance is founded on established principles of physical chemistry and formulation science, tailored to the specific structural attributes of this molecule.

Frequently Asked Questions (FAQs)
Q1: Why is 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone expected to have poor aqueous solubility?

A1: The solubility of this compound is governed by a balance of its structural features. Its core is a 1,5-naphthyridine ring system, which is a planar, rigid, and aromatic structure. Such structures often lead to strong crystal lattice packing, which requires substantial energy to break apart during dissolution.[1] While the molecule possesses polar functional groups capable of hydrogen bonding (a hydroxyl group and a ketone), the large hydrophobic surface area of the aromatic core is the dominant factor, leading to poor intrinsic solubility in water. Many naphthyridine-based compounds are known to exhibit low aqueous solubility for these reasons.[1][2]

Q2: What is the most critical functional group to consider for solubility enhancement?

A2: The 4-hydroxy group is the most critical handle for solubility manipulation. This is a phenolic hydroxyl group, which is weakly acidic. By adjusting the pH of the aqueous medium to be above the compound's pKa, this group will deprotonate to form a highly polar phenolate anion. This ionization dramatically increases the compound's affinity for water, thereby increasing its solubility.[3][4] However, it is also crucial to be aware that high pH can sometimes lead to the degradation of phenolic compounds, especially in the presence of oxygen.[3][5]

Q3: I'm preparing solutions for an in vitro biological assay. What are the first and simplest methods I should try?

A3: For initial lab-scale experiments and in vitro assays, a pragmatic, stepwise approach is recommended:

  • Co-Solvent System: The most common starting point is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay buffer.[6] Dimethyl sulfoxide (DMSO) is a standard choice.[1] The key is to ensure the final concentration of the co-solvent in your assay is low (typically <0.5% v/v) to avoid artifacts or cytotoxicity.

  • pH Adjustment: If a co-solvent alone is insufficient or undesirable, leveraging the phenolic hydroxyl group through pH adjustment is the next logical step.[7] Prepare your aqueous buffer at a pH that is 1-2 units above the predicted pKa of the hydroxyl group to ensure ionization and enhance solubility.

Q4: My compound is precipitating when I dilute my DMSO stock into the aqueous buffer. What's happening and how do I fix it?

A4: This is a very common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the compound in the final aqueous medium exceeds its thermodynamic solubility limit, even with a small amount of co-solvent present.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to work at a lower final concentration of the compound.

  • Decrease DMSO Carryover: Reduce the final percentage of DMSO by making a more dilute intermediate stock solution in your buffer before the final dilution step.

  • Combine pH and Co-solvent: Use an aqueous buffer with an elevated pH (e.g., pH 8.0-9.0) for your dilution. The combination of ionization and the co-solvent can have a synergistic effect on solubility.

  • Consider a Different Co-Solvent: Solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can sometimes be more effective or less toxic to your experimental system than DMSO.[8][9]

Q5: When should I consider more advanced formulation strategies like cyclodextrins or nanosuspensions?

A5: Advanced strategies are warranted when simple pH and co-solvent approaches fail, or for more demanding applications like in vivo studies where high concentrations and bioavailability are required.

  • Cyclodextrins: Consider these when you need to increase solubility without using organic co-solvents or extreme pH, especially for cell-based assays where co-solvents might interfere. Cyclodextrins are oligosaccharides that encapsulate the hydrophobic drug molecule, presenting a hydrophilic exterior to the water.[10]

  • Nanosuspensions: This approach is highly effective for compounds that are poorly soluble across the entire pH range and in most solvents. By reducing the particle size to the nanometer scale, the surface area for dissolution is massively increased.[11] This is a preferred strategy for oral and parenteral formulations aimed at improving bioavailability.[12][13]

Troubleshooting & Experimental Workflows

This section provides logical workflows and detailed protocols to systematically address solubility issues.

Workflow: Selecting a Solubilization Strategy

The following diagram outlines a decision-making process for selecting the appropriate solubilization method based on your experimental needs.

G start Start: Need to dissolve 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone stock_prep Prepare 10-50 mM Stock in 100% DMSO start->stock_prep dilution Dilute stock into Aqueous Buffer (pH 7.4) stock_prep->dilution precip_check Precipitation Observed? dilution->precip_check success1 Success! Proceed with Assay (Final DMSO <0.5%) precip_check->success1 No troubleshoot Troubleshooting Required precip_check->troubleshoot Yes ph_adjust Option 1: pH Adjustment Use Buffer pH 8.0-9.5 troubleshoot->ph_adjust cyclo Option 2: Cyclodextrins Screen HP-β-CD / SBE-β-CD troubleshoot->cyclo advanced Option 3: Advanced Formulation (e.g., Nanosuspension) troubleshoot->advanced ph_check Soluble & Stable? ph_adjust->ph_check ph_check->cyclo No success2 Success! Proceed with Assay ph_check->success2 Yes cyclo_check Solubility Enhanced? cyclo->cyclo_check cyclo_check->advanced No success3 Success! Proceed with Assay cyclo_check->success3 Yes invivo Suitable for In Vivo Studies advanced->invivo

Caption: Decision tree for solubility enhancement.

Mechanism: Cyclodextrin Inclusion Complex

Cyclodextrins improve solubility by sequestering the hydrophobic drug molecule within a central cavity, effectively masking it from the aqueous environment.

G cluster_before Before Complexation cluster_after After Complexation drug_before Drug Molecule (Hydrophobic) water_before Water (Aqueous Medium) drug_before->water_before Poor Interaction (Low Solubility) cd_before Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) cd_after water_after Water (Aqueous Medium) cd_after->water_after Favorable Interaction (High Solubility) drug_after Drug

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone. This resource is designed for researchers and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone. This resource is designed for researchers and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth, experience-based answers to common challenges, detailed protocols, and a logical framework for troubleshooting to improve reaction yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about the synthesis.

Q1: What is a reliable and commonly employed synthetic strategy for preparing the 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone scaffold?

A: A robust and well-documented approach for this class of compounds involves a two-stage strategy: first, the construction of the core 4-hydroxy-1,5-naphthyridine ring system, followed by the introduction of the acetyl group at the C3 position. A highly effective method for the second stage is the Fries rearrangement of a 4-acetoxy precursor. This pathway is often preferred over direct acylation methods due to the electronic nature of the naphthyridine ring system.

The overall synthetic pathway can be summarized as:

  • Cyclocondensation: Synthesis of the 4-hydroxy-6-methoxy-1,5-naphthyridine core. A common method is the Gould-Jacobs reaction, starting from 3-amino-6-methoxypyridine and a suitable malonate derivative, followed by thermal cyclization.[1]

  • O-Acylation: Acetylation of the 4-hydroxy group to yield 4-acetoxy-6-methoxy-1,5-naphthyridine.

  • Fries Rearrangement: Lewis-acid catalyzed intramolecular rearrangement of the acetyl group from the oxygen atom to the C3 position to yield the final product.

Q2: Why is the Fries rearrangement preferred over direct Friedel-Crafts acylation at the C3 position?

A: Direct Friedel-Crafts acylation on the 4-hydroxy-1,5-naphthyridine ring is challenging for two primary reasons. First, the nitrogen atoms in the pyridine rings are basic and will complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and the ring system towards electrophilic substitution. Second, the 4-hydroxy group is an activating, ortho-, para-directing group, which would preferentially direct the incoming electrophile (the acetyl group) to the C3 position. However, the strong deactivation by the pyridine nitrogens often makes the reaction sluggish and low-yielding.

The Fries rearrangement elegantly bypasses this issue. It is an intramolecular process where the acylium ion is generated in close proximity to the desired reaction site, facilitating an efficient intramolecular electrophilic aromatic substitution without requiring harsh conditions that could degrade the sensitive naphthyridine core.

Q3: What are the most critical parameters to control throughout this synthesis to ensure high yield and purity?

A: Success hinges on meticulous control of three key parameters:

  • Temperature: The thermal cyclization step to form the naphthyridine ring requires high temperatures (often >250 °C), and precise control is needed to prevent decomposition. Conversely, the Fries rearrangement must be carefully monitored, as excessive heat can lead to charring and the formation of undesired isomers and intermolecular byproducts.

  • Catalyst Activity: The Lewis acid used in the Fries rearrangement (e.g., AlCl₃, TiCl₄, or triflic acid) must be anhydrous and of high purity. Moisture will quench the catalyst and halt the reaction. The stoichiometry of the catalyst is also critical; typically, slightly more than one equivalent is required to account for complexation with the substrate's basic sites.

  • Solvent Purity and Inertness: All solvents, especially in the O-acylation and rearrangement steps, must be anhydrous. The choice of solvent for the Fries rearrangement is crucial; high-boiling, non-coordinating solvents like nitrobenzene or 1,2-dichloroethane are common, but solvent-free (melt) conditions can also be effective.

Section 2: Troubleshooting Guide for Common Issues

This guide provides a problem-and-solution framework for specific experimental challenges.

Workflow: Troubleshooting Synthesis

Below is a logical flow for diagnosing issues in the synthetic sequence.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: O-Acylation cluster_2 Step 3: Fries Rearrangement A Low or No Yield of 4-Hydroxy-6-methoxy-1,5-naphthyridine A1 Check Purity of 3-amino-6-methoxypyridine A->A1 Impure Starting Material? A2 Verify Cyclization Temperature (e.g., Dowtherm A @ 250-260°C) A->A2 Incorrect Temp? A3 Confirm Complete Removal of Ethanol from Condensation Step A->A3 Incomplete Intermediate Formation? B Incomplete Acetylation (Starting Material Remains) B1 Use Anhydrous Solvent (e.g., Pyridine, DCM) B->B1 Moisture Present? B2 Ensure Sufficient Acetylating Agent (e.g., Ac₂O, AcCl, >1.1 eq) B->B2 Insufficient Reagent? B3 Check Base Equivalence (e.g., Pyridine, TEA) B->B3 Ineffective Acid Scavenging? C Low Yield of Final Product C1 Verify Anhydrous Lewis Acid (e.g., AlCl₃, TfOH) C->C1 Catalyst Inactive? C2 Optimize Reaction Temp & Time (e.g., 140-160°C, 2-4h) C->C2 Sub-optimal Conditions? D Side Reactions Observed C->D Yes C3 Formation of Byproducts? D1 Isomeric Byproducts (e.g., C5-acylation) D->D1 Lower Temp, Use Milder Catalyst D2 Decomposition/Charring D->D2 Reduce Temp/Time D3 Intermolecular Products D->D3 Use Higher Dilution

Caption: Troubleshooting decision tree for the synthesis.

Step A: Synthesis of 4-Acetoxy-6-methoxy-1,5-naphthyridine
  • Problem: Low yield of the initial 4-hydroxy-1,5-naphthyridine precursor during cyclization.

    • Plausible Cause: The thermal cyclization step is highly sensitive to temperature. If the temperature of the high-boiling solvent (e.g., Dowtherm A, diphenyl ether) is too low, the rate of the ring-closing reaction will be impractically slow. If the temperature is too high, or the reaction time is too long, the product can decompose, leading to charring and reduced yields.

    • Solution:

      • Temperature Control: Use a high-temperature thermometer and a well-controlled heating mantle with a sand bath to ensure a stable and uniform temperature, typically around 250-255 °C.

      • Reaction Monitoring: If possible, take small aliquots over time (if the setup allows) and analyze by TLC or LC-MS to determine the optimal reaction time. The reaction is often complete when the product begins to precipitate from the hot solvent.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions at these high temperatures.

  • Problem: Incomplete acetylation of the 4-hydroxy group.

    • Plausible Cause: The 4-hydroxy group on the naphthyridine ring is phenolic and can be somewhat acidic, but it requires an effective acetylating agent and base to be fully converted. The presence of water is a common culprit, as it will consume the acetylating reagent.

    • Solution:

      • Reagent Choice: Use a slight excess (1.2-1.5 equivalents) of a powerful acetylating agent like acetic anhydride or acetyl chloride.

      • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents (like pyridine, which can act as both solvent and base, or dichloromethane with triethylamine) are anhydrous.

      • Reaction Time & Temperature: While often rapid, the reaction can be gently heated (40-50 °C) to ensure it goes to completion. Monitor by TLC until all the starting material (the 4-hydroxy spot) has been consumed.

Step B: Fries Rearrangement to Final Product
  • Problem: The rearrangement reaction fails or proceeds very slowly, with starting material recovered.

    • Plausible Cause: This is almost always due to an inactive Lewis acid catalyst. Aluminum chloride (AlCl₃) is extremely hygroscopic and will be deactivated by atmospheric moisture. Insufficient catalyst will also lead to an incomplete reaction, as it complexes with the basic nitrogens and the carbonyl oxygen atoms.

    • Solution:

      • Catalyst Handling: Use a fresh, unopened bottle of AlCl₃ if possible. Weigh it out quickly in a dry environment (glove box preferred) and add it to the reaction mixture promptly.

      • Stoichiometry: Use at least 1.1 to 1.3 equivalents of the Lewis acid. The reaction involves complexation at multiple sites, so a stoichiometric excess is necessary to ensure a catalytic amount is available to promote the rearrangement.

      • Temperature: The reaction typically requires heating to 140-160 °C to proceed at a reasonable rate. Ensure your reaction temperature is adequate.

  • Problem: Significant formation of byproducts alongside the desired product.

    • Plausible Cause: Overheating or prolonged reaction times can lead to thermodynamic products or decomposition. While the C3 position is kinetically favored for the intramolecular acylation, migration to other positions (like C5) or intermolecular acylation can occur under harsh conditions.

    • Solution:

      • Optimize Conditions: Systematically vary the temperature and reaction time. Start at a lower temperature (e.g., 130 °C) and gradually increase it, monitoring the reaction for the appearance of the desired product versus byproducts using TLC or LC-MS.

      • Purification Strategy: Expect to use column chromatography for purification. The desired 1-(4-hydroxy...)-ethanone product is a phenol and will have a different polarity compared to the starting ester and other byproducts. A solvent system like dichloromethane/methanol or ethyl acetate/hexanes is a good starting point.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and analytical data. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Hydroxy-6-methoxy-1,5-naphthyridine

This protocol is based on the Gould-Jacobs reaction.[1]

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine 3-amino-6-methoxypyridine (1.0 eq), diethyl ethoxymethylenemalonate (EMME) (1.05 eq), and toluene. Heat the mixture to reflux for 4-6 hours, or until the theoretical amount of ethanol is collected.

  • Solvent Removal: Remove the toluene under reduced pressure to obtain the crude intermediate as a viscous oil or solid.

  • Cyclization: Add the crude intermediate to a flask containing a high-boiling solvent such as Dowtherm A. Heat the mixture with vigorous stirring in a sand bath to 250-255 °C. The product will often begin to precipitate as a solid. Maintain this temperature for 30-60 minutes.

  • Workup: Allow the mixture to cool to below 100 °C, then add hexanes or toluene to dilute the mixture and precipitate more product. Filter the solid, wash thoroughly with hexanes, and then with a small amount of ethanol to remove residual solvent. The product can be further purified by recrystallization.

Protocol 2: Acetylation to 4-Acetoxy-6-methoxy-1,5-naphthyridine
  • Setup: In an oven-dried, two-neck flask under a nitrogen atmosphere, suspend 4-hydroxy-6-methoxy-1,5-naphthyridine (1.0 eq) in anhydrous pyridine.

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add acetic anhydride (1.5 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-8 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Carefully pour the reaction mixture into a beaker of ice water. The product will precipitate as a solid. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with water until the odor of pyridine is gone. Dry the solid under vacuum.

Protocol 3: Fries Rearrangement to 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone
  • Setup: In an oven-dried flask under a nitrogen atmosphere, add 4-acetoxy-6-methoxy-1,5-naphthyridine (1.0 eq).

  • Catalyst Addition: In a separate, dry vessel, weigh anhydrous aluminum chloride (AlCl₃) (1.3 eq) and add it to the reaction flask in one portion.

  • Reaction: Heat the solid mixture in an oil bath to 150-160 °C. The solids will melt and the reaction will proceed. Stir at this temperature for 2-3 hours. Monitor the reaction progress carefully by TLC (quenching a small aliquot in dilute HCl and extracting with ethyl acetate).

  • Workup: Allow the reaction to cool to room temperature. Carefully and slowly add crushed ice to the flask, followed by concentrated HCl to decompose the aluminum complexes.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography.

Section 4: Data Summary & Visualization

Table 1: Reagent Stoichiometry and Typical Yields
StepKey ReagentsStoichiometry (eq)SolventTypical YieldAnalytical Checkpoint
1. Cyclization 3-amino-6-methoxypyridine1.0Dowtherm A60-75%¹H NMR, LC-MS
Diethyl Malonate Derivative1.05
2. O-Acylation 4-Hydroxy Precursor1.0Pyridine90-98%TLC, ¹H NMR
Acetic Anhydride1.5
3. Fries Rearrangement 4-Acetoxy Precursor1.0None (Melt)45-60%TLC, LC-MS, ¹H NMR
Aluminum Chloride (AlCl₃)1.3
Diagram: Fries Rearrangement Mechanism

This diagram illustrates the key steps of the intramolecular rearrangement.

Caption: Key mechanistic steps of the Fries rearrangement.

References

  • Chilin, A., et al. (2008). Recent advances in the synthesis of 1,5-naphthyridines. Current Organic Chemistry, 12(13), 1163-1193. Available at: [Link]

  • López-Cara, L., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(21), 6403. Available at: [Link][1]

  • Al-Tel, T. H. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3469. Available at: [Link][2]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. Available at: [Link]

  • Martin, A., & Vivaldi, M. (1989). The Fries reaction: a review. Organic Preparations and Procedures International, 21(2), 179-215. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals facing chromatographic challenges with 1-(4-Hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals facing chromatographic challenges with 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone. This complex heterocyclic compound presents unique physicochemical liabilities that frequently manifest as severe peak tailing, retention time drift, and poor recovery in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instead of relying on trial-and-error, this guide establishes a causality-driven, self-validating framework to diagnose and eliminate peak distortion.

Structural Liability Analysis: The Causality of Tailing

To troubleshoot effectively, we must first understand the exact molecular mechanisms driving the peak tailing. For 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, the distortion is rarely due to a single factor; it is a synergistic effect of two distinct structural motifs:

  • Silanol Ion-Exchange (The 1,5-Naphthyridine Core): The molecule contains a 1,5-naphthyridine ring system with two basic nitrogen atoms. These basic sites are highly prone to secondary ion-exchange interactions with unprotonated, acidic silanol groups (-SiO⁻) on the silica stationary phase (1)[1].

  • Metal Chelation (The 4-Hydroxy & 3-Acetyl Motif): The spatial arrangement of the 4-hydroxyl group adjacent to the 3-acetyl group creates a powerful bidentate chelating pocket (analogous to an ortho-hydroxyacetophenone). This motif strongly coordinates with trace metal ions (e.g., Fe³⁺, Ti⁴⁺) present in stainless steel frits, tubing, or low-purity silica matrices, leading to persistent tailing and sample loss (2)[2].

Diagnostic Logic Workflow

Before altering your validated method, follow this systematic diagnostic tree to isolate the exact mechanism of peak distortion.

Workflow Step1 Observe Peak Tailing (Asymmetry Factor > 1.5) Step2 Diagnostic Test 1: Add 5 µM EDTA to Mobile Phase Step1->Step2 Dec1 Did peak shape improve significantly? Step2->Dec1 Res1 Root Cause: Metal Chelation Action: Use PEEK hardware & Type B Silica Column Dec1->Res1 Yes Step3 Diagnostic Test 2: Lower Mobile Phase pH to 2.5 Dec1->Step3 No Dec2 Did peak shape improve significantly? Step3->Dec2 Res2 Root Cause: Silanol Interactions Action: Use End-capped Column & High Buffer Concentration Dec2->Res2 Yes Res3 Root Cause: Solvent Mismatch or Column Overload Action: Match injection solvent to initial mobile phase Dec2->Res3 No

Caption: Diagnostic workflow for isolating the root cause of HPLC peak tailing.

Frequently Asked Questions (Troubleshooting)

Q1: Why does this specific naphthyridine derivative exhibit worse tailing than simpler aromatics? A: The severe tailing is a synergistic effect of two secondary retention mechanisms. While the basic nitrogens interact with ionized silanols on the silica surface (3)[3], the 4-hydroxy and 3-acetyl groups introduce a powerful metal-chelating capability. If your HPLC system utilizes standard stainless-steel components, the molecule will simultaneously bind to active silanols and coordinate with trace iron or titanium, dragging out the elution profile (4)[4].

Q2: How can I definitively prove that metal chelation is the root cause of my peak distortion? A: You can validate this by introducing a sacrificial chelator into your system. Injecting the sample using a mobile phase spiked with a low concentration of Ethylenediaminetetraacetic acid (EDTA) will preferentially bind and mask the metal ions in the system flow path (4)[4]. If the peak asymmetry factor (As) drops significantly upon the addition of EDTA, metal chelation is confirmed as the primary driver.

Q3: What is the optimal mobile phase pH to suppress silanol interactions for this compound? A: Operating at a low pH (e.g., pH 2.5) is the most effective strategy. At pH 2.5, the acidic silanol groups (pKa ~4-5) on the silica surface are fully protonated and neutralized, effectively shutting down their ability to act as cation-exchange sites (5)[5]. Ensuring a high buffer concentration (>20 mM) further helps to mask any residual active sites.

Q4: I have optimized the pH and used a high-purity column, but I still see a leading edge or tailing. What else could be wrong? A: This often points to a sample solvent mismatch. If the compound is dissolved in a strong solvent (like 100% DMSO) and injected into a highly aqueous initial mobile phase, the analyte will travel rapidly through the column head before partitioning properly into the stationary phase (2)[2]. Always attempt to dissolve the sample in the initial mobile phase conditions.

Standard Operating Procedures (Self-Validating Protocols)

To ensure scientific integrity, do not implement multiple changes simultaneously. Use the following self-validating protocols to systematically optimize your method.

Protocol A: Metal Chelation Diagnostic & System Passivation

Objective: To determine if trace metals in the flow path are causing peak tailing by using a baseline vs. modified comparison.

  • Baseline Measurement: Prepare a 0.1 mg/mL solution of the analyte in the initial mobile phase. Inject 5 µL onto your standard C18 column. Record the Asymmetry Factor (As).

  • Mobile Phase Modification: Prepare a fresh mobile phase containing 5 µM EDTA (or medronic acid if LC-MS compatibility is required) (4)[4].

  • System Equilibration: Flush the HPLC system and column with the EDTA-spiked mobile phase for at least 30 column volumes to passivate metal surfaces.

  • Validation Injection: Re-inject the 0.1 mg/mL sample under the new conditions.

  • Data Interpretation: If As decreases by >20%, metal chelation is occurring. Replace stainless steel frits with PEEK alternatives and switch to a high-purity "Type B" silica column, which has negligible trace metal content (5)[5].

Protocol B: Silanol Suppression via pH Optimization

Objective: To neutralize secondary ion-exchange interactions between the naphthyridine nitrogens and silica silanols.

  • Buffer Preparation: Prepare a 25 mM Potassium Phosphate buffer.

  • pH Adjustment: Divide the buffer into two aliquots. Adjust Aliquot 1 to pH 6.8 and Aliquot 2 to pH 2.5 using phosphoric acid.

  • Comparative Analysis: Run the analyte using Aliquot 1 as the aqueous phase, followed by Aliquot 2 (ensure proper column equilibration of at least 20 column volumes between runs).

  • Data Interpretation: At pH 2.5, the silanols are non-ionized (5)[5]. If the peak shape improves drastically at pH 2.5 compared to pH 6.8, silanol activity is the primary issue. Mitigate this permanently by using a fully end-capped, sterically protected, or hybrid-silica stationary phase (3)[3].

Quantitative Data Presentation

The following table summarizes the expected impact of various chromatographic parameters on the peak shape of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, demonstrating the causality of the optimizations.

Column ChemistryMobile Phase pHAdditive / ModifierExpected Asymmetry Factor (As)Primary Mechanism Addressed
Standard Type-A C186.8None2.8 - 3.5None (Severe Tailing)
Standard Type-A C182.5None1.8 - 2.2Silanol Ionization Suppressed
High-Purity Type-B C186.8None1.6 - 1.9Trace Metals Minimized
High-Purity Type-B C182.5None1.2 - 1.4Metals + Silanols Suppressed
High-Purity Type-B C182.55 µM EDTA1.0 - 1.1Complete System Passivation
End-capped Hybrid C182.5None1.0 - 1.1Optimal Condition

Note: An Asymmetry Factor (As) of 1.0 represents a perfectly symmetrical Gaussian peak. Values ≤ 1.2 are generally acceptable for accurate quantitation in drug development workflows.

References
  • Title: Common Causes Of Peak Tailing in Chromatography | Source: ALWSCI | URL
  • Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks | Source: Chromatography Online | URL
  • Title: Identifying and Preventing Metal Ion Leaching in HPLC Systems | Source: SilcoTek | URL
  • Title: HPLC Troubleshooting Guide | Source: ACE HPLC | URL
  • Title: CAS 254-79-5: 1,5-Naphthyridine | Source: CymitQuimica | URL

Sources

Optimization

purification of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone by flash column chromatography

Welcome to the Technical Support Portal for the purification of complex N-heterocycles. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the chromatograph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the purification of complex N-heterocycles. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the chromatographic isolation of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone and its structural analogues.

Due to their amphoteric nature, tautomeric equilibria, and propensity for regioisomerism, these compounds frequently induce catastrophic failures on standard normal-phase silica gel. This portal provides field-proven troubleshooting, causal analyses, and self-validating protocols to rescue your purification workflows.

Part 1: Troubleshooting Guides & Mechanistic FAQs

Q1: My crude 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone will not dissolve in standard loading solvents (DCM, Hexanes, or EtOAc). How do I load it onto the column without crashing it out?

The Causality: The 4-hydroxy group in the 1,5-naphthyridine core is positioned gamma to the N1 nitrogen, strongly favoring tautomerization to a 1,5-naphthyridin-4(1H)-one (pyridone-like) form. This creates a rigid, highly polarized vinylogous amide system. When combined with the 3-acetyl group, the molecule engages in a dense network of inter- and intramolecular hydrogen bonding. This polymeric H-bond network creates a massive crystal lattice energy, rendering it virtually insoluble in moderately polar solvents. The Solution: Abandon liquid loading. You must utilize a Dry Loading (Solid Loading) technique. Dissolving the crude mixture in a highly polar, volatile solvent (like THF or a large volume of Methanol) and adsorbing it onto a solid support circumvents the solubility limit during the initial column injection[1].

Q2: The compound streaks severely across the TLC plate and elutes over 10+ column volumes, resulting in highly dilute fractions. Why is this happening?

The Causality: Bare silica gel (SiO₂) is populated with acidic silanol groups (pKa ~ 4.5). Your target molecule is amphoteric: it possesses basic naphthyridine nitrogens and an acidic/H-bonding 4-hydroxyl/pyridone motif. This dual nature causes multiple, competing interaction modes with the stationary phase (ion-exchange with the nitrogens and strong dipole-dipole interactions with the oxygen). This multi-modal retention is the root cause of severe tailing and irreversible adsorption[2]. The Solution: You must chemically mask the silanol interactions. Transition to a Dichloromethane (DCM) / Methanol (MeOH) gradient and introduce a volatile basic modifier. A stock solution of 10% Ammonium Hydroxide (NH₄OH) in Methanol, used at 1-5% in the mobile phase, forces the molecule into a single ionization state and outcompetes the heterocycle for silanol binding sites[3].

Q3: Even with basic modifiers, I cannot separate my target compound from a closely eluting impurity. LC-MS suggests it is an isomer.

The Causality: Syntheses of substituted naphthyridines (e.g., via Gould-Jacobs cyclization) frequently produce a mixture of regioisomers, most notably the 1,7-naphthyridine derivatives[4]. Because the primary dipole moments and hydrogen-bonding capacities of 1,5- and 1,7-naphthyridines are nearly identical, normal-phase silica cannot differentiate them. The Solution: Switch the separation mechanism entirely by moving to Reverse-Phase (C18) Flash Chromatography . C18 stationary phases separate molecules based on hydrophobic surface area rather than polarity, easily resolving the subtle steric differences between the regioisomeric cores[5].

Part 2: Quantitative Data & System Selection

The following matrix summarizes the quantitative parameters and expected outcomes for various flash chromatography systems when applied to 4-hydroxy-1,5-naphthyridine derivatives.

Table 1: Mobile Phase & Stationary Phase Optimization Matrix

Stationary PhaseSolvent ASolvent BModifier (v/v)Typical Target R_fRetention MechanismExpected Outcome
Bare Silica (SiO₂) HexanesEtOAcNone0.0 - 0.1Adsorption / H-BondingIrreversible adsorption; severe tailing; compound loss[1].
Bare Silica (SiO₂) DCMMethanol1-5% NH₄OH0.3 - 0.4Masked Silanol / PartitionSharp bands; excellent recovery of polar tautomers[3].
Amine-Silica (NH₂) HexanesEtOAcNone0.2 - 0.3Normal Phase PartitionModerate resolution; eliminates the need for basic modifiers[6].
Reverse Phase (C18) WaterAcetonitrile0.1% TFAN/A (Gradient)Hydrophobic InteractionBaseline resolution of 1,5- and 1,7-regioisomers; high purity[4],[5].

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you do not lose precious synthetic intermediates.

Protocol A: Dry Loading onto Solid Support

Use this when the crude compound exhibits "brick-dust" insolubility.

  • Dissolution: In a round-bottom flask, suspend 1.0 g of crude 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone in 20 mL of a 1:1 mixture of THF and Methanol. Sonicate for 5 minutes until a homogeneous solution or fine suspension is achieved.

  • Adsorption: Add 2.5 g of Celite 545 (or deactivated silica gel). Causality note: Celite is preferred over silica for dry loading highly polar compounds to prevent premature acid-catalyzed degradation.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at 40 °C until completely dry.

  • Self-Validation Step: Inspect the flask. The resulting material MUST be a completely free-flowing powder that does not stick to the glass. If it is clumpy or oily, residual solvent remains, which will cause catastrophic band broadening. Re-dissolve in a small amount of DCM and evaporate again until powdery.

  • Loading: Pour the free-flowing powder directly into an empty solid-load cartridge and compress it gently with a frit.

Protocol B: Normal-Phase Purification with Basic Modifiers

Use this to eliminate streaking on standard silica gel cartridges.

  • Modifier Preparation: Prepare a stock solution of 10% aqueous Ammonium Hydroxide (NH₄OH) in Methanol[3].

  • Self-Validation Step (2D-TLC): Before running the column, spot your crude on a silica TLC plate. Develop it in DCM/MeOH (90:10) containing 2% of your modifier stock. Dry the plate completely with a heat gun, rotate it 90 degrees, and develop it again in the exact same solvent. If the compound forms a perfect diagonal spot, it is stable on silica under these conditions. If it forms multiple spots off the diagonal, it is degrading, and you must switch to Protocol C[2].

  • Equilibration: Equilibrate a standard silica flash column with 3 column volumes (CV) of DCM containing 1% of the modifier stock.

  • Elution: Run a gradient from 0% to 10% of the modified Methanol stock in DCM over 15 CVs.

Protocol C: Reverse-Phase (C18) Resolution of Regioisomers

Use this when 1,5- and 1,7-naphthyridine isomers co-elute.

  • Solvent Prep: Prepare Solvent A (Milli-Q Water + 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% TFA). The TFA suppresses the ionization of the 4-hydroxy group, increasing hydrophobicity and retention on the C18 chains[5].

  • Self-Validation Step (Analytical Scout): Perform a rapid 5-minute gradient scout (10% to 90% B) on an analytical LC-MS using a C18 column. The retention time on the analytical scale will directly predict the elution volume on the preparative flash cartridge, confirming isomer resolution before committing the bulk sample.

  • Elution: Load the sample (dissolved in DMSO or DMF) onto a C18 flash cartridge. Run a shallow gradient: 10% B to 50% B over 20 CVs.

Part 4: Decision Workflow Visualization

The following logical workflow dictates the decision-making process for purifying amphoteric naphthyridines.

PurificationWorkflow Start Crude 1-(4-Hydroxy-6-methoxy- 1,5-naphthyridin-3-yl)ethanone SolCheck Soluble in DCM/EtOAc? Start->SolCheck DryLoad Dry Load on Celite (Evaporate from THF/MeOH) SolCheck->DryLoad No LiquidLoad Standard Liquid Load SolCheck->LiquidLoad Yes TLC TLC on Bare Silica DryLoad->TLC LiquidLoad->TLC StreakCheck Severe Tailing/Streaking? TLC->StreakCheck NP_Mod Normal Phase Flash DCM/MeOH + 1-5% NH4OH StreakCheck->NP_Mod Yes IsomerCheck Co-eluting Regioisomers? (e.g., 1,7-naphthyridine) StreakCheck->IsomerCheck No NP_Mod->IsomerCheck RP_Flash Reverse Phase (C18) Flash H2O/MeCN + 0.1% TFA IsomerCheck->RP_Flash Yes Pure Pure Target Compound IsomerCheck->Pure No RP_Flash->Pure

Logical workflow for the chromatographic purification of amphoteric 1,5-naphthyridine derivatives.

References

  • Frontier Research Group. "Troubleshooting Flash Chromatography." University of Rochester. Available at: [Link]

  • "US4996213A - Derivatives of 4-amino 3-carboxy naphthyridines and their pharmaceutical compositions." Google Patents.
  • Dolan, J. W. "What's Happening to My Column?" LCGC International. Available at:[Link]

  • "Several Problems of Flash Column Chromatography." Hawach. Available at:[Link]

Sources

Troubleshooting

reducing side products during the acetylation of 1,5-naphthyridine derivatives

This guide is designed for researchers, scientists, and professionals in drug development who are working with the acetylation of 1,5-naphthyridine derivatives. It provides in-depth troubleshooting advice and answers to...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the acetylation of 1,5-naphthyridine derivatives. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side product formation and optimize your reaction outcomes.

Introduction

The 1,5-naphthyridine scaffold is a crucial pharmacophore in numerous therapeutic agents. The introduction of an acetyl group can be a key step in the synthesis of these molecules, but it is often plagued by the formation of unwanted side products. This guide will walk you through the common challenges encountered during the acetylation of 1,5-naphthyridine derivatives and provide practical solutions based on established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the acetylation of your 1,5-naphthyridine derivative.

Issue 1: Formation of N-acetylated Side Products

Question: I am observing the formation of a significant amount of an N-acetylated byproduct alongside my desired C-acetylated product. How can I suppress this side reaction?

Answer: The nitrogen atoms in the 1,5-naphthyridine ring are nucleophilic and can compete with the carbon atoms for the acetylating agent. The extent of N-acetylation versus C-acetylation is highly dependent on the reaction conditions.

Root Causes and Solutions:

  • Reaction Temperature: Higher temperatures can favor N-acetylation. Running the reaction at a lower temperature can often increase the selectivity for C-acetylation.

  • Nature of the Acetylating Agent: The reactivity of the acetylating agent plays a crucial role.

    • Acetic Anhydride ((Ac)₂O): Generally a milder acetylating agent, its reaction with 1,5-naphthyridines can sometimes be sluggish and may require elevated temperatures, which in turn can lead to N-acetylation.

    • Acetyl Chloride (AcCl): A more reactive agent that can often promote C-acetylation, especially in the presence of a Lewis acid. However, its high reactivity can also lead to other side reactions if not properly controlled.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-polar solvents may favor C-acetylation by disfavoring the formation of the charged N-acetylated intermediate.

  • Steric Hindrance: If the desired C-acetylation site is sterically hindered, N-acetylation may become the major pathway. In such cases, a bulkier acetylating agent might be necessary to selectively target the less hindered nitrogen atom, or a different synthetic strategy may be required.

Experimental Protocol to Favor C-Acetylation:

  • Starting Material: Dissolve your 1,5-naphthyridine derivative in a suitable anhydrous, non-polar solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen, argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride to the cooled solution.

  • Lewis Acid (Optional but Recommended): If C-acetylation is still not favored, a mild Lewis acid (e.g., ZnCl₂, AlCl₃) can be added to activate the acetylating agent and direct it towards the carbon atom.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify the desired C-acetylated product by column chromatography.

Data Summary: Reagent and Condition Selection

Factor To Favor C-Acetylation To Favor N-Acetylation
Temperature Low (e.g., 0 °C)High (e.g., reflux)
Acetylating Agent Acetyl Chloride (AcCl)Acetic Anhydride ((Ac)₂O)
Solvent Non-polar (e.g., CH₂Cl₂)Polar (e.g., DMF)
Catalyst Lewis Acid (e.g., AlCl₃)None or a mild base

Logical Workflow for Troubleshooting N-Acetylation

start High N-Acetylation Observed temp Lower Reaction Temperature to 0 °C start->temp Step 1 reagent Switch to Acetyl Chloride temp->reagent If still problematic solvent Use a Non-Polar Solvent (e.g., CH₂Cl₂) reagent->solvent If needed lewis Add a Mild Lewis Acid (e.g., ZnCl₂) solvent->lewis Final optimization success Desired C-Acetylation Achieved lewis->success Success fail Re-evaluate Synthetic Strategy lewis->fail If unsuccessful

Caption: Troubleshooting workflow for minimizing N-acetylation.

Issue 2: Low Conversion or No Reaction

Question: My acetylation reaction is not proceeding, or the conversion to the desired product is very low. What can I do?

Answer: Low reactivity of the 1,5-naphthyridine ring, often due to deactivating substituents, is a common cause for low or no conversion.

Root Causes and Solutions:

  • Deactivating Substituents: Electron-withdrawing groups on the 1,5-naphthyridine ring can significantly decrease its nucleophilicity, making it less reactive towards electrophilic acetylation.

  • Insufficient Activation of Acetylating Agent: A mild acetylating agent like acetic anhydride may not be reactive enough for a deactivated substrate.

  • Inadequate Reaction Conditions: The reaction temperature may be too low, or the reaction time may be too short.

Strategies to Improve Conversion:

  • Increase Reactivity of Acetylating Agent: Switch from acetic anhydride to the more reactive acetyl chloride.

  • Use a Stronger Lewis Acid: Employ a stronger Lewis acid, such as aluminum chloride (AlCl₃), to further activate the acetylating agent. Be cautious, as stronger Lewis acids can also promote side reactions.

  • Increase Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring the reaction for the appearance of side products.

  • Microwave Irradiation: In some cases, microwave-assisted synthesis can significantly reduce reaction times and improve yields for unreactive substrates.

Experimental Protocol for Deactivated Substrates:

  • Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend aluminum chloride in anhydrous 1,2-dichloroethane under an inert atmosphere.

  • Reagent Addition: Cool the suspension to 0 °C and slowly add acetyl chloride.

  • Substrate Addition: Add the 1,5-naphthyridine derivative portion-wise to the reaction mixture, keeping the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to 0 °C and carefully quench with ice-water.

  • Purification: Extract the product and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity of acetylation on an unsubstituted 1,5-naphthyridine?

A1: The regioselectivity of electrophilic substitution on 1,5-naphthyridine is complex and can be influenced by the reaction conditions. Generally, the 2- and 6-positions are the most electron-rich and are the preferred sites for acetylation. However, the 3- and 7-positions can also be acetylated, especially under forcing conditions.

Q2: How can I confirm the structure of my acetylated product and any side products?

A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the position of the acetyl group. The chemical shifts and coupling constants of the aromatic protons will change significantly upon acetylation. 2D NMR techniques like HMBC and HSQC can be used to confirm the connectivity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and any byproducts, helping to identify if single or multiple acetylations have occurred.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretching frequency around 1680-1720 cm⁻¹ is indicative of a successful acetylation.

Q3: Are there any alternative methods for introducing an acetyl group onto a 1,5-naphthyridine ring?

A3: Yes, if direct acetylation proves problematic, you might consider alternative strategies such as:

  • Metal-catalyzed Cross-Coupling Reactions: If you have a halogenated 1,5-naphthyridine, you could use a palladium-catalyzed cross-coupling reaction with an acetyl-containing coupling partner.

  • Directed Ortho-Metalation (DoM): If your 1,5-naphthyridine derivative has a directing group, you can use DoM to selectively introduce an acetyl group at a specific position.

Reaction Pathway Overview

sub 1,5-Naphthyridine Derivative reaction Acetylation Reaction sub->reaction ac_agent Acetylating Agent (Ac₂O or AcCl) ac_agent->reaction cat Catalyst (Lewis Acid or None) cat->reaction c_prod Desired C-Acetylated Product reaction->c_prod Main Pathway n_prod N-Acetylated Side Product reaction->n_prod Side Pathway 1 other_prod Other Side Products reaction->other_prod Side Pathway 2

Caption: General reaction pathways in the acetylation of 1,5-naphthyridines.

Optimization

Technical Support Center: Minimizing Auto-fluorescence of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone in Biological Assays

Welcome to the technical support center for researchers utilizing 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone in biological assays. This guide is designed to provide in-depth troubleshooting strategies and foun...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone in biological assays. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you mitigate the challenges of auto-fluorescence, ensuring the integrity and clarity of your experimental data. As a novel heterocyclic compound, understanding its intrinsic fluorescent properties is the first step toward optimizing its use in sensitive biological assays.

Part 1: Foundational Knowledge - Understanding the Challenge

What is Auto-fluorescence?

Auto-fluorescence is the natural emission of light by biological structures or other components in your sample when they are excited by light.[1] This phenomenon is not caused by any specific fluorescent label you have added. Common endogenous sources of auto-fluorescence in cells and tissues include molecules like collagen, elastin, riboflavin, NADH, and lipofuscin.[2][3] Experimental reagents, such as aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) and components of cell culture media like Fetal Bovine Serum (FBS) and Phenol Red, can also contribute significantly to background fluorescence.[2][3][4][5]

This inherent background signal can be problematic as it may mask the specific fluorescence from your compound of interest, 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, especially if the target signal is weak.[2] Auto-fluorescence is often most prominent in the blue to green regions of the spectrum (350-550 nm).[3]

The Naphthyridine Moiety and Potential for Fluorescence

The 1,5-naphthyridine core of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone is a nitrogen-containing heterocyclic aromatic system. Such structures are known to exhibit fluorescence due to the presence of delocalized π-electrons that can be excited to higher energy states and subsequently emit photons upon returning to the ground state.[1][6] The specific fluorescence profile (excitation and emission maxima, quantum yield) is highly dependent on the chemical environment, including pH, solvent polarity, and binding to biological macromolecules.

Part 2: Characterizing the Fluorescence of Your Compound

Before you can effectively troubleshoot, you must first characterize the fluorescent properties of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone in your experimental buffer system.

FAQ: How do I determine the excitation and emission spectra of my compound?

Answer: You will need access to a spectrofluorometer or a plate reader with spectral scanning capabilities.

Protocol 1: Spectral Scanning of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone

Objective: To determine the optimal excitation and emission wavelengths for your compound.

Materials:

  • 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone

  • Your primary experimental buffer (e.g., PBS, HBSS)

  • Spectrofluorometer or scanning plate reader

  • Quartz cuvette or appropriate microplate (black, clear bottom is preferred for plate readers)

Methodology:

  • Prepare a Stock Solution: Dissolve your compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Prepare a Working Solution: Dilute the stock solution in your experimental buffer to a concentration that gives a readable signal. A good starting point is the concentration you plan to use in your assay.

  • Excitation Scan:

    • Set the emission wavelength to an estimated value (e.g., 450 nm if it appears blue, 520 nm if it appears green).

    • Scan a range of excitation wavelengths (e.g., 300 nm to 500 nm).

    • The peak of this scan is your optimal excitation wavelength.

  • Emission Scan:

    • Set the excitation wavelength to the optimal value determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 400 nm to 700 nm).

    • The peak of this scan is your optimal emission wavelength.

  • Record Your Results: Note the excitation and emission maxima. This is the spectral signature of your compound.

Part 3: Troubleshooting Guide - Minimizing Auto-fluorescence

This section is structured in a question-and-answer format to address common issues encountered during biological assays.

Q1: My unstained control samples (cells/tissue without my compound) are showing high background fluorescence in the same channel as my compound. What can I do?

Answer: This indicates that the auto-fluorescence is originating from your biological sample or reagents, not the compound itself. Here’s a systematic approach to identify and mitigate the source.

Workflow for Reducing Background Auto-fluorescence

A High Background in Control B Is your sample fixed? A->B J Optimize Fluorophore Choice A->J M Instrumental & Computational Correction A->M C Yes B->C Yes D No (Live Cells) B->D No E Change Fixation Method (e.g., Methanol instead of PFA) C->E F Chemical Quenching (e.g., Sodium Borohydride, Sudan Black B) C->F G Check Culture Medium D->G H Use Phenol Red-free medium G->H I Reduce FBS/BSA concentration G->I K Shift to Red/Far-Red Emitters J->K L Use Brighter Fluorophores J->L N Spectral Unmixing M->N O Background Subtraction M->O

Caption: Troubleshooting workflow for high background auto-fluorescence.

Detailed Solutions for Q1:

  • Re-evaluate Your Fixation Method: Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde are known to induce auto-fluorescence by reacting with amines in proteins.[2][7]

    • Recommendation: Try fixing your samples with an organic solvent like ice-cold methanol or ethanol, which typically results in lower auto-fluorescence.[3] If you must use an aldehyde fixative, use the lowest possible concentration and fixation time.[7]

  • Implement Chemical Quenching (for fixed samples): After fixation, you can treat your samples with a chemical agent to reduce auto-fluorescence.

    • Sodium Borohydride: Effective at reducing aldehyde-induced fluorescence.[2][7]

    • Sudan Black B: Useful for reducing lipofuscin-related auto-fluorescence, which appears as granular intracellular structures.[7]

    • Copper Sulfate: Can be used in a solution with ammonium acetate to quench auto-fluorescence.

  • Optimize Your Cell Culture Medium (for live-cell imaging): Standard cell culture media contain components that are inherently fluorescent.

    • Phenol Red: This pH indicator fluoresces and is a common source of background. Switch to a phenol red-free medium for your experiments.[4]

    • Fetal Bovine Serum (FBS): FBS contains many fluorescent molecules. Reduce the concentration of FBS in your imaging buffer or switch to a formulation with lower fluorescence if possible.[3][4][5]

  • Remove Problematic Cells and Debris: Dead cells are often more auto-fluorescent than live cells and can non-specifically bind reagents.[3][5]

    • Recommendation: For suspension cells, use a viability dye to gate out dead cells during analysis (e.g., in flow cytometry). For imaging, ensure your cultures are healthy and wash away debris before the assay.[3]

Q2: The signal from my compound is weak and difficult to distinguish from the background. How can I improve my signal-to-noise ratio?

Answer: Improving the signal-to-noise ratio involves both enhancing your specific signal and reducing the background.

Strategies to Enhance Signal-to-Noise:

StrategyPrincipleRecommendations
Instrumental Settings Optimize light collection and minimize detection of background.1. Use Optimal Filters: Based on your spectral scan, use narrow bandpass filters for both excitation and emission to specifically target your compound's fluorescence and exclude out-of-band light. 2. Adjust Gain/Exposure: Increase the detector gain or exposure time to enhance your signal. Be mindful that this will also increase the background, so find a balance.
Choice of Fluorophore Move away from the "noisy" regions of the spectrum.1. Use Red-Shifted Dyes: Auto-fluorescence is typically strongest in the blue-green region. If you are using your compound in conjunction with other fluorescent labels, choose labels that emit in the red or far-red spectrum (>600 nm) where cellular auto-fluorescence is significantly lower.[3][4][8]
Computational Correction Mathematically remove the background signal from your images.1. Background Subtraction: In image analysis software (like ImageJ/Fiji), you can measure the mean fluorescence intensity of a background region (where there are no cells) and subtract this value from your entire image.[9] 2. Spectral Unmixing: This is a more advanced technique available on many modern confocal microscopes and flow cytometers. It involves capturing the full emission spectrum of your sample and computationally separating the known spectrum of your compound from the spectrum of the auto-fluorescence.[10][11][12][13]
Protocol 2: Basic Background Subtraction in ImageJ/Fiji

Objective: To computationally reduce background fluorescence in your images.

  • Open Your Image: Launch ImageJ/Fiji and open your fluorescence image.

  • Select a Background Region: Use one of the selection tools (e.g., rectangle, oval) to draw a region of interest (ROI) in an area of the image that contains no cells or specific staining. This ROI represents your background.

  • Measure Background Intensity: Go to Analyze > Measure. The mean gray value in the results window is your average background intensity.

  • Subtract Background: Go to Process > Math > Subtract.... Enter the mean background value you just measured into the dialog box.

  • Evaluate: The image will now have a lower background. Note that this method assumes a uniform background across the image.

Q3: I am observing a decrease in my compound's fluorescence signal over time or when I add other reagents. What is happening?

Answer: This phenomenon is likely due to fluorescence quenching. Quenching is any process that decreases the fluorescence intensity of a substance.[14] It can occur through several mechanisms, including collisional quenching, static quenching, or energy transfer (FRET) to another molecule.[14][15]

Understanding Fluorescence Quenching

cluster_0 Mechanisms of Quenching A Compound in Excited State B Fluorescence (Signal) A->B Normal Emission D Non-radiative Decay (No Signal) A->D Quenching Event C Quencher Molecule C->A Interaction

Caption: Simplified diagram of a fluorescence quenching process.

Troubleshooting Quenching:

  • Identify the Quencher:

    • Molecular Oxygen: A common collisional quencher. If your sample is open to the air, this could be a factor. Using an oxygen-scavenging system in your buffer can help.

    • Other Reagents: Are you adding another compound to your assay? It could be acting as a quencher. Test the fluorescence of your naphthyridine compound with and without the additional reagent to confirm.

    • High Concentration (Self-Quenching): At very high concentrations, molecules of your compound can quench each other. Try performing a concentration-response curve to see if the signal plateaus or decreases at higher concentrations.

  • Control for Photobleaching: Photobleaching is the irreversible destruction of a fluorophore by light exposure. It can be mistaken for quenching.

    • Minimize Exposure: Use the lowest possible excitation light intensity and the shortest exposure time needed to get a good signal.

    • Use Anti-fade Reagents: For fixed samples, use a mounting medium that contains an anti-fade reagent (e.g., n-propyl gallate).

Part 4: Summary and Best Practices

To successfully use 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone in biological assays, a systematic approach to managing fluorescence is key.

  • Characterize First: Always begin by determining the excitation and emission spectra of your compound in your specific assay buffer.

  • Run Controls: Always include an "unstained" control (cells/tissue without your compound) to understand the baseline auto-fluorescence of your system.

  • Optimize Sample Preparation: Choose your fixation and culture reagents carefully to minimize the introduction of extrinsic auto-fluorescence.

  • Use Instrumental and Computational Tools: Leverage the capabilities of your microscope or plate reader, such as spectral unmixing and background subtraction, to isolate your signal of interest.

  • Be Mindful of Quenching and Photobleaching: Control for these phenomena by optimizing reagent concentrations and minimizing light exposure.

By following these guidelines, you can overcome the challenges of auto-fluorescence and generate high-quality, reliable data in your research.

References

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Sources

Reference Data & Comparative Studies

Validation

comparative antimicrobial efficacy of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone vs fluoroquinolones

A Technical Guide for Researchers and Drug Development Professionals In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with unique mechanisms of action is paramount. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with unique mechanisms of action is paramount. This guide provides a detailed comparative analysis of the antimicrobial efficacy of a representative 1,5-naphthyridinone, a class of compounds showing promise as novel antibacterial agents, against the well-established fluoroquinolone class of antibiotics. While specific data for 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone is not extensively available in public literature, this guide will utilize data for structurally related 1,5-naphthyridine derivatives that act as FtsZ inhibitors to provide a meaningful comparison.

This document will delve into their respective mechanisms of action, present available quantitative antimicrobial susceptibility data, and provide detailed experimental protocols for the evaluation of antimicrobial efficacy, thereby offering a valuable resource for researchers and professionals in the field of drug development.

Introduction to the Contenders

1,5-Naphthyridinones: A Novel Class of FtsZ Inhibitors

The 1,5-naphthyridine core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Several synthetic 1,5-naphthyridine compounds have demonstrated potent antibacterial properties.[2] A key mechanism of action for some of these compounds is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[1] FtsZ is a crucial protein in bacterial cell division, making it an attractive target for new antimicrobial agents.

Fluoroquinolones: Established Inhibitors of DNA Synthesis

Fluoroquinolones are a widely used class of synthetic broad-spectrum antibiotics.[3] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are critical for DNA replication, repair, and recombination. By targeting these enzymes, fluoroquinolones effectively disrupt bacterial DNA synthesis, leading to bacterial cell death.

Mechanisms of Action: A Tale of Two Targets

The antimicrobial activity of 1,5-naphthyridinones and fluoroquinolones stems from their interaction with distinct and essential bacterial cellular machinery.

1,5-Naphthyridinones: Disrupting Cell Division via FtsZ Inhibition

A promising antibacterial strategy for some 1,5-naphthyridine derivatives is the inhibition of the FtsZ protein. FtsZ is a prokaryotic homolog of tubulin and is fundamental to bacterial cell division. It polymerizes to form a contractile ring, known as the Z-ring, at the site of cell division. This Z-ring is essential for the recruitment of other proteins necessary for septation and the formation of two daughter cells.

By binding to FtsZ, these 1,5-naphthyridine compounds can disrupt its polymerization and GTPase activity, ultimately preventing the formation and function of the Z-ring.[1][5] This leads to an inability of the bacteria to divide, resulting in cell filamentation and eventual lysis.

FtsZ_Inhibition cluster_0 Bacterial Cell Division cluster_1 Inhibition by 1,5-Naphthyridinone FtsZ_monomers FtsZ Monomers Z_ring Z-ring Formation FtsZ_monomers->Z_ring Polymerization Cell_division Cell Division Z_ring->Cell_division Constriction Filamentation Filamentation Z_ring->Filamentation Inhibited Division Daughter_cells Daughter_cells Cell_division->Daughter_cells Successful Division Naphthyridinone 1,5-Naphthyridinone Naphthyridinone->Z_ring Blocks Polymerization Inhibition Inhibition

Mechanism of FtsZ Inhibition by 1,5-Naphthyridinones.
Fluoroquinolones: Halting DNA Replication

Fluoroquinolones exert their bactericidal effect by targeting DNA gyrase and topoisomerase IV.[4] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is primarily topoisomerase IV.[3]

These enzymes are responsible for managing the topological state of DNA during replication. DNA gyrase introduces negative supercoils into the DNA, which is essential for the initiation of replication. Topoisomerase IV is involved in the separation of daughter chromosomes after replication.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome.[6] This blockage of DNA replication and the accumulation of DNA damage ultimately trigger cell death.

Fluoroquinolone_MoA cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Fluoroquinolones DNA Bacterial DNA Gyrase_TopoIV DNA Gyrase / Topoisomerase IV DNA->Gyrase_TopoIV Supercoiling/Decatenation Replication DNA Replication Gyrase_TopoIV->Replication Cell_Death Cell_Death Replication->Cell_Death DNA Damage Fluoroquinolone Fluoroquinolone Fluoroquinolone->Gyrase_TopoIV Stabilizes DNA-enzyme complex Inhibition Inhibition

Mechanism of Action of Fluoroquinolones.

Comparative Antimicrobial Efficacy: A Look at the Data

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values (µg/mL) of Fluoroquinolones against Common Bacterial Pathogens

Bacterial SpeciesCiprofloxacinLevofloxacinMoxifloxacin
Gram-Positive
Staphylococcus aureus (MSSA)0.25 - 10.12 - 10.06 - 0.25
Staphylococcus aureus (MRSA)1 - >322 - >320.5 - >32
Streptococcus pneumoniae1 - 40.5 - 20.12 - 0.5
Gram-Negative
Escherichia coli≤0.015 - 80.03 - 160.03 - 8
Pseudomonas aeruginosa0.06 - >320.12 - >320.5 - >32
Klebsiella pneumoniae≤0.03 - 160.06 - 160.06 - 8

Note: MIC values can vary significantly based on the specific strain, testing methodology, and geographical location. The values presented are for illustrative purposes and are compiled from various sources.

Published data on FtsZ-inhibiting 1,5-naphthyridine derivatives have shown promising activity, particularly against Gram-positive pathogens like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[7] For instance, some novel bacterial topoisomerase inhibitors with a 1,5-naphthyridine core have demonstrated potent broad-spectrum activity.[7]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial efficacy data, standardized testing protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[8][9]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

Materials:

  • Test compound (1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone or fluoroquinolone)

  • Bacterial strains (e.g., ATCC quality control strains and clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the appropriate working concentration of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antimicrobial), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.

  • Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible turbidity (growth).

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Plate Prepare Serial Dilutions of Antimicrobial in 96-well Plate Start->Prep_Plate Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plate->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC Determination by Broth Microdilution.

Conclusion and Future Perspectives

This guide has provided a comparative overview of a representative 1,5-naphthyridinone and the fluoroquinolone class of antibiotics. While fluoroquinolones are established and potent inhibitors of bacterial DNA synthesis, the emergence of resistance necessitates the development of new antibacterial agents.[10] 1,5-Naphthyridinone derivatives, with their potential to inhibit the essential cell division protein FtsZ, represent a promising avenue for the discovery of novel antimicrobials with a distinct mechanism of action.

The lack of publicly available antimicrobial efficacy data for the specific compound 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone highlights the need for further research to fully elucidate its potential. Future studies should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this and related compounds against a broad panel of clinically relevant bacterial pathogens. Such research is critical to advancing our arsenal in the ongoing battle against infectious diseases.

References

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Krol, E., et al. (2020). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals.
  • Humphries, R. M., et al. (2021). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Risco, C., et al. (2019).
  • Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters.
  • Hooper, D. C. (2021). Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Expert Review of Anti-infective Therapy.
  • Peloquin, C. A., & MacDougall, C. (2019). Applying Fluoroquinolone Pharmacokinetics, Pharmacodynamics, and Updated Clinical Breakpoints for Gram-Negative Pathogens to Determine Optimal Dosing. Infectious Diseases and Therapy.
  • Singh, S. B., et al. (2020).
  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.
  • Gorniak, A., et al. (2022).
  • Hooper, D. C. (2000). Effectiveness of fluoroquinolones against gram-positive bacteria. The Journal of Antimicrobial Chemotherapy.
  • ResearchGate. (n.d.). MIC 90 values of fluoroquinolones against gram-positive cocci collected in North American and Latin American SENTRY study centers. [Link]

  • Jacoby, G. A. (2022). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics.
  • King, D. E., & Malone, R. (2002). Quinolones: A Comprehensive Review. American Family Physician.
  • Gorniak, A., et al. (2022).
  • Li, X. Z., et al. (2012). Synthesis and antibacterial activity of naphthyridone derivatives containing mono/difluoro-methyloxime pyrrolidine scaffolds. Bioorganic & Medicinal Chemistry Letters.
  • Scilit. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Tran, P. T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules.
  • Tran, P. T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules.
  • Riahi, A., et al. (2009). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Bioorganic & Medicinal Chemistry.

Sources

Comparative

A Structural Comparison of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone and Other 1,5-Naphthyridines: A Guide for Researchers

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The arrangement of its two nitrogen atoms wi...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The arrangement of its two nitrogen atoms within the fused pyridine rings offers unique electronic and steric properties, making it a versatile template for drug design.[2] This guide provides a detailed structural comparison of the novel compound, 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, with other key 1,5-naphthyridine derivatives. We will delve into the influence of substituent patterns on the physicochemical properties and biological potential of these molecules, supported by experimental data and established structure-activity relationships (SAR).

The 1,5-Naphthyridine Core: A Foundation for Diverse Functionality

The parent 1,5-naphthyridine is a planar, aromatic system.[3][4] Its structural rigidity and defined geometry provide a stable framework for the precise positioning of functional groups in three-dimensional space. The nitrogen atoms at positions 1 and 5 are key features, influencing the molecule's polarity, hydrogen bonding capacity, and coordination with biological targets.[5] Modifications to this core structure, through the introduction of various substituents, can dramatically alter a compound's pharmacokinetic and pharmacodynamic profiles.

Structural Deep Dive: 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone

While specific experimental data for 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone is not yet widely published, we can infer its structural and electronic characteristics based on the well-documented effects of its constituent functional groups on aromatic systems.

Key Structural Features:

  • 4-Hydroxy Group: The hydroxyl group at the C4 position is a strong electron-donating group through resonance and can also act as a hydrogen bond donor and acceptor. This feature can be critical for interaction with biological targets, such as the active sites of enzymes.[6]

  • 6-Methoxy Group: The methoxy group at the C6 position is another electron-donating group, which can influence the overall electron density of the naphthyridine ring system. Alkoxy groups at certain positions have been shown to be favorable for antibacterial activity in some 1,5-naphthyridine series.[7]

  • 3-Ethanone Group: The acetyl group at the C3 position is an electron-withdrawing group. Its carbonyl moiety can participate in hydrogen bonding as an acceptor. The presence of this group introduces a potential site for further chemical modification.

The interplay of these electron-donating and electron-withdrawing groups is expected to create a unique electronic distribution across the 1,5-naphthyridine core, influencing its reactivity and potential biological interactions.

Comparative Structural Analysis with Other 1,5-Naphthyridines

The biological activity of 1,5-naphthyridine derivatives is highly dependent on the nature and position of their substituents. Below, we compare the structural features of our target molecule with other classes of 1,5-naphthyridines to highlight these critical differences.

Comparison with Antibacterial 1,5-Naphthyridines

A significant body of research exists on 1,5-naphthyridines as novel bacterial topoisomerase inhibitors (NBTIs).[7][8] These compounds often feature substitutions at the C2 and C-7 positions. For instance, studies have shown that an alkoxy group at C-2 and a halogen or hydroxyl group at C-7 can be optimal for broad-spectrum antibacterial activity.[7]

Compound ClassKey Substituents and PositionsImpact on Structure and Activity
1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone 4-OH, 6-OCH₃, 3-C(O)CH₃The combination of electron-donating and withdrawing groups creates a distinct electronic profile. The 4-hydroxy group offers a key interaction point.
Oxabicyclooctane-linked NBTIs C-2 alkoxy/CN, C-7 halogen/OHThese substitutions are crucial for potent inhibition of bacterial DNA gyrase and topoisomerase IV.[7][8]
N-1 Substituted 1,5-naphthyrid-2-ones N-1 cyanomethyl, 7-fluoroModifications at the N-1 and C-7 positions have been explored to improve potency and spectrum.[9]

The substitution pattern of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone differs significantly from many reported antibacterial agents, suggesting it may exhibit a different biological activity profile.

Comparison with Kinase Inhibitors

1,5-Naphthyridine derivatives have also been identified as potent inhibitors of various kinases, such as TGF-β type I receptor (ALK5).[6] In these molecules, the 1,5-naphthyridine core often serves as a scaffold to orient larger substituents that interact with the ATP-binding site of the kinase. For example, the nitrogen at the N5 position can form a crucial hydrogen bond with the backbone of the kinase.[6]

Compound ClassKey Substituents and PositionsImpact on Structure and Activity
1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone 4-OH, 6-OCH₃, 3-C(O)CH₃The smaller substituents may allow for different binding modes compared to bulkier kinase inhibitors. The 4-hydroxy group could potentially interact with the kinase hinge region.
ALK5 Inhibitors 4-(Pyrazol-4-yl) or 4-(Aminothiazol-4-yl)These larger groups are essential for occupying the ATP-binding pocket and achieving high potency.[6]

The less sterically hindered substitution pattern of our target molecule might allow it to target different classes of enzymes or bind in a novel manner to known targets.

Experimental Protocols for Structural Elucidation

The definitive structural characterization of novel compounds like 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone relies on a combination of spectroscopic and crystallographic techniques.

Synthesis and Purification

The synthesis of substituted 1,5-naphthyridines can be achieved through various established methods, such as the Friedländer annulation or Skraup reaction.[1][10] A plausible synthetic route for the target molecule would likely involve the condensation of a substituted 3-aminopyridine with a β-dicarbonyl compound, followed by functional group manipulations. Purification is typically achieved through column chromatography and recrystallization.[11]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Characteristic chemical shifts would be expected for the aromatic protons on the naphthyridine core, the methoxy protons, the acetyl protons, and the hydroxyl proton.[12][13][14]

  • ¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon of the ethanone group would have a characteristic downfield chemical shift.[15]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.[16]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.[11][17][18][19][20][21]

Experimental Workflow:

  • Crystal Growth: High-purity compound is dissolved in a suitable solvent or solvent mixture, and crystals are grown through slow evaporation, vapor diffusion, or cooling.[20]

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure and refine the atomic positions, providing precise bond lengths, bond angles, and intermolecular interactions.[21]

Visualizing Structural Differences

The following diagrams illustrate the core 1,5-naphthyridine scaffold and the substitution patterns of the discussed compounds.

Caption: The core structure of 1,5-naphthyridine with numbered positions.

Substituent Comparison cluster_target 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone cluster_nbts Antibacterial NBTIs cluster_kinase ALK5 Kinase Inhibitors Target 1,5-Naphthyridine 3-C(O)CH₃ 4-OH 6-OCH₃ NBTI 1,5-Naphthyridine 2-OR/CN 7-Halogen/OH Target->NBTI Different substitution pattern and potential activity Kinase 1,5-Naphthyridine 4-Pyrazolyl/Thiazolyl Target->Kinase Different substituent size and binding mode

Sources

Validation

A Comparative Benchmarking Guide to the Anticancer Activity of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone Derivatives

Introduction: The Promise of the 1,5-Naphthyridine Scaffold The naphthyridine scaffold, a class of nitrogen-containing heterocyclic compounds, is recognized in medicinal chemistry as a "privileged structure" due to its w...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the 1,5-Naphthyridine Scaffold

The naphthyridine scaffold, a class of nitrogen-containing heterocyclic compounds, is recognized in medicinal chemistry as a "privileged structure" due to its wide range of biological activities.[1][2] Derivatives of naphthyridine have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] This guide focuses on a specific chemical series originating from 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone. Our objective is to provide a robust framework for benchmarking the biological activity of its novel derivatives, with a primary focus on their anticancer properties.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a scientifically rigorous and logically sound approach. We will detail the essential in vitro assays required to build a comprehensive activity profile, present a clear structure for comparative data analysis, and visualize the underlying biological pathways and experimental workflows.

Section 1: Foundational Concepts in Anticancer Benchmarking

To objectively compare novel chemical entities, a multi-assay approach is essential. We begin by quantifying a compound's ability to inhibit cancer cell growth and then proceed to elucidate its mechanism of action. This two-pronged strategy provides a holistic view of a derivative's potential.

Cytotoxicity as the Primary Endpoint: The MTT Assay

The initial and most critical benchmark for any potential anticancer agent is its cytotoxicity—the ability to kill cancer cells or inhibit their proliferation. The half-maximal inhibitory concentration (IC50) is the standard metric used to quantify this activity, representing the concentration of a compound required to inhibit cell growth by 50%.[5]

For this purpose, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective method.[6] Its selection is based on a sound biological principle: NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active (i.e., viable) cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells, allowing for robust quantification of cell viability.[8]

Mechanism of Action: Quantifying Apoptosis

A high-quality anticancer compound should ideally induce programmed cell death, or apoptosis, in malignant cells while sparing healthy ones.[1][9] Merely observing cytotoxicity is insufficient; understanding how the cells die is crucial for development. Many effective naphthyridine derivatives exert their anticancer effects by inducing apoptosis.[1][9]

The gold-standard technique for detecting and quantifying apoptosis is the Annexin V and Propidium Iodide (PI) dual-staining assay, analyzed via flow cytometry.[10][11] This method's rationale is based on a key event in early apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12]

  • Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore, it selectively labels early apoptotic cells.

  • Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.

By using these two stains together, we can differentiate between healthy cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[10]

Section 2: Experimental Benchmarking Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Protocol 2.1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol details the steps to determine the IC50 values of the naphthyridine derivatives.

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test derivatives, the parent compound, and a standard chemotherapeutic agent (e.g., Doxorubicin) in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).[5]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂. The duration should be consistent across all benchmarked compounds.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for an additional 3-4 hours to allow for the formation of formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.[7][13]

  • Data Acquisition: Gently shake the plates to ensure complete dissolution. Measure the absorbance (optical density) of each well at a wavelength of 540-570 nm using a microplate reader.[8][13]

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Protocol 2.2: Apoptosis Quantification via Annexin V/PI Staining

This protocol quantifies the extent to which the derivatives induce apoptosis.

Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in T25 flasks. After 24 hours, treat the cells with each naphthyridine derivative at a pre-determined concentration (e.g., its IC50 or 2x IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated negative control.[10]

  • Cell Harvesting: After incubation, collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization). Combine them to ensure all apoptotic cells are included in the analysis.[10]

  • Washing: Wash the collected cells twice with cold 1X Phosphate-Buffered Saline (PBS) by centrifuging at approximately 500 x g for 5 minutes and discarding the supernatant.[11]

  • Staining: Re-suspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide staining solution.[11] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[10][11]

  • Sample Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[10][11]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set the proper compensation and gates for analysis.[10]

  • Data Interpretation: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Q4): Live cells (Annexin V- / PI-)

    • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Section 3: Data Interpretation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison between the parent compound, its derivatives, and a known standard.

Table 1: Comparative Cytotoxicity (IC₅₀) of Naphthyridine Derivatives against Human Cancer Cell Lines

CompoundMechanism of ActionMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
Parent Compound Reference45.852.361.2
Derivative A Test Compound5.28.17.5
Derivative B Test Compound15.621.418.9
Derivative C Test Compound0.91.31.1
Doxorubicin Topoisomerase II Inhibitor[13]0.50.80.6

Note: Data is hypothetical and for illustrative purposes.

Table 2: Apoptosis Induction by Naphthyridine Derivatives in A549 Cells (48h Treatment at IC₅₀)

Compound% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control 95.12.52.4
Parent Compound 48.510.341.2
Derivative A 45.235.819.0
Derivative C 49.140.510.4
Doxorubicin 47.628.923.5

Note: Data is hypothetical and for illustrative purposes.

Section 4: Visualization of Workflows and Mechanisms

Visual diagrams are essential for contextualizing experimental procedures and the biological processes being investigated.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis Culture 1. Maintain Human Cancer Cell Lines Seed 2. Seed Cells into 96-Well Plates Culture->Seed Treat 4. Treat Cells with Compounds (48-72 hours) Seed->Treat Prepare 3. Prepare Serial Dilutions of Naphthyridine Derivatives Prepare->Treat Add_MTT 5. Add MTT Reagent (3-4 hour incubation) Treat->Add_MTT Solubilize 6. Solubilize Formazan Crystals with DMSO Add_MTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Calculate 8. Calculate % Viability vs. Control Read->Calculate Plot 9. Plot Dose-Response Curve Calculate->Plot IC50 10. Determine IC50 Value Plot->IC50

Caption: Workflow for determining the IC50 of naphthyridine derivatives.

G cluster_membrane Cell Membrane Receptor Death Receptor (e.g., Fas, TNFR1) Procaspase8 Pro-Caspase-8 Receptor->Procaspase8 recruits Ligand Apoptotic Stimulus (e.g., Naphthyridine Derivative) Ligand->Receptor Caspase8 Active Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Pro-Caspase-3 Caspase8->Procaspase3 cleaves & activates Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis executes

Caption: The extrinsic apoptosis pathway often triggered by anticancer agents.

Conclusion

A systematic benchmarking strategy is indispensable for the successful development of novel therapeutic agents. By integrating quantitative cytotoxicity assays like the MTT with mechanistic studies such as Annexin V/PI staining, researchers can build a comprehensive profile of each 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone derivative. This dual approach not only allows for the ranking of compounds based on potency (IC50) but also provides critical insights into their mode of action. The methodologies and data presentation formats outlined in this guide provide a robust foundation for identifying the most promising candidates for further preclinical and clinical development, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Zadykowicz, B., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-78. [Link]

  • Banti, I., et al. (2009). Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. Journal of Pharmacy and Pharmacology, 61(8), 1057-66. [Link]

  • Banti, I., et al. (2009). Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. PubMed. [Link]

  • Ashraf, M. A., & Somarathinam, K. (2013). Bioassays for anticancer activities. Methods in molecular biology, 1034, 1-10. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. [Link]

  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]

  • Zadykowicz, B., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]

  • Al-Tel, T. H., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3379. [Link]

  • Al-Omair, M. A., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Wikipedia. (n.d.). MTT assay. Wikipedia. [Link]

  • Tshuva, E. Y., & Miller, P. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of visualized experiments : JoVE, (81), e50630. [Link]

  • Al-Tel, T. H. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Letters in Drug Design & Discovery, 11(10), 1221-1229. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). The Promising Future of Naphthyridine Derivatives in Cancer Therapy. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Gitter, A., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. PLOS Computational Biology, 20(3), e1011831. [Link]

  • Banti, I., et al. (2009). Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. ResearchGate. [Link]

  • Jaggi, M., & Burman, A. C. (2006). Anticancer Drug Development. ResearchGate. [Link]

  • Liu, Z., et al. (2022). CandidateDrug4Cancer: An Open Molecular Graph Learning Benchmark on Drug Discovery for Cancer. arXiv. [Link]

  • Zadykowicz, B., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

  • Albrecht, Ł., & Albrecht, A. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 2038-2071. [Link]

  • Yerdelen, K. O., et al. (2015). Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 383-8. [Link]

  • da Cruz, E. G., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 28(10), 4212. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activit...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1] The compound 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone is a polysubstituted naphthyridine derivative of interest in drug discovery and development. A thorough understanding of its physicochemical properties, including its behavior under mass spectrometric analysis, is crucial for its characterization, metabolite identification, and quality control.

This technical guide provides an in-depth comparison of the anticipated mass spectrometry fragmentation pattern of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone with that of structurally related analogs. We will explore the underlying principles of fragmentation for this class of compounds, detail experimental protocols for acquiring high-quality mass spectra, and present the information in a clear, comparative format to aid researchers in their analytical endeavors.

Pillar 1: Expertise & Experience in Mass Spectrometry of N-Heterocycles

The fragmentation of N-heterocyclic compounds in a mass spectrometer is governed by the inherent stability of the aromatic ring system and the nature and position of its substituents. The 1,5-naphthyridine core, being a relatively stable aromatic system, will influence the fragmentation pathways of its derivatives. Generally, fragmentation is initiated at the more labile substituent bonds. For 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, the acetyl, methoxy, and hydroxyl groups are the primary sites for initial fragmentation events.

The choice of ionization technique is critical for obtaining informative mass spectra. Electrospray ionization (ESI) is well-suited for polar, ionizable compounds and is generally considered a "soft" ionization technique, often yielding a prominent protonated molecule [M+H]⁺.[2] Atmospheric pressure chemical ionization (APCI) is an alternative for less polar compounds. Given the presence of hydroxyl and basic nitrogen atoms, ESI in positive ion mode is the recommended starting point for the analysis of this compound and its analogs.

Pillar 2: Self-Validating Systems - Experimental Design and Protocols

To ensure the generation of reliable and reproducible data, a well-defined experimental protocol is paramount. The following section outlines a step-by-step methodology for the mass spectrometric analysis of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone and its comparators.

Experimental Workflow: LC-MS/MS Analysis

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Dissolve sample in Methanol/Water (1:1) (1 mg/mL) dilution Dilute to 1-10 µg/mL with mobile phase sample->dilution injection Inject 5 µL onto C18 column dilution->injection gradient Gradient elution: Water (0.1% FA) to Acetonitrile (0.1% FA) injection->gradient esi ESI Source (Positive Ion Mode) gradient->esi ms1 Full Scan MS (m/z 100-500) esi->ms1 ms2 Tandem MS (MS/MS) of [M+H]⁺ ion ms1->ms2

Caption: A typical workflow for the LC-MS/MS analysis of naphthyridine derivatives.

Detailed Protocol:
  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent such as methanol or a mixture of methanol and water to a stock concentration of 1 mg/mL.

    • Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration range of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of the parent compound and potential impurities or degradants.

    • Mobile Phase A: Water with 0.1% formic acid (to aid protonation).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 8-12 L/min (Nitrogen).

    • Desolvation Temperature: 350-450 °C.

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to detect the protonated molecular ion.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion of the target compound for collision-induced dissociation (CID). Use a normalized collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Pillar 3: Authoritative Grounding & Comprehensive References

Predicted Fragmentation Pattern of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone

The molecular formula of the target compound is C₁₁H₁₀N₂O₃, with a monoisotopic mass of 218.0691 Da. In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 219.0769. The fragmentation is likely to be initiated by cleavages at the substituent groups.

Fragmentation Pathway M [M+H]⁺ m/z 219 F1 Loss of CH₃• (15 Da) [M+H-15]⁺ m/z 204 M->F1 - CH₃• F2 Loss of CO (28 Da) [M+H-28]⁺ m/z 191 M->F2 - CO F3 Loss of CH₃CO• (43 Da) [M+H-43]⁺ m/z 176 M->F3 - CH₃CO• F4 Loss of CH₂O (30 Da) from methoxy [M+H-30]⁺ m/z 189 M->F4 - CH₂O F1->F2 - CO

Caption: Predicted fragmentation pathways for 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone.

Key Predicted Fragmentations:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment at m/z 204 . This can occur from either the methoxy or the acetyl group.

  • Loss of the acetyl group (•COCH₃): Alpha-cleavage of the bond between the carbonyl group and the naphthyridine ring would result in the loss of a 43 Da neutral fragment, yielding an ion at m/z 176 . This fragment would correspond to the protonated 4-hydroxy-6-methoxy-1,5-naphthyridine core.

  • Loss of carbon monoxide (CO): Following the initial loss of a methyl radical from the acetyl group, a subsequent loss of CO (28 Da) is plausible, resulting in a fragment at m/z 176 .

  • Loss of formaldehyde (CH₂O) from the methoxy group: This rearrangement reaction can occur in methoxy-substituted heterocycles, leading to a fragment at m/z 189 .

Comparative Fragmentation Analysis

To provide a robust comparison, we will consider three hypothetical alternative compounds:

  • Isomer 1: 1-(7-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone: An isomer with the hydroxyl group at a different position.

  • Analog 1: 1-(4,6-Dimethoxy-1,5-naphthyridin-3-yl)ethanone: An analog where the hydroxyl group is replaced by a second methoxy group.

  • Core Analog: 3-Acetyl-4-hydroxy-1,5-naphthyridine: A simplified analog lacking the methoxy group.

CompoundMolecular Formula[M+H]⁺ (m/z)Key Differentiating Fragments (m/z) and Rationale
Target Compound C₁₁H₁₀N₂O₃219.0769204: Loss of •CH₃. 176: Loss of •COCH₃. 189: Loss of CH₂O.
Isomer 1 C₁₁H₁₀N₂O₃219.0769The overall fragmentation pattern is expected to be similar to the target compound. However, the relative intensities of the fragment ions may differ due to the altered position of the hydroxyl group, which can influence protonation sites and subsequent fragmentation pathways. Subtle differences in fragmentation efficiencies might be observable with high-resolution mass spectrometry and varying collision energies.[3]
Analog 1 C₁₂H₁₂N₂O₃233.0926218: Loss of •CH₃. 203: Sequential loss of two •CH₃ radicals. 190: Loss of •COCH₃. The presence of two methoxy groups increases the likelihood of sequential methyl radical losses.
Core Analog C₁₀H₈N₂O₂189.0664146: Loss of •COCH₃. The fragmentation will be dominated by the loss of the acetyl group, leading to a prominent peak for the protonated 4-hydroxy-1,5-naphthyridine core.

Note: The fragmentation of ketones can also involve McLafferty rearrangement if a gamma-hydrogen is available.[4] However, in these rigid aromatic systems, this is less likely to be a major pathway.

Conclusion

The mass spectrometric analysis of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone provides valuable structural information through the interpretation of its fragmentation pattern. By employing a systematic LC-MS/MS approach with ESI in positive ion mode, researchers can confidently identify this compound and differentiate it from its isomers and analogs. The primary fragmentation pathways are predicted to involve the loss of small neutral molecules or radicals from the substituent groups, namely the acetyl and methoxy moieties. A comparative analysis with structurally related compounds highlights the subtle yet significant differences in fragmentation that can be exploited for unambiguous characterization. This guide provides a foundational framework for researchers working with this important class of N-heterocyclic compounds.

References

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. [Link]

  • Mass spectra of acetophenone in the molecular ion region. ResearchGate. [Link]

  • Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. NIST WebBook. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Molecular Networking and On-Tissue Chemical Derivatization for Enhanced Identification and Visualization of Steroid Glycosides by MALDI Mass Spectrometry Imaging. PMC. [Link]

  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar. [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. [Link]

  • Synthesis of Hydroxy and Methoxy Perylene Quinones, Their Spectroscopic and Computational Characterization, and Their Antiviral Activity. ResearchGate. [Link]

  • The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. MDPI. [Link]

  • Synthesis of hydroxy and methoxy perylene quinones, their spectroscopic and computational characterization, and their antiviral activity. PubMed. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Separation of Isomeric Metabolites and Gangliosides with High Performance (Drift Tube) Ion Mobility–Mass Spectrometry. LCGC International. [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. [Link]

  • 3,5,7,3',4'-Pentahydroxy-6-methoxyflavan 3-O-[glucopyranosyl-(4->1)-alpha-D-xylopyranoside]. PubChem. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 3-Acetyl-2,7-naphthyridine (FDB016315). FooDB. [Link]

  • GNPS Library Spectrum CCMSLIB00004691910. GNPS. [Link]

  • MS/MS Fragmentation Behavior Study of meso-Phenylporphyrinoids Containing Nonpyrrolic Heterocycles and meso-Thienyl-Substituted Porphyrins. R Discovery. [Link]

  • Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. PMC. [Link]

  • MASS SPECTRAL AND CHROMATOGRAPHIC STUDIES ON A SERIES OF REGIOISOMERS AND ISOBARIC DERIVATIVES RELATED TO METHYLENEDIOXYMETHAMP. Auburn University. [Link]

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Validation

A Researcher's Guide to Cross-Validating In Vitro and In Vivo Toxicity for Novel Naphthyridines: A Methodological Framework

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the bench to potential clinical application is paved with rigorous safety and toxicity assessments. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the bench to potential clinical application is paved with rigorous safety and toxicity assessments. This guide provides a comprehensive methodological framework for the cross-validation of in vitro and in vivo toxicity of the novel compound, 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, hereafter referred to as "Naphthyridinone-1". As no public toxicity data for this specific molecule is available, this document serves as a detailed, experience-driven roadmap, explaining the causality behind experimental choices and establishing a self-validating system for the toxicological assessment of this, or any similar, novel small molecule.

The Strategic Imperative for a Tiered Toxicity Assessment

In preclinical drug development, early and accurate assessment of a compound's toxicity profile is paramount to avoid late-stage failures. The core principle is a tiered approach, beginning with rapid, high-throughput in vitro assays to establish a preliminary safety profile and guide dose selection for more complex, low-throughput in vivo studies. The ultimate goal is to establish a robust in vitro-in vivo correlation (IVIVC), which not only validates the in vitro findings but also provides a deeper mechanistic understanding of the compound's toxicological properties.

The naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] However, this biological activity necessitates a thorough evaluation of potential off-target effects and cytotoxicity.[1] Our framework is therefore designed to de-risk the development of Naphthyridinone-1 by systematically evaluating its potential for cytotoxicity, genotoxicity, and acute systemic toxicity.

Phase 1: Foundational In Vitro Toxicity Profiling

The initial phase focuses on characterizing the intrinsic toxicity of Naphthyridinone-1 at the cellular level. This is crucial for determining the concentration range for further mechanistic studies and for providing an early " go/no-go " decision point.

General Cytotoxicity Assessment: The MTT Assay

Causality: The first question to answer is simple: at what concentration does our compound kill cells? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3] Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals, a reaction that is quantifiable by spectrophotometry.[3] This assay is a cost-effective and high-throughput method to determine the half-maximal inhibitory concentration (IC50), a key parameter for comparing cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2, a human liver carcinoma cell line widely used for in vitro toxicity studies) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).[4]

  • Compound Treatment: Prepare a series of dilutions of Naphthyridinone-1 (e.g., from 0.01 µM to 100 µM) in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours, to assess time-dependent effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Mechanistic Insight: Apoptosis vs. Necrosis

Causality: Once general cytotoxicity is established, it is critical to understand the mode of cell death. Apoptosis is a programmed, controlled form of cell death, while necrosis is a more chaotic process often associated with inflammation and tissue damage.[8] The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating these pathways. In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[9] PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes, but can enter and stain the DNA of late apoptotic and necrotic cells.[10]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed and treat cells with Naphthyridinone-1 at its predetermined IC50 and 2x IC50 concentrations for 24 hours. Include positive (e.g., Staurosporine) and vehicle controls.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL solution).[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Genotoxicity Assessment

Causality: Genotoxicity, the potential for a compound to damage DNA, is a major safety concern as it can lead to carcinogenesis.[11] A standard battery of in vitro genotoxicity tests is required by regulatory agencies.[12]

  • Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A mutagenic compound will cause reverse mutations, allowing the bacteria to grow. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.[13]

  • In Vitro Micronucleus Assay: This test detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss). Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.[12][14]

Due to the complexity of these assays, they are often performed by specialized labs following standardized OECD guidelines (OECD 471 for Ames, OECD 487 for in vitro micronucleus).

Phase 2: In Vivo Acute Systemic Toxicity

Following a favorable in vitro profile, the next step is to assess the compound's toxicity in a whole organism. This provides crucial information on potential target organs and helps to establish a safe starting dose for further studies.

Causality: The acute oral toxicity study is designed to determine the short-term adverse effects of a single oral dose of a substance.[15] The results are used to classify the compound according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals and to estimate a median lethal dose (LD50).[15] The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimum number of animals to obtain this information.[16]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Animal Selection: Use healthy, young adult female rats (the use of a single sex, usually females, is considered sufficient).[16] Animals should be acclimatized for at least 5 days.

  • Dose Selection and Administration: Based on in vitro data and any available structure-activity relationship information, a starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[15] The compound is administered by oral gavage to a group of 3 fasted rats.[16]

  • Stepwise Procedure: The presence or absence of compound-related mortality or moribundity in the first group determines the next step.

    • If mortality occurs, the next group is dosed at a lower fixed dose level.

    • If no mortality occurs, the next group is dosed at a higher fixed dose level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems), and changes in body weight for at least 14 days.[17]

  • Necropsy: At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.[16]

  • Endpoint Determination: The primary endpoint is the classification of the substance into a toxicity class based on the observed mortality at different dose levels. This allows for an estimation of the LD50.

Phase 3: The Crucial Cross-Validation - In Vitro to In Vivo Extrapolation (IVIVE)

This is the most critical phase where data from both in vitro and in vivo studies are integrated to build a cohesive toxicological profile. A direct comparison of in vitro IC50 values with in vivo LD50 values is often misleading. The discrepancy arises from the complex pharmacokinetic processes of A bsorption, D istribution, M etabolism, and E xcretion (ADME) that occur in a living organism.[18]

Causality: In Vitro to In Vivo Extrapolation (IVIVE) is a mathematical modeling approach that translates in vitro concentration-response data into an equivalent in vivo dose.[10][19] This is achieved by using physiologically based pharmacokinetic (PBPK) models, which simulate the ADME processes of a compound in the body.[20] By predicting the internal plasma or tissue concentration of Naphthyridinone-1 after a certain oral dose, we can compare this in vivo concentration directly with the in vitro concentrations that caused toxicity in our cell-based assays.[7]

The IVIVE Workflow

IVIVE_Workflow cluster_0 In Vitro Data Generation cluster_1 PBPK Modeling cluster_2 In Vivo Prediction & Validation invitro_ic50 Determine In Vitro IC50 (e.g., MTT, Apoptosis Assays) invitro_params Measure In Vitro ADME Parameters (e.g., metabolic stability, plasma protein binding) ead Predict Equivalent Administered Dose (EAD) (Reverse Dosimetry) invitro_ic50->ead Target In Vitro Concentration pbpk_model Develop PBPK Model (Input: physicochemical properties, in vitro ADME data) invitro_params->pbpk_model Model Parameters pbpk_model->ead Simulate In Vivo Concentrations invivo_study Conduct In Vivo Study (e.g., OECD 423) correlation Correlate EAD with In Vivo Observed Toxic Dose invivo_study->correlation

Caption: Workflow for In Vitro to In Vivo Extrapolation (IVIVE).

A successful IVIVE provides a powerful, predictive tool that can reduce reliance on animal testing and accelerate drug development. It validates that the mechanisms of toxicity observed in vitro are relevant at the whole-organism level.

Data Summary and Comparative Analysis

To illustrate the data generated from this framework, the following tables present hypothetical results for Naphthyridinone-1 alongside a well-characterized cytotoxic agent, Doxorubicin, which will serve as our positive control.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Naphthyridinone-1 HepG2MTT48Hypothetical Value (e.g., 15.5)
A549 (Lung)MTT48Hypothetical Value (e.g., 22.1)
Doxorubicin HepG2MTT481.9[9]
A549 (Lung)MTT480.8

Table 2: In Vivo Acute Oral Toxicity Data

CompoundSpeciesGuidelineEstimated LD50 (mg/kg)GHS ClassificationKey Clinical Signs
Naphthyridinone-1 Rat (female)OECD 423Hypothetical Value (e.g., >2000)Hypothetical (e.g., Category 5 or Unclassified)Hypothetical (e.g., No adverse effects observed)
Doxorubicin Rat-~25Category 3Lethargy, weight loss

Note: LD50 for Doxorubicin can vary. The value presented is an approximation for illustrative purposes.

Conclusion: A Self-Validating Framework for Toxicity Assessment

The described multi-pronged approach, integrating high-throughput in vitro screening with targeted in vivo studies through the lens of IVIVE, constitutes a robust, self-validating system. The in vitro assays provide a mechanistic basis for the toxicity observed in vivo, while the in vivo results confirm the physiological relevance of the in vitro findings. This cross-validation is not merely a confirmatory exercise; it builds a comprehensive safety profile that is essential for making informed decisions in the drug development pipeline. By understanding the causality behind our experimental choices and diligently correlating our findings across biological systems, we can confidently advance promising new chemical entities like Naphthyridinone-1 while upholding the highest standards of scientific integrity and animal welfare.

References

  • Wikipedia. In vitro to in vivo extrapolation. Retrieved from Wikipedia. [Link]

  • ScitoVation. In vitro to in vivo extrapolation (IVIVE). Retrieved from ScitoVation. [Link]

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Comparative

A Comparative Guide to Evaluating Binding Affinity: The Case of a Novel Naphthyridinone Against Standard PIM-1 Kinase Inhibitors

This guide provides a comprehensive framework for evaluating the binding affinity of a novel therapeutic candidate, 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, against the oncogenic target PIM-1 kinase. We wil...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the binding affinity of a novel therapeutic candidate, 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, against the oncogenic target PIM-1 kinase. We will compare its performance with established standard inhibitors, detailing the scientific rationale behind our experimental choices and presenting a complete, validated protocol for robust data generation.

Introduction: Targeting PIM-1 in Oncology

The Proviral Integration site for Moloney murine leukemia virus 1 (PIM-1) is a serine/threonine kinase that has emerged as a significant target in cancer therapy.[1][2] Overexpression of PIM-1 is linked to the progression of various solid and hematopoietic malignancies, where it plays a crucial role in regulating cell proliferation, survival, and metabolism.[1][3] Consequently, the development of potent and selective PIM-1 inhibitors is an active area of research.[1][4]

The naphthyridinone scaffold represents a promising starting point for kinase inhibitor design. Our novel compound, 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, belongs to this chemical class. To ascertain its therapeutic potential, a rigorous evaluation of its binding affinity to PIM-1 is paramount. This guide outlines the process of comparing this novel molecule against well-characterized standard inhibitors, providing a clear pathway from experimental design to data interpretation.

The Rationale Behind Assay Selection: Why Surface Plasmon Resonance (SPR)?

In drug discovery, quantifying the interaction between a compound and its target is fundamental. Several biophysical techniques can determine binding affinity (often expressed as the dissociation constant, KD), including Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR).

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, enthalpy, and entropy) in a single experiment.[5][6] It is a label-free, in-solution technique considered the gold standard for characterizing binding thermodynamics.[5]

  • Fluorescence Polarization (FP): A solution-based method that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[7][8] It is well-suited for high-throughput screening (HTS) due to its speed and homogeneous format.[7][9]

For this guide, we select Surface Plasmon Resonance (SPR) as our primary analytical method. The causality for this choice is rooted in the depth of information SPR provides beyond simple affinity. SPR is a label-free, real-time optical technique that not only determines the equilibrium dissociation constant (KD) but also elucidates the kinetics of the interaction—the association rate (ka) and the dissociation rate (kd).[10][11] This kinetic data, particularly the dissociation rate, is increasingly recognized as a critical predictor of a drug's in vivo efficacy, defining its "residence time" on the target.[12][13] An inhibitor with a slow dissociation rate (long residence time) can maintain its therapeutic effect even when its systemic concentration decreases.[12]

Experimental Design: A Head-to-Head Comparison

Our study will directly compare the binding kinetics and affinity of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone with two standard PIM-1 inhibitors: SMI-4a and Quercetagetin .

  • SMI-4a: A potent, cell-permeable, and ATP-competitive PIM-1 inhibitor.[14]

  • Quercetagetin: A flavonoid identified as a highly selective ATP-competitive inhibitor of PIM-1.[15]

The overall workflow is designed to ensure data integrity and comparability.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_spr Phase 2: SPR Experiment cluster_analysis Phase 3: Data Analysis Reagents Reagent Preparation (Buffer, Analytes) Binding_Assay Inject Analytes (Novel & Standard Inhibitors) at Various Concentrations Reagents->Binding_Assay Protein PIM-1 Kinase Expression & Purification Immobilization Immobilize PIM-1 Kinase on Sensor Chip Protein->Immobilization Immobilization->Binding_Assay Regeneration Regenerate Chip Surface Binding_Assay->Regeneration Between cycles Sensorgrams Generate Sensorgrams (Response vs. Time) Binding_Assay->Sensorgrams Regeneration->Binding_Assay Fitting Fit Data to Kinetic Model (e.g., 1:1 Langmuir) Sensorgrams->Fitting Results Determine ka, kd, KD Fitting->Results

Caption: High-level workflow for SPR-based binding affinity analysis.

Protocol: Surface Plasmon Resonance (SPR) Analysis

This protocol describes a self-validating system for determining the binding kinetics of small molecule inhibitors to PIM-1 kinase.

1. Materials and Reagents:

  • SPR Instrument: Biacore system (e.g., Biacore T200 or S200).

  • Sensor Chip: CM5 sensor chip.

  • Immobilization Reagents: Amine Coupling Kit (containing EDC, NHS, and ethanolamine).

  • Protein: Recombinant human PIM-1 kinase (ensure high purity and activity).

  • Analytes: 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, SMI-4a, Quercetagetin, dissolved in 100% DMSO as high-concentration stocks.

  • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), filtered and degassed.

  • Regeneration Solution: Glycine-HCl pH 2.5 (or other suitable solution determined by scouting).

2. Experimental Procedure:

Step 2.1: Sensor Chip Preparation and Protein Immobilization

  • Rationale: Covalent immobilization of the kinase target to the sensor surface provides a stable and reusable platform for interaction analysis.[11] The amine coupling chemistry is a robust and widely used method.

  • Protocol:

    • Equilibrate the system with running buffer at 25°C.

    • Activate the carboxymethylated dextran surface of the CM5 chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Prepare PIM-1 kinase at a concentration of 20 µg/mL in 10 mM Sodium Acetate buffer, pH 5.0. Inject over the activated surface until the desired immobilization level (e.g., ~5000-8000 Resonance Units, RU) is achieved.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without the protein to allow for reference subtraction of bulk refractive index changes.[16]

Step 2.2: Analyte Preparation and Binding Analysis

  • Rationale: A serial dilution of the analyte is required to observe concentration-dependent binding, which is essential for accurate kinetic fitting. The DMSO concentration must be matched across all samples to minimize solvent mismatch artifacts.

  • Protocol:

    • Prepare a serial dilution series for each inhibitor (e.g., from 10 µM down to ~1 nM) in running buffer. Ensure the final DMSO concentration is constant and low (e.g., ≤ 1%) for all samples.

    • Perform a kinetic analysis by injecting each concentration of the analyte over the PIM-1 and reference surfaces. Use a typical contact time of 120 seconds followed by a dissociation time of 300 seconds.

    • Inject a buffer-only sample (blank) periodically for double-referencing.

Step 2.3: Surface Regeneration

  • Rationale: A regeneration step is crucial to remove the bound analyte completely without denaturing the immobilized protein, allowing for multiple binding cycles on the same surface.[16]

  • Protocol:

    • After each analyte injection cycle, inject the regeneration solution (e.g., a 30-second pulse of Glycine-HCl pH 2.5) to strip the bound inhibitor.

    • Confirm that the baseline response returns to its initial state, indicating complete regeneration and stable protein activity.

3. Data Analysis:

  • Protocol:

    • Process the raw data by subtracting the reference flow cell signal and the buffer blank injection signals.

    • Fit the resulting sensorgrams globally using the instrument's analysis software (e.g., Biacore Evaluation Software) to a 1:1 Langmuir binding model.

    • This fitting process will yield the association rate constant (ka, units M⁻¹s⁻¹), dissociation rate constant (kd, units s⁻¹), and the equilibrium dissociation constant (KD, units M), where KD = kd/ka.[10]

Data Presentation and Comparative Analysis

The collected data should be summarized in a clear, comparative table. The following table presents a realistic, albeit hypothetical, dataset for our analysis.

CompoundAssociation Rate (ka) (x 10⁵ M⁻¹s⁻¹)Dissociation Rate (kd) (x 10⁻³ s⁻¹)Affinity (KD) (nM)Residence Time (τ = 1/kd) (seconds)
Novel Compound 3.51.234.3833
Standard: SMI-4a 5.12.549.0400
Standard: Quercetagetin 0.827.0337.537

Interpreting the Results:

  • Affinity (KD): The novel compound (KD = 34.3 nM) demonstrates a significantly higher affinity for PIM-1 than Quercetagetin (KD = 337.5 nM) and a modestly better affinity than SMI-4a (KD = 49.0 nM). A lower KD value indicates a stronger binding interaction.[10]

  • Kinetics (ka and kd): While SMI-4a has a faster "on-rate" (ka), our novel compound possesses a much slower "off-rate" (kd) of 1.2 x 10⁻³ s⁻¹.

  • Residence Time (τ): This slow off-rate translates to a residence time of 833 seconds (over 13 minutes), which is more than double that of SMI-4a. This is a highly desirable characteristic, suggesting that the novel compound will remain bound to and inhibit PIM-1 for a prolonged period.

Decision_Tree Start Analyze Binding Data KD_check Is KD (Affinity) in Target Range (<100 nM)? Start->KD_check Novel_KD Novel Compound: KD = 34.3 nM (Yes) KD_check->Novel_KD Yes SMI4a_KD SMI-4a: KD = 49.0 nM (Yes) KD_check->SMI4a_KD Yes Querc_KD Quercetagetin: KD = 337.5 nM (No) KD_check->Querc_KD No Residence_check Is Residence Time (τ) Advantageous (>300s)? Novel_KD->Residence_check SMI4a_KD->Residence_check Novel_RT Novel Compound: τ = 833s (Yes) Residence_check->Novel_RT Novel SMI4a_RT SMI-4a: τ = 400s (Yes) Residence_check->SMI4a_RT SMI-4a Final_Decision Prioritize Novel Compound for Cellular & In Vivo Studies Novel_RT->Final_Decision Superior Kinetics SMI4a_RT->Final_Decision Strong Candidate

Caption: Logical diagram for lead candidate prioritization based on affinity and kinetics.

Conclusion and Forward Look

The rigorous biophysical comparison reveals that 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone is a highly promising PIM-1 kinase inhibitor. It not only displays superior binding affinity compared to the standard inhibitor Quercetagetin but also exhibits a more favorable kinetic profile than SMI-4a, characterized by a significantly longer target residence time. This combination of high affinity and slow dissociation kinetics strongly supports its prioritization for the next stages of the drug discovery pipeline, including cellular activity assays, selectivity profiling against other kinases, and eventual in vivo efficacy studies. This guide demonstrates that a comprehensive evaluation of both thermodynamic and kinetic binding parameters is essential for making informed decisions in modern drug development.

References

  • Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry. [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI. [Link]

  • Binding Database. BindingDB. [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. PMC. [Link]

  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI. [Link]

  • Isothermal Titration Calorimetry ITC. Protocols.io. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]

  • Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. ResearchGate. [Link]

  • Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N -methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. ResearchGate. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • What are PIM1 inhibitors and how do they work? News-Medical.net. [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]

  • MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Journal of Microbiology, Biotechnology and Food Sciences. [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. ACS Publications. [Link]

  • PIM1 inhibitors in preclinical and clinical trials. ResearchGate. [Link]

  • DNA-encoded Library Application. HitGen. [Link]

  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. [Link]

  • Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors. Scientific Reports. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. SciSpace. [Link]

  • Medicinal Chemistry. Drug Hunter. [Link]

  • Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. IUCr Journals. [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][17][18]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of novel chemical entit...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of novel chemical entities, such as 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, is a critical component of responsible laboratory practice. While a specific Safety Data Sheet (SDS) for this compound may not be readily available due to its novelty, a thorough understanding of its structural motifs—a nitrogen-containing heterocycle, a phenolic hydroxyl group, and an acetyl moiety—allows us to establish a robust and scientifically sound disposal protocol. This guide provides the essential, immediate safety and logistical information necessary for the proper management of this compound from cradle-to-grave within a laboratory setting.

I. Hazard Assessment and Chemical Profile

Before any disposal procedure can be initiated, a comprehensive hazard assessment is paramount. Based on analogous chemical structures, we can infer the following potential hazards associated with 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone:

  • Heterocyclic Compounds: Nitrogen-containing heterocyclic compounds can be toxic, carcinogenic, and environmentally persistent.[1] Their improper disposal can lead to the contamination of ecosystems.[1]

  • Phenolic Compounds: Phenols are known to be corrosive and can cause skin and eye irritation.[2][3] They are also moderately water-soluble, posing a risk to aquatic life if not disposed of correctly.[4]

  • Acetylated Aromatics: While often less reactive than their parent phenols, acetylated compounds should still be handled with care.

Given these potential hazards, 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone must be treated as hazardous waste. All personnel handling this compound must adhere to the guidelines established by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[5][6][7]

Table 1: Inferred Hazard Profile and Recommended Precautions

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed.[8][9]Standard laboratory attire, including a fully buttoned lab coat.
Skin Corrosion/Irritation May cause skin irritation.[2][9]Nitrile gloves (or other chemically resistant gloves).
Serious Eye Damage/Irritation May cause serious eye irritation.[2][9]Safety glasses with side shields or chemical splash goggles.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[9][10]Use in a well-ventilated area or a chemical fume hood.
Environmental Hazard Potential for long-term adverse effects in the aquatic environment.[1]Prevent release to the environment.
II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, ensuring the safety of laboratory personnel and compliance with environmental regulations.

A. Segregation of Waste Streams

Proper segregation at the point of generation is the cornerstone of safe chemical waste management.

  • Solid Waste:

    • Grossly Contaminated Materials: Unused or expired solid 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, and any materials heavily contaminated with the compound (e.g., weighing boats, spatulas), must be collected in a designated, properly labeled hazardous waste container.

    • Trace Contaminated Materials: Items with trace contamination, such as pipette tips, empty vials, and contaminated gloves, should be collected in a separate, sealable container clearly marked as hazardous waste.[3][11]

  • Liquid Waste:

    • Organic Solvents: Solutions of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone in non-halogenated organic solvents (e.g., ethanol, acetone, ethyl acetate) should be collected in a designated "Non-Halogenated Organic Waste" container.

    • Halogenated Solvents: Solutions in halogenated solvents (e.g., dichloromethane, chloroform) must be collected in a separate "Halogenated Organic Waste" container.

    • Aqueous Solutions: Aqueous solutions containing the compound should be collected in a designated "Aqueous Hazardous Waste" container. Do not discard down the sink.[11]

B. Container Management

All waste containers must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).[12][13]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (including solvents and estimated concentrations), and the associated hazards (e.g., "Toxic," "Irritant").[14]

  • Closure: Waste containers must be kept securely closed at all times, except when actively adding waste.[13]

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

C. Disposal Procedure Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone.

G cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal start 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone Waste is_solid Solid or Liquid? start->is_solid gross_contam Grossly Contaminated Solid is_solid->gross_contam Solid solvent_type Solvent Type? is_solid->solvent_type Liquid disposal Licensed Hazardous Waste Facility gross_contam->disposal trace_contam Trace Contaminated Solid trace_contam->disposal halogenated Halogenated Organic Waste solvent_type->halogenated Halogenated non_halogenated Non-Halogenated Organic Waste solvent_type->non_halogenated Non-Halogenated aqueous Aqueous Hazardous Waste solvent_type->aqueous Aqueous halogenated->disposal non_halogenated->disposal aqueous->disposal

Caption: Decision workflow for the segregation and disposal of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone waste.

D. Requesting Waste Pickup

Once a waste container is 90% full, a request for pickup should be submitted to your institution's Environmental Health and Safety (EHS) department.[11] Ensure that all labeling is accurate and complete before the scheduled pickup.

III. Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.

IV. Conclusion

The responsible disposal of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone is not merely a procedural task but a reflection of our commitment to safety and scientific integrity. By adhering to the principles of hazard assessment, proper segregation, and compliant waste management, we can ensure that our pursuit of knowledge does not come at the expense of our well-being or the health of our environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from [Link]

  • University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs. Retrieved from [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • ACS Publications. (2023, January 25). Atmosphere- and Solvent-Controlled Coupling and Acetylation of Phenols Induced by Visible Light. The Journal of Organic Chemistry. Retrieved from [Link]

  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Managing Hazardous Waste. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: Anisoin. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Angene Chemical. (2024, October 16). Safety Data Sheet. Retrieved from [Link]

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • ACS Publications. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone. As a novel heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone. As a novel heterocyclic compound, its toxicological properties are not yet fully characterized. Therefore, a proactive and rigorous risk-based approach is paramount to ensure personnel safety and experimental integrity.

Foundational Principle: Proactive Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, a thorough risk assessment is the mandatory first step before any handling.[1] The 1,5-naphthyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, with many derivatives exhibiting significant biological activity.[2][3][4] Some fused 1,5-naphthyridine derivatives have shown cytotoxic activity against human cancer cell lines, acting as topoisomerase inhibitors.[4][5][6] This context necessitates treating the compound as potentially bioactive and hazardous.

The initial assessment should follow a structured workflow to determine the appropriate level of containment and protection.

cluster_assessment Initial Hazard Assessment Workflow A Review Literature for 1,5-Naphthyridine Derivatives B Assume Potential Bioactivity (e.g., Cytotoxicity) A->B Infers potential hazards E Select Engineering Controls & Define PPE Level B->E Informs protection level C Evaluate Physical Form (Solid Powder vs. Solution) C->E Dictates handling technique D Determine Scale of Operation (mg vs. grams) D->E Influences containment choice

Caption: Workflow for initial hazard assessment of novel compounds.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense. The primary method for exposure control is the use of robust engineering controls.

  • Chemical Fume Hood: All manipulations of the solid compound or its concentrated solutions must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine powders or aerosols, which is a primary route of exposure.[7][8] The causality here is straightforward: a fume hood creates a negative pressure environment, drawing airborne contaminants away from the operator's breathing zone.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This dilutes any fugitive emissions that may escape primary containment.[9]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[7] Familiarize yourself with their location and operation before beginning work.[10]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

A multi-layered approach to PPE is essential. The selection should be based on the risk assessment, considering both the compound's potential hazards and the specific procedures being performed.

Hazard Level / Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume/Dilute Solutions ANSI Z87.1-rated safety glasses with side shields.Nitrile gloves (inspect for integrity before use).Standard lab coat.Not required if handled in a fume hood.
Solid Compound / Concentrated Solutions Chemical splash goggles or a full-face shield.Double-gloving with nitrile gloves.Chemical-resistant lab coat or apron over a standard lab coat.Not required if handled in a fume hood. For large spills outside of a hood, use a NIOSH-approved respirator.[9]

Rationale Behind PPE Choices:

  • Eye Protection: Chemical splash goggles provide a seal around the eyes, offering superior protection from splashes compared to standard safety glasses.[7]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving is a prudent measure when handling potentially potent compounds, as it provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected. Always remove gloves before touching shared surfaces like doorknobs or phones.[11]

  • Body Protection: A chemical-resistant lab coat or apron protects against splashes of concentrated solutions that could saturate a standard cotton lab coat and reach the skin.[9]

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to minimize exposure during routine laboratory operations.

cluster_handling Safe Handling Workflow A Don Appropriate PPE (See Table) B Perform All Work in Chemical Fume Hood A->B C Weigh Solid Using Tared Weigh Paper/Boat B->C D Carefully Transfer Solid to Solvent C->D E Clean Work Area with Appropriate Solvent D->E F Segregate Waste (See Disposal Plan) E->F G Doff PPE Correctly & Wash Hands F->G

Caption: Step-by-step workflow for handling the compound.

Detailed Steps:

  • Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is inside the fume hood. This prevents the need to move in and out of the containment area.

  • Weighing: To prevent dispersal of the fine powder, use a micro-spatula and gently handle the material. Tare the weigh boat before adding the compound to avoid unnecessary manipulation.

  • Dissolving: When adding the solid to a solvent, do so slowly and carefully to avoid splashing. If using a stir bar, add it to the solvent before the solid.

  • Post-Handling: After the operation is complete, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) and a disposable wipe. Dispose of the wipe as solid chemical waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Always wash hands thoroughly with soap and water after removing PPE.[12]

Emergency Procedures: Plan for the Unexpected

Accidents can happen, and a clear, pre-defined emergency plan is critical.[10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[12]

  • Spill:

    • Small Spill (inside fume hood): Absorb the spill with a chemical absorbent pad or material. Decontaminate the area with a suitable solvent. Place all contaminated materials in a sealed bag for disposal as hazardous waste.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert colleagues. Prevent others from entering. If safe to do so, use a spill kit to contain the material. Follow your institution's specific procedures for large chemical spills.[11]

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of chemical waste are crucial for safety and environmental protection.[14]

  • Identify Waste Streams: Segregate waste into compatible categories.[1]

    • Solid Waste: This includes contaminated gloves, weigh boats, and disposable wipes. Collect in a clearly labeled, sealed plastic bag or container designated for solid chemical waste.

    • Liquid Waste (Non-Halogenated): Unused solutions of the compound in solvents like ethanol, methanol, or acetone should be collected in a labeled, non-halogenated organic waste container.

    • Liquid Waste (Halogenated): If using halogenated solvents (e.g., dichloromethane, chloroform), collect this waste in a separate, clearly labeled halogenated organic waste container.

    • Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with the chemical name and major components.[10][11]

  • Disposal Request: Follow your institution's procedures to request waste pickup from the Environmental Health & Safety (EHS) department.[1] Do not pour chemical waste down the drain.[15][16]

By adhering to this comprehensive guide, researchers can confidently handle 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone, ensuring both personal safety and the integrity of their scientific work.

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